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  • Product: C-Flex
  • CAS: 104521-01-9

Core Science & Biosynthesis

Foundational

C-Flex® Thermoplastic Elastomer: An In-depth Technical Guide for Researchers and Drug Development Professionals

C-Flex® is a family of patented thermoplastic elastomers (TPEs) specifically engineered to meet the stringent demands of the pharmaceutical, biopharmaceutical, and medical device industries.[1][2] For over three decades,...

Author: BenchChem Technical Support Team. Date: December 2025

C-Flex® is a family of patented thermoplastic elastomers (TPEs) specifically engineered to meet the stringent demands of the pharmaceutical, biopharmaceutical, and medical device industries.[1][2] For over three decades, it has been a widely validated and utilized material for fluid processing applications where biocompatibility, sterility, and performance are paramount.[3][4] This technical guide provides a comprehensive overview of C-Flex®, focusing on its core properties, experimental validation, and practical applications in research and drug development.

Core Composition and Material Properties

C-Flex® is a biocompatible polymer blend that combines the processability of thermoplastics with the flexibility and resilience of vulcanized rubber.[1] While the precise, proprietary formulations are not publicly disclosed, it is explicitly stated that C-Flex® is not manufactured with latex rubber, polyvinyl chloride (PVC), silicone rubber, or polyurethane.[1][5] Furthermore, it is free from di(2-ethylhexyl) phthalate (DEHP), bisphenol A (BPA), and animal-derived components (ADCF), making it a preferred choice for sensitive applications.[1][6]

The material is available in a range of formulations, with hardness levels spanning from 5 to 95 Shore A.[1][5] This allows for the selection of a specific grade based on the application's requirements for flexibility and durability. C-Flex® tubing is extruded to precise inner and outer diameter dimensions, ensuring consistent performance.[3][7]

Physical and Mechanical Properties

The physical and mechanical properties of C-Flex® are critical to its performance in demanding applications such as peristaltic pumping and fluid transfer. The material exhibits a broad operational temperature range, remaining flexible from approximately -45°C to 135°C (-50°F to 275°F).[8][9] It is significantly less permeable than silicone, which is advantageous for maintaining the integrity of the fluid path.[2]

Key performance characteristics for two common formulations, C-Flex® 072 and C-Flex® 374, are summarized below. C-Flex® 072 is noted for its high-performance pump life, while C-Flex® 374 is a versatile, cost-effective option for general fluid handling.[6]

PropertyTest Method (ASTM)C-Flex® 082 / 374 (ADCF)C-Flex® 072 (ADCF)Units
Physical
Durometer Hardness, Shore AD-22406565
Specific GravityD-7920.920.92
ColorTranslucentOpaque
Mechanical
Tensile Strength at BreakD-4121,300 (8.9)1,400 (9.6)psi (MPa)
Elongation at BreakD-412475500%
Tensile Set at BreakD-4124550%
Tear ResistanceD-624175 (30.6)180 (31.5)lbf/in (kN/m)
Thermal
Brittle TemperatureD-746-66 (-87)-66 (-87)°F (°C)
Max. Working Temperature275 (135)275 (135)°F (°C)

Note: The performance of tubing in peristaltic pumps is influenced by the specific equipment, conditions of use, and tubing dimensions.[10]

Biocompatibility and Validation

C-Flex® is formulated and manufactured to meet the rigorous standards of the biopharmaceutical industry.[4] The raw materials are tested for biocompatibility, and the final product is fully characterized and validated against a variety of specifications.[1] This extensive testing assists in the validation of C-Flex® for specific applications.[4]

Biocompatibility Testing and Standards

C-Flex® formulations are designed to meet the requirements of USP <88> Plastic Class VI.[1] This standard involves a series of biological reactivity tests, both in vitro and in vivo, to assess the potential for a material to elicit a biological response. The material is also tested to be non-pyrogenic, non-cytotoxic, and non-hemolytic.[8]

Key biocompatibility and validation standards met by C-Flex® include:

  • USP <88> Class VI: Biological Reactivity Tests, In Vivo.[11]

  • USP <87>: Biological Reactivity Tests, In Vitro (Cytotoxicity).[6]

  • ISO 10993-3: Ames Genotoxicity.[12]

  • ISO 10993-4: Hemolysis (Indirect).[4]

  • ISO 10993-5: Cytotoxicity, In Vitro.[4][6]

  • ISO 10993-11: Systemic Toxicity, In Vivo.[4]

  • European Pharmacopeia (EP). [12]

Full validation packages and extractable profile testing reports are available to support the validation process for end-users.[3][8]

Extractables and Leachables

Understanding the extractable and leachable profile of a material is critical in drug development to ensure the final product is free from harmful impurities. C-Flex® has been tested for its extractables profile. For example, one study evaluated the extractables in an ethanol extract after 70 days at 40°C, with a surface area to extraction volume ratio of 6 cm² to 1 mL.[11] These studies are crucial for risk assessment and ensuring the safety and purity of the drug product.

Sterilization Methods

C-Flex® is compatible with the most common sterilization methods used in the pharmaceutical industry. The recommended method of sterilization for all C-Flex® thermoplastic materials is radiation.[1][4]

  • Gamma and X-ray Irradiation: C-Flex® is suitable for sterilization by gamma and x-ray irradiation up to 40 kGy.[3][4] This is the preferred method as it has a less detrimental effect on the material's physical properties compared to repeated autoclaving.[1][12]

  • Autoclave: C-Flex® can be autoclaved for a single 30-minute cycle at 121°C.[1][4] However, repeated autoclaving will cause the tubing to deteriorate.[1][12]

  • Ethylene Oxide (ETO): C-Flex® is also sterilizable by ETO.[2]

The choice of sterilization method can affect the material's properties, and it is imperative that users conduct tests simulating the conditions of their application.[3]

Experimental Protocols

Detailed experimental protocols for the validation of C-Flex® are typically proprietary to the manufacturer or the testing laboratories. However, based on the provided documentation, the general methodologies for key experiments can be outlined.

USP <88> Class VI Biological Reactivity Testing (In Vivo)

Objective: To assess the biological reactivity of the material in vivo.

Methodology:

  • Sample Preparation: Samples of C-Flex® tubing that have been sterilized (e.g., gamma-irradiated at 50 kGy or autoclaved at 123°C for 30 minutes) and non-sterile samples are used.[11]

  • Extraction: Extracts of the material are prepared using various extraction fluids as specified in the USP monograph (e.g., Sodium Chloride Injection, 1-in-20 solution of alcohol in Sodium Chloride Injection, Polyethylene Glycol 400, and vegetable oil).

  • Animal Models: The tests are performed on healthy, unstressed animals (e.g., mice and rabbits).

  • Test Procedures:

    • Systemic Injection Test: The extracts are injected intravenously into mice to observe any signs of toxicity.

    • Intracutaneous Test: The extracts are injected intracutaneously into rabbits to assess any local skin reactions.

    • Implantation Test: The material itself is implanted into the muscle tissue of rabbits to evaluate the local tissue response.

  • Observation: The animals are observed for a specified period for any signs of adverse biological reactions.

  • Acceptance Criteria: The material passes if the animal responses to the extracts and implants are within the limits set by the USP standard.[11]

Peristaltic Pump Life Testing

Objective: To determine the durability of the tubing in a peristaltic pump.

Methodology:

  • Sample Preparation: A specific size of C-Flex® tubing (e.g., 1/4" ID x 3/8" OD) is subjected to gamma irradiation.[10]

  • Test Setup: The tubing is installed in a 3-roller pump head.

  • Operating Conditions: The pump is operated at a specified speed (e.g., 300 rpm) with a defined back pressure (e.g., 10 psi) at room temperature.[10]

  • Endpoint: The test continues until the tubing ruptures.

  • Data Collection: The time to failure (in hours) is recorded.

Applications in Research and Drug Development

C-Flex® is widely used in a variety of critical applications within the biopharmaceutical industry, particularly in single-use systems.[3][8] Its key features, such as being heat-sealable, weldable, moldable, and bondable, make it ideal for constructing sterile fluid pathways.[3][8]

Typical Applications Include:

  • Aseptic welding and sealing for sterile connections and disconnections.[3][8]

  • Single-use assemblies, tubing, and bag manifolds.[3][8]

  • Peristaltic pump tubing.[3]

  • Buffer and media preparation.[3][8]

  • Cell culture operations.[3][8]

  • Purification and diagnostics.[4][8]

  • Fluid transfer sets.[3]

  • High-purity water systems.[8]

Visualizations

G cluster_0 C-Flex® Material Properties cluster_1 Validation & Sterilization Raw Materials Raw Materials TPE Formulation TPE Formulation Raw Materials->TPE Formulation Biocompatible Polymer Blend Extrusion Extrusion TPE Formulation->Extrusion Precise Dimensions C-Flex Tubing C-Flex Tubing Extrusion->C-Flex Tubing Biocompatibility Testing Biocompatibility Testing C-Flex Tubing->Biocompatibility Testing Sterilization Sterilization C-Flex Tubing->Sterilization Validated Product Validated Product Biocompatibility Testing->Validated Product USP Class VI, ISO 10993 Sterilization->Validated Product Gamma, Autoclave, ETO

Caption: C-Flex® manufacturing and validation workflow.

G Start Start Prepare Tubing Samples Prepare Sterile & Non-Sterile C-Flex® Tubing Samples Start->Prepare Tubing Samples Prepare Extracts Prepare Extracts per USP (e.g., Saline, PEG, Oil) Prepare Tubing Samples->Prepare Extracts Implantation Implantation (Rabbits) Prepare Tubing Samples->Implantation Systemic Injection Systemic Injection (Mice) Prepare Extracts->Systemic Injection Intracutaneous Test Intracutaneous Test (Rabbits) Prepare Extracts->Intracutaneous Test Observe for Reactivity Observe for Adverse Biological Reactions Systemic Injection->Observe for Reactivity Intracutaneous Test->Observe for Reactivity Implantation->Observe for Reactivity Pass/Fail Pass/Fail Observe for Reactivity->Pass/Fail End End Pass/Fail->End

Caption: USP Class VI biocompatibility testing workflow.

G cluster_applications Core Applications Single-Use System Single-Use System Fluid Transfer Fluid Transfer Single-Use System->Fluid Transfer Buffer/Media Prep Cell Culture Cell Culture Single-Use System->Cell Culture Bioreactor Operations Purification Purification Single-Use System->Purification Downstream Processing Pumping Pumping Single-Use System->Pumping Peristaltic Pumps Fluid Transfer->Cell Culture Cell Culture->Purification

Caption: C-Flex® applications in bioprocessing.

References

Exploratory

C-Flex® Tubing: A Technical Guide to its Core Material Composition and Properties

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the material composition, physicochemical properties, and performance characteristics of C-Flex® tubing, a thermoplas...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the material composition, physicochemical properties, and performance characteristics of C-Flex® tubing, a thermoplastic elastomer (TPE) widely utilized in the pharmaceutical and biopharmaceutical industries. C-Flex® is recognized for its consistent performance, high purity, and suitability for sensitive applications such as fluid transfer, peristaltic pumping, and single-use assemblies.[1][2][3]

Core Material Composition

C-Flex® is a patented thermoplastic elastomer specifically formulated to meet the stringent requirements of the pharmaceutical and biopharmaceutical sectors.[2][4] While the precise proprietary formulation is not publicly disclosed, it is known to be a pharmaceutical-grade TPE.[2][5] TPEs, in general, are a class of copolymers or a physical mix of polymers (usually a plastic and a rubber) that exhibit both thermoplastic and elastomeric properties. This unique combination allows for the flexibility and durability of rubber with the processing advantages of plastics.[1][6][7]

C-Flex® is not formulated with PVC, DEHP, phthalates, or plasticizers, making it a suitable choice for applications where high purity is critical.[7][8] Furthermore, all promoted C-Flex® products are certified as Animal-Derived Component-Free (ADCF).[2] The material is designed to be sealable and weldable, both before and after sterilization, which is a key feature for aseptic processing.[2][9]

A logical representation of the constituent elements of a thermoplastic elastomer like C-Flex® is presented below.

Thermoplastic_Elastomer Thermoplastic Elastomer (TPE) e.g., C-Flex® Hard_Segment Hard Segment (Thermoplastic) Thermoplastic_Elastomer->Hard_Segment Provides structural integrity and processability Soft_Segment Soft Segment (Elastomer) Thermoplastic_Elastomer->Soft_Segment Provides flexibility and elasticity Additives Additives Thermoplastic_Elastomer->Additives Enhances specific properties (e.g., color, stability)

Core Components of a Thermoplastic Elastomer.

Physical and Mechanical Properties

C-Flex® tubing is available in several formulations, with C-Flex® 072, 082, and 374 being common variants.[10][11] These formulations offer a range of properties to suit different applications, such as the opaque C-Flex® 072 for light-sensitive fluids and peristaltic pump applications, and the translucent C-Flex® 082 and 374 for visibility of fluid flow.[9][11][12]

The following tables summarize the typical physical properties of these common C-Flex® formulations. The data is compiled from publicly available datasheets and is intended for comparative purposes. It is crucial to consult the manufacturer's official documentation for specific lot data and validation purposes.

Table 1: General Physical Properties of Common C-Flex® Formulations

PropertyASTM MethodC-Flex® 072C-Flex® 082C-Flex® 374
Appearance -OpaqueTranslucentTranslucent
Durometer (Shore A) D2240606060
Tensile Strength (psi) D412119611061190
Elongation at Break (%) D412874874915
Brittle Point (°C) D746-68-67-66

Source: Data compiled from product literature.[10][13]

Table 2: Thermal and Other Physical Properties

PropertyASTM MethodValue
Operating Temperature Range --45°C to 135°C (-50°F to 275°F)[2]
Sterilization Methods -Gamma Irradiation, X-Ray, Autoclave, Ethylene Oxide (EtO)[2][4][5]

Note: Repeated autoclaving may cause deterioration of C-Flex® tubing.[7][10] Radiation is the recommended method of sterilization for all C-Flex® thermoplastic materials.[7][12]

Chemical Compatibility

C-Flex® tubing exhibits excellent chemical resistance to a wide range of substances commonly used in pharmaceutical and bioprocessing applications, including many acids and bases.[4][14] However, its compatibility with organic solvents and alcohols may be limited.[4][12] The following table provides a general overview of the chemical compatibility of C-Flex®.

Table 3: General Chemical Compatibility of C-Flex® Tubing

Chemical ClassCompatibility Rating
Acids, Dilute/Weak A - Excellent
Acids, Strong/Concentrated A - Excellent
Bases, Dilute/Weak A - Excellent
Bases, Strong/Concentrated A - Excellent
Alcohols C - Fair (Not Recommended for Continuous Use)
Aldehydes B - Good
Esters D - Severe Effect
Ketones D - Severe Effect
Hydrocarbons, Aliphatic C - Fair
Hydrocarbons, Aromatic D - Severe Effect
Oils B - Good

Rating Key: A = Excellent; B = Good (Minor effect); C = Fair (Moderate effect, not for continuous use); D = Severe effect (Not recommended).[14][15] It is imperative that users conduct their own compatibility testing for their specific application conditions as factors like temperature, pressure, and chemical concentration can influence performance.[15][16]

Experimental Protocols

The characterization of C-Flex® tubing is performed according to standardized testing protocols to ensure quality and consistency.[10] While detailed proprietary experimental procedures are not available, the methodologies generally adhere to recognized standards from organizations such as ASTM International and the United States Pharmacopeia (USP).

Physicochemical Testing

Physical properties such as durometer, tensile strength, and elongation are typically determined following specific ASTM standards as indicated in Table 1. For biocompatibility, C-Flex® tubing is tested to comply with USP Class VI and ISO 10993 standards.[2][10] These tests assess the material's potential for cytotoxicity, systemic toxicity, and irritation, ensuring it is safe for contact with biological materials.

Chemical Compatibility Testing

A general protocol for evaluating the chemical compatibility of C-Flex® tubing involves the following steps:

  • Sample Preparation: A segment of C-Flex® tubing of a defined length and weight is prepared.

  • Initial Measurement: The initial dimensions (inner diameter, outer diameter, length) and weight of the tubing sample are recorded.

  • Immersion: The tubing sample is fully immersed in the test chemical for a specified duration (e.g., 72 hours) at a controlled temperature (e.g., 21°C).[15]

  • Post-Immersion Analysis: After immersion, the tubing sample is removed, rinsed, and dried.

  • Final Measurement: The final dimensions and weight are measured.

  • Visual Inspection: The sample is visually inspected for any signs of degradation, such as swelling, discoloration, cracking, or loss of flexibility.

  • Data Analysis: The percentage change in weight and dimensions is calculated. These quantitative changes, along with the qualitative visual observations, are used to assign a compatibility rating.

The workflow for a typical chemical compatibility test is illustrated in the diagram below.

cluster_prep 1. Preparation cluster_exposure 2. Chemical Exposure cluster_analysis 3. Analysis cluster_results 4. Results Sample Select C-Flex® Tubing Sample Measure_Initial Record Initial Weight & Dimensions Sample->Measure_Initial Immerse Immerse in Test Chemical Measure_Initial->Immerse Control_Conditions Controlled Temperature & Duration (e.g., 21°C, 72h) Immerse->Control_Conditions Remove_Dry Remove, Rinse, & Dry Sample Control_Conditions->Remove_Dry Measure_Final Record Final Weight & Dimensions Remove_Dry->Measure_Final Visual_Inspect Visually Inspect for Degradation Measure_Final->Visual_Inspect Calculate_Change Calculate % Change in Weight & Dimensions Visual_Inspect->Calculate_Change Assign_Rating Assign Compatibility Rating (A, B, C, D) Calculate_Change->Assign_Rating

Workflow for Chemical Compatibility Testing.

Manufacturing and Quality Control

C-Flex® tubing is manufactured through an advanced extrusion process that ensures precise and consistent dimensional tolerances, which is critical for reliable performance in applications like peristaltic pumping.[1][3][10] The manufacturing process is tightly controlled, from the raw materials to the finished product, and adheres to Good Manufacturing Practices (GMP).[3][4] Each batch of tubing is marked with a lot number to ensure full traceability.[17]

Conclusion

C-Flex® thermoplastic elastomer tubing is a highly engineered material designed to meet the demanding requirements of the pharmaceutical and biopharmaceutical industries. Its consistent physical properties, broad chemical compatibility, and high purity make it a reliable choice for a wide range of critical applications. This guide provides a comprehensive overview of its material composition and properties to assist researchers, scientists, and drug development professionals in their material selection and validation processes. For specific applications, it is always recommended to consult with the manufacturer and conduct in-house testing to ensure suitability.

References

Foundational

C-Flex® Tubing: An In-depth Technical Guide to Biocompatibility

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biocompatibility of C-Flex® thermoplastic elastomer (TPE) tubing, a material widely utilized i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of C-Flex® thermoplastic elastomer (TPE) tubing, a material widely utilized in pharmaceutical and biopharmaceutical applications for fluid processing. C-Flex® is recognized for its excellent heat seal and sterile weld capabilities, making it a critical component in single-use assemblies.[1][2] This document summarizes available data on its biocompatibility, including compliance with key industry standards, and outlines the methodologies for the cited experiments.

Material Composition and Formulations

C-Flex® is a unique, patented thermoplastic elastomer designed to meet the stringent demands of the medical, pharmaceutical, and biopharmaceutical industries.[3] It is formulated to be free from latex rubber, polyvinyl chloride (PVC), silicone, polyurethane, and DEHP.[4] Key formulations include C-Flex® 072 (opaque), C-Flex® 082 (translucent), and C-Flex® 374 (translucent), all of which are Animal-Derived Component-Free (ADCF).[2][3]

Biocompatibility Testing and Compliance

C-Flex® tubing has been extensively tested and is fully characterized and validated according to a variety of specifications, including United States Pharmacopeia (USP), International Organization for Standardization (ISO), and European Pharmacopeia standards.[1][5] While comprehensive validation guides and regulatory information overviews containing detailed test results are available from the manufacturer, Saint-Gobain, this guide summarizes the publicly available information.[6][7]

Summary of Biocompatibility Tests

The following tables provide a structured overview of the biocompatibility tests performed on C-Flex® tubing and the general results.

Table 1: In Vivo Biocompatibility Test Compliance

Test StandardTest NameC-Flex® Formulation(s)General Result
USP <88> Class VIBiological Reactivity Tests, In Vivo072, 082, 374Pass[4][6]
ISO 10993-11Tests for Systemic Toxicity072, 082, 374No systemic toxicity observed[6]

Table 2: In Vitro Biocompatibility Test Compliance

Test StandardTest NameC-Flex® Formulation(s)General Result
USP <87> / ISO 10993-5Biological Reactivity Tests, In Vitro (Cytotoxicity)072, 082, 374Non-cytotoxic[8]
ISO 10993-4Selection of Tests for Interactions with Blood (Hemolysis)072, 082, 374Non-hemolytic[5]
ISO 10993-3Tests for Genotoxicity, Carcinogenicity, and Reproductive Toxicity (Ames Genotoxicity)072, 082, 374Non-genotoxic[6]

Table 3: Physicochemical and Chemical Test Compliance

Test StandardTest NameC-Flex® Formulation(s)General Result
European Pharmacopeia 3.2.9Rubber Closures for Containers072, 082, 374Compliant[6]

Experimental Protocols

Detailed experimental protocols are typically proprietary to the testing laboratories and the manufacturer. However, this section describes the general methodologies for the key biocompatibility tests based on the cited standards.

USP <88> Class VI - Biological Reactivity Tests, In Vivo

This standard assesses the biological reactivity of materials in vivo. The testing involves three main procedures:

  • Systemic Injection Test: Extracts of the C-Flex® tubing material are prepared using various extraction fluids (e.g., saline, cottonseed oil) and injected intravenously into mice. The animals are observed for any signs of toxicity over a period of 72 hours.

  • Intracutaneous Test: Extracts of the material are injected intracutaneously into rabbits. The injection sites are observed for any signs of local irritation, such as erythema and edema, at 24, 48, and 72 hours post-injection.

  • Implantation Test: The C-Flex® tubing material itself is implanted into the muscle tissue of rabbits. After a period of at least 120 hours, the implantation sites are examined macroscopically for signs of hemorrhage, necrosis, discoloration, and encapsulation.

A passing result for USP Class VI indicates that the material is considered non-toxic and biocompatible for use in medical devices.[4]

USP_Class_VI_Workflow start C-Flex® Tubing Sample Preparation extraction Material Extraction (e.g., Saline, Cottonseed Oil) start->extraction Extract Preparation implantation Direct Material Implantation (Rabbits) start->implantation Direct Use systemic_injection Systemic Injection (Mice) extraction->systemic_injection intracutaneous Intracutaneous Injection (Rabbits) extraction->intracutaneous observation_systemic Observation for Systemic Toxicity systemic_injection->observation_systemic observation_intra Observation for Local Irritation intracutaneous->observation_intra observation_implant Macroscopic Evaluation implantation->observation_implant pass Pass observation_systemic->pass fail Fail observation_systemic->fail observation_intra->pass observation_intra->fail observation_implant->pass observation_implant->fail ISO_10993_5_Workflow sample_prep C-Flex® Tubing Sample extraction Extraction in Cell Culture Medium sample_prep->extraction exposure Exposure of Cells to Material Extract extraction->exposure cell_culture Mammalian Cell Culture (e.g., L929 fibroblasts) cell_culture->exposure incubation Incubation (24-48 hours at 37°C) exposure->incubation evaluation Microscopic Evaluation for Cytotoxicity incubation->evaluation result Grade Reactivity (0-4) evaluation->result Extractables_Leachables material C-Flex® Tubing extractables Extractables material->extractables Extraction leachables Leachables material->leachables Migration exaggerated Exaggerated Conditions (e.g., harsh solvents, heat) extractables->exaggerated risk_assessment Toxicological Risk Assessment extractables->risk_assessment Potential Leachables normal Normal Process Conditions (e.g., drug product contact, time) leachables->normal leachables->risk_assessment Actual Patient Exposure

References

Exploratory

An In-depth Technical Guide to Animal-Derived Component-Free (ADCF) Tubing Options for Biopharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern biopharmaceutical development and manufacturing, the imperative to mitigate risks of contamination and ensure product purity is p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biopharmaceutical development and manufacturing, the imperative to mitigate risks of contamination and ensure product purity is paramount. A critical step in achieving this is the elimination of animal-derived components from the entire process stream. This guide provides a comprehensive technical overview of Animal-Derived Component-Free (ADCF) tubing options, offering data-driven insights and detailed experimental methodologies to aid in the selection and validation of these crucial components. The transition to ADCF materials is not merely a trend but a strategic move to enhance safety, consistency, and regulatory compliance in the production of biologics.

The Critical Role of ADCF Tubing in Bioprocessing

The use of materials containing animal-derived components in biopharmaceutical manufacturing presents several risks, the most significant being the potential for transmission of adventitious agents, such as viruses and prions responsible for transmissible spongiform encephalopathies (TSEs).[1] By utilizing ADCF tubing, researchers and manufacturers can effectively eliminate this risk, thereby enhancing the safety profile of their therapeutic products. Furthermore, the adoption of ADCF components simplifies regulatory submissions by removing the complexities associated with sourcing and documenting animal-derived materials.[2]

ADCF tubing is integral to a wide array of bioprocessing applications, including fluid transfer, peristaltic pumping, and as components of single-use assemblies for cell culture, fermentation, and purification processes.[3][4] The choice of appropriate ADCF tubing is critical to maintaining the integrity of the process fluid and the final product.

Core Materials for ADCF Tubing: A Comparative Analysis

The two primary classes of materials for ADCF tubing in the biopharmaceutical industry are platinum-cured silicones and thermoplastic elastomers (TPEs). Each offers a distinct set of properties, making them suitable for different applications.

Platinum-Cured Silicone: A thermoset material renowned for its high purity, flexibility, and biocompatibility.[5][6] The platinum-curing process does not produce the acidic byproducts associated with older peroxide-curing methods, resulting in a cleaner material with very low levels of extractables.[5]

Thermoplastic Elastomers (TPEs): A versatile class of polymers that combine the flexibility of rubber with the processing advantages of thermoplastics.[4][5] TPEs are particularly valued for their ability to be heat-sealed and welded, enabling the creation of sterile, closed systems, a significant advantage in single-use technologies.[7] Prominent ADCF TPE formulations in the biopharmaceutical space include C-Flex® and AdvantaFlex®.

Quantitative Data Presentation: Physical and Chemical Properties

The selection of an appropriate ADCF tubing material necessitates a thorough evaluation of its physical and chemical properties. The following tables summarize key performance indicators for platinum-cured silicone and common TPEs, allowing for a direct comparison.

PropertyPlatinum-Cured SiliconeThermoplastic Elastomer (TPE) - GeneralC-Flex® (ADCF Formulations)AdvantaFlex®
Durometer Hardness (Shore A) 50 - 8050 - 7060~65
Tensile Strength (psi) 1000 - 1500500 - 12001100 - 1200[8]~1000
Ultimate Elongation (%) 300 - 800400 - 900870 - 915[8]~700
Tear Resistance (ppi) 150 - 300100 - 250~200~150
Operating Temperature Range -60°C to 220°C[7]-50°C to 135°C-45°C to 135°C[3][9]-60°C to 135°C
Gas Permeability HighLowSignificantly less permeable than silicone[3][9]Low permeability as compared to silicone[10][11]
Sterilization Methods Autoclave, Gamma, Ethylene Oxide (EtO)Autoclave, Gamma, Ethylene Oxide (EtO)Gamma, X-ray, Autoclave[3][9]Autoclave, Gamma[10][11]
Weldable/Sealable NoYesYes[3][9]Yes[10][11]

Note: The values presented are typical ranges and may vary depending on the specific formulation and manufacturer. It is crucial to consult the supplier's documentation for precise specifications.

Experimental Protocols for Key Validation Tests

The validation of ADCF tubing is a critical step to ensure its suitability for a given application. This involves a battery of tests to assess biocompatibility and the potential for the tubing to release unwanted chemical compounds.

Extractables and Leachables (E&L) Testing

Extractables are compounds that can be forced from a material under aggressive conditions, while leachables are compounds that migrate into the process fluid under normal operating conditions.[8] A thorough E&L study is essential to identify and quantify any potential contaminants that could compromise product quality or patient safety.

A standardized approach for extractables testing has been outlined by the BioPhorum Operations Group (BPOG). This protocol provides a framework for consistent and comparable data generation across the industry.

BPOG Standardized Extractables Testing Protocol Overview:

  • Sample Preparation: The tubing is prepared according to its intended use (e.g., pre-sterilized by gamma irradiation or autoclaving).

  • Extraction Solvents: A range of solvents with varying polarities are used to simulate a worst-case scenario for extraction. These typically include:

    • Water for Injection (WFI)

    • Acidic solution (e.g., 0.1 M Phosphoric Acid)

    • Alkaline solution (e.g., 0.5 N NaOH)

    • Organic solvent mixture (e.g., 50% Ethanol)

    • Surfactant solution (e.g., 1% Polysorbate 80)

    • High salt solution (e.g., 5 M NaCl)[12]

  • Extraction Conditions: The tubing is exposed to the solvents for a defined period and at a specified temperature to accelerate the extraction process.

  • Analytical Techniques: The resulting extracts are analyzed using a suite of sensitive analytical methods to detect and quantify a broad range of compounds:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile organic compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile organic compounds.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental impurities.[13]

  • Toxicological Risk Assessment: The identified extractables are evaluated by toxicologists to determine their potential risk to patient safety.

Biocompatibility Testing

Biocompatibility testing ensures that the tubing material does not elicit a harmful biological response. These tests are typically performed according to standards such as the United States Pharmacopeia (USP) and the International Organization for Standardization (ISO) 10993.

ADCF tubing for biopharmaceutical use should meet the requirements of USP Class VI, which involves a series of in vivo tests. However, the ISO 10993 series of standards provides a more comprehensive framework for evaluating biocompatibility.

This test assesses the potential for a material to cause cell death or inhibit cell growth. The elution test is a commonly used method.

  • Preparation of Extracts: The test tubing and control materials are incubated in a cell culture medium (e.g., MEM with 10% Fetal Bovine Serum) at 37°C for 24 hours. This creates an extract containing any leachable substances.[10][14]

  • Cell Culture: A monolayer of mammalian fibroblast cells (e.g., L929) is grown to near confluence in 96-well plates.

  • Exposure: The culture medium is replaced with the prepared extracts from the test tubing and controls.

  • Incubation: The cells are incubated with the extracts for a specified period, typically 24 to 48 hours.[14]

  • Evaluation: The cells are examined microscopically for cytotoxic effects, such as cell lysis, rounding, and detachment. A grading scale (0-4) is used to quantify the level of cytotoxicity. A material is generally considered non-cytotoxic if the reactivity grade is less than 2 (mild reactivity).[14]

    • Quantitative Evaluation (MTT Assay): For a more quantitative assessment, the MTT assay can be performed. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability. A reduction in cell viability below 70% compared to the negative control is typically considered a cytotoxic effect.[15][16]

This test evaluates the potential of a material to cause an allergic or hypersensitivity reaction. The Guinea Pig Maximization Test (GPMT) is a common in vivo method.

  • Induction Phase:

    • Intradermal Induction: Extracts of the test material are injected intradermally into the shaved backs of guinea pigs.

    • Topical Induction: A week after the intradermal injections, a patch containing the test material extract is applied to the same area for 48 hours.

  • Challenge Phase: Two weeks after the induction phase, a challenge patch with the test material extract is applied to a naive site on the animals.

  • Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal. The severity of the reaction is scored. A material is considered a sensitizer if it elicits a significantly greater response than the negative control.

Visualization of ADCF Tubing in a Critical Bioprocess Workflow

To illustrate the integral role of ADCF tubing in a modern biopharmaceutical process, the following diagram depicts a simplified upstream workflow for monoclonal antibody (mAb) production using a single-use bioreactor.

mAb_Upstream_Workflow cluster_media_prep Media Preparation cluster_bioreactor Bioreactor Inoculation & Culture cluster_harvest Harvest media_bag Media Bag sterile_filter Sterile Filter media_bag->sterile_filter ADCF Tubing bioreactor Single-Use Bioreactor sterile_filter->bioreactor ADCF Tubing inoculum_bag Inoculum inoculum_bag->bioreactor ADCF Tubing harvest_bag Harvest Bag bioreactor->harvest_bag ADCF Tubing feed_bag Feed Bag feed_bag->bioreactor ADCF Tubing clarification Clarification harvest_bag->clarification ADCF Tubing downstream downstream clarification->downstream To Downstream Processing caption Simplified Upstream Workflow for mAb Production

References

Foundational

C-Flex® Tubing: A Technical Guide to Chemical Compatibility for Researchers and Drug Development Professionals

An in-depth examination of the chemical resistance of C-Flex® thermoplastic elastomer (TPE) tubing, providing researchers, scientists, and drug development professionals with the critical data and methodologies required...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical resistance of C-Flex® thermoplastic elastomer (TPE) tubing, providing researchers, scientists, and drug development professionals with the critical data and methodologies required for informed material selection in demanding applications.

C-Flex® is a unique, patented thermoplastic elastomer specifically designed to meet the stringent demands of the pharmaceutical, biopharmaceutical, and laboratory sectors.[1] Its combination of flexibility, sealability, and weldability makes it a prevalent choice for fluid transfer applications. However, a thorough understanding of its chemical compatibility is paramount to ensure the integrity of processes, prevent tubing degradation, and maintain the purity of the transferred fluids. This guide provides a comprehensive overview of C-Flex®'s chemical resistance, supported by detailed data and standardized testing protocols.

Chemical Compatibility Data

The chemical compatibility of C-Flex® tubing has been evaluated against a wide range of chemicals. The following tables summarize this data, which is primarily based on immersion studies conducted at room temperature (approximately 21°C or 70°F). The ratings provided are intended as a guide and should be supplemented with application-specific testing, as factors such as temperature, pressure, and chemical concentration can influence performance.[2]

Rating Key:

  • A / E (Excellent): No effect; little to no noticeable change in the tubing's physical properties.

  • B / G (Good): Minor effect; slight discoloration or minor corrosion may be observed.

  • C / F (Fair): Moderate effect; not recommended for continuous use. Softening, loss of strength, swelling, or shrinkage may occur.

  • D / X (Severe Effect / Not Recommended): Severe softening, swelling, loss of strength, or shrinkage. Not recommended for any use.

  • Acceptable: Indicates general compatibility.

  • Not Recommended: Indicates a general lack of compatibility.

  • Test Before Using: Indicates that the compatibility is variable and should be confirmed with specific testing under application conditions.

Alcohols, Aldehydes, and Amides
ChemicalRating
AcetaldehydeA
AcetamideA
AlcoholNot Recommended*
Amyl AlcoholB
Benzyl AlcoholD
Butyl AlcoholB
Diacetone AlcoholD
Ethyl AlcoholC
Isobutyl AlcoholB
Isopropyl AlcoholB
Methyl AlcoholC
Propyl AlcoholB

*Brief or intermittent contact may be acceptable.[1]

Acids
ChemicalRating
Acetic AcidA
Acetic Acid, GlacialD
Aqua RegiaD
Benzoic AcidA
Boric AcidA
Butyric AcidB
Chromic Acid (10%)C
Citric AcidA
Fatty AcidsB
Fluoboric AcidA
Formic AcidB
Hydrochloric Acid (20%)A
Hydrochloric Acid (37%)B
Hydrofluoric Acid (20%)A
Hydrofluoric Acid (48%)C
Lactic AcidA
Maleic AcidA
Nitric Acid (10%)B
Nitric Acid (50%)D
Nitric Acid (70%)D
Oleic AcidC
Oxalic AcidA
Phosphoric Acid (10%)A
Phosphoric Acid (85%)B
Propionic AcidB
Stearic AcidA
Sulfuric Acid (10%)A
Sulfuric Acid (50%)B
Sulfuric Acid (98%)D
Tannic AcidA
Tartaric AcidA
Bases
ChemicalRating
Ammonium Hydroxide (10%)A
Ammonium Hydroxide (Conc.)A
Calcium HydroxideA
Potassium HydroxideA
Sodium Hydroxide (10%)A
Sodium Hydroxide (50%)A
Esters, Ethers, and Ketones
ChemicalRating
AcetoneD
Amyl AcetateD
Butyl AcetateD
CyclohexanoneD
Diethyl EtherD
Ethyl AcetateD
Ethyl EtherD
Isopropyl AcetateD
Isopropyl EtherD
Methyl AcetateD
Methyl Ethyl Ketone (MEK)D
Propyl AcetateD
Hydrocarbons and Organic Solvents
ChemicalRating
BenzeneD
CyclohexaneD
HeptaneD
HexaneD
KeroseneD
NaphthaD
TolueneD
XyleneD
Organic Solvents (General)Not Recommended
Other Chemicals
ChemicalRating
AnilineD
BromineD
Calcium ChlorideA
Carbon TetrachlorideD
ChlorineD
ChloroformD
Ethylene GlycolA
Formaldehyde (40%)B
GlycerineA
Hydrogen Peroxide (30%)B
IodineD
Methylene ChlorideD
Mineral OilC
Silicone GreasesC
Sodium Hypochlorite (15%)B
Water, DeionizedA

Experimental Protocols for Chemical Compatibility Testing

A standardized approach is crucial for accurately determining the chemical resistance of thermoplastic elastomers like C-Flex®. The following protocol is a synthesis of industry-standard practices, primarily based on ASTM D543: "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents," and general procedures for tubing chemical resistance testing.[3][4][5][6]

Specimen Preparation
  • Test Specimens: At least three test specimens of C-Flex® tubing are used for each chemical and exposure condition.

  • Initial Measurements: Before exposure, each specimen is precisely weighed to the nearest 0.1 mg and its dimensions (length, inner diameter, outer diameter) are measured.

  • Conditioning: Specimens are conditioned at a standard temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%) for at least 40 hours prior to testing.

Test Procedure: Immersion Method
  • Immersion: The pre-measured specimens are fully immersed in the chemical reagent in a closed container to prevent evaporation.

  • Exposure Conditions: The standard test is conducted at room temperature (21-23°C) for a duration of 72 hours. For more rigorous testing, elevated temperatures and extended durations can be used, but these conditions should be clearly documented.

  • Specimen Removal and Cleaning: After the exposure period, the specimens are removed from the reagent. They are then cleaned with a reagent that does not affect the material (e.g., distilled water or alcohol, depending on the test chemical) and gently wiped dry with a lint-free cloth.

  • Final Measurements: The specimens are re-weighed and their dimensions are re-measured.

Evaluation of Chemical Resistance

The chemical resistance of the C-Flex® tubing is evaluated based on the following criteria:

  • Change in Mass: Calculated as a percentage of the initial mass.

  • Change in Dimensions: Swelling or shrinkage is calculated as a percentage change in length and diameter.

  • Visual Inspection: Specimens are visually inspected for any signs of degradation, such as:

    • Discoloration

    • Cracking

    • Crazing

    • Hardening or softening

    • Surface tackiness

  • Change in Physical Properties (Optional): For a more quantitative assessment, mechanical properties such as tensile strength and elongation can be measured before and after exposure according to standards like ASTM D412.

The results from these evaluations are then used to assign a compatibility rating.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the chemical compatibility testing process.

G cluster_prep 1. Specimen Preparation cluster_exposure 2. Chemical Exposure cluster_eval 3. Evaluation cluster_report 4. Reporting A Select C-Flex® Tubing Samples B Initial Measurement (Weight & Dimensions) A->B C Conditioning (23°C, 50% RH, 40h) B->C D Immerse in Chemical Reagent C->D E Incubate (72h at Room Temp) D->E F Remove, Clean, and Dry Samples E->F G Final Measurement (Weight & Dimensions) F->G H Visual Inspection F->H I Mechanical Testing (Optional) F->I J Assign Compatibility Rating (A, B, C, D) G->J H->J I->J

Caption: Workflow for Chemical Compatibility Testing of C-Flex® Tubing.

G evaluation Evaluation Criteria % Change in Mass % Change in Dimensions Visual Changes Change in Mechanical Properties ratings Compatibility Ratings A: Excellent B: Good C: Fair D: Severe evaluation:mass->ratings:A Minimal evaluation:dim->ratings:B Slight evaluation:vis->ratings:C Moderate evaluation:mech->ratings:D Significant

Caption: Relationship Between Evaluation Criteria and Compatibility Ratings.

References

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of C-Flex™ 374 Tubing C-Flex™ 374 is a thermoplastic elastomer (TPE) tubing widely utilized in the pharmaceutical and biopharmaceutical industries for fluid processi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of C-Flex™ 374 Tubing

C-Flex™ 374 is a thermoplastic elastomer (TPE) tubing widely utilized in the pharmaceutical and biopharmaceutical industries for fluid processing applications.[1][2][3][4] Its consistent performance and well-documented physical and biocompatibility characteristics make it a suitable choice for single-use assemblies, peristaltic pumps, and aseptic welding and sealing processes.[1][2][5] This technical guide provides a comprehensive overview of the core physical properties of C-Flex™ 374, detailed experimental methodologies for their evaluation, and logical workflows for material consideration.

Physical and Mechanical Properties

The physical and mechanical integrity of C-Flex™ 374 tubing is crucial for its performance in demanding bioprocessing environments. The following tables summarize key quantitative data for this material.

Table 1: Mechanical Properties of C-Flex™ 374

PropertyTest MethodValue
Durometer Hardness (Shore A)ASTM D224060
Tensile StrengthASTM D4121190 psi
Elongation at BreakASTM D412915%
Tensile Modulus @ 100% StrainASTM D412244 psi
Tensile Modulus @ 300% StrainASTM D412385 psi
Tensile Set @ 300% StretchASTM D41224%
Compression Set (Constant Deflection, "B", 22hrs @ 70°C)ASTM D39583%

Data sourced from multiple technical data sheets.[3][5][6][7]

Table 2: Thermal Properties of C-Flex™ 374

PropertyTest MethodValue
Brittle PointASTM D746-67°C
Operating Temperature Range--45°C to 135°C

Data sourced from multiple technical data sheets.[1][2][5][8]

Biocompatibility and Sterilization

C-Flex™ 374 is engineered to meet the stringent requirements of the biopharmaceutical industry, with extensive testing to ensure its safety and compatibility with biological systems.[1][3][9]

Table 3: Biocompatibility and Regulatory Compliance of C-Flex™ 374

Standard/TestResult
USP <88> Class VIPassed
USP <87> (In-vitro Biological Reactivity)Passed
USP <85> (LAL Endotoxin Test)Passed
ISO 10993-3 (Genotoxicity)Passed
ISO 10993-4 (Hemolysis, Indirect Contact)Passed
ISO 10993-5 (Cytotoxicity)Passed
ISO 10993-11 (Systemic Toxicity)Passed
European Pharmacopeia 3.2.9Compliant
Animal-Derived Component Free (ADCF)Yes

Data sourced from multiple technical data sheets and validation guides.[1][3][5][10]

Sterilization Methods:

C-Flex™ 374 tubing is compatible with several common sterilization methods used in the pharmaceutical industry.[1][2]

  • Gamma Irradiation: The recommended method of sterilization.[6] It can be sterilized by gamma irradiation up to 40-50 kGy.[5][10]

  • Autoclave: The tubing can be autoclaved, however, it is noted that repeated autoclaving may cause deterioration.[6][9] A typical cycle is 121°C for 30 minutes.[5]

  • Ethylene Oxide (ETO): C-Flex™ tubing is also sterilizable by ETO.[4]

Experimental Protocols

The following are detailed descriptions of the standard methodologies used to determine the key physical properties of C-Flex™ 374 tubing.

ASTM D2240: Durometer Hardness (Shore A)

This test measures the indentation hardness of a material. A specified indenter is forced into the material under specified conditions, and the depth of penetration is measured. For a Shore A scale, a hardened steel rod with a truncated 35-degree cone is used. The measurement is read on a calibrated dial, with higher numbers indicating greater resistance to indentation and thus, a harder material.

ASTM D412: Tensile Properties

This method determines the force required to stretch a specimen to its breaking point and the extent to which the specimen stretches or elongates to that breaking point. A dumbbell-shaped specimen of the tubing material is placed in the grips of a tensile testing machine. The specimen is then pulled apart at a constant rate until it breaks. The force at which it breaks is the tensile strength, and the percentage of increase in length from its original length is the elongation.

ASTM D746: Brittle Point

This test determines the temperature at which a plastic material fractures upon impact under specified conditions. A cantilever beam specimen is struck by a swinging arm at a specified speed. The test is repeated at progressively lower temperatures until the specimen breaks on impact. The brittle point is the temperature at which 50% of the specimens tested would fail.

ASTM D395: Compression Set

This method measures the ability of a material to return to its original thickness after being subjected to a compressive load for a specified time and temperature. A cylindrical specimen is compressed to a specified percentage of its original height and held at a constant temperature for a set period. After the load is removed, the thickness of the specimen is measured. The compression set is the percentage of the original deflection that is not recovered.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Physical Property Testing

The following diagram illustrates a generalized workflow for the physical characterization of C-Flex™ 374 tubing.

G cluster_prep Sample Preparation cluster_testing Physical Testing cluster_analysis Data Analysis & Reporting prep1 Receive C-Flex 374 Tubing Lot prep2 Acclimatize to Test Conditions (23°C, 50% RH) prep1->prep2 prep3 Cut Test Specimens to ASTM Specifications prep2->prep3 test1 Hardness (ASTM D2240) prep3->test1 test2 Tensile & Elongation (ASTM D412) prep3->test2 test3 Brittle Point (ASTM D746) prep3->test3 test4 Compression Set (ASTM D395) prep3->test4 analysis1 Record Raw Data test1->analysis1 test2->analysis1 test3->analysis1 test4->analysis1 analysis2 Calculate Averages & Standard Deviations analysis1->analysis2 analysis3 Compare to Specifications analysis2->analysis3 report Generate Certificate of Analysis analysis3->report G start Application Requirement Analysis q1 Is Biocompatibility (USP Class VI, ISO 10993) Required? start->q1 q2 Is Peristaltic Pump Application Intended? q1->q2 Yes reject Consider Alternative Material q1->reject No q3 Is Aseptic Welding or Sealing Needed? q2->q3 Yes q2->q3 No (General Fluid Transfer) q4 Operating Temperature within -45°C to 135°C? q3->q4 Yes q3->reject No select Select C-Flex 374 q4->select Yes q4->reject No

References

Foundational

C-Flex 072 for peristaltic pump applications

An In-depth Technical Guide to C-Flex® 072 for Peristaltic Pump Applications For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of C-Flex® 072, a thermo...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C-Flex® 072 for Peristaltic Pump Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C-Flex® 072, a thermoplastic elastomer (TPE) tubing specifically designed for critical applications in the pharmaceutical and biopharmaceutical industries. Its excellent durability and biocompatibility make it a preferred choice for peristaltic pump applications, fluid transfer, and single-use assemblies.[1][2][3] This document outlines the material's core properties, performance data, and the rigorous testing it undergoes to ensure safety and reliability in sensitive processes.

Core Material and Physical Properties

C-Flex® 072 is an opaque TPE tubing, a characteristic that makes it suitable for light-sensitive applications.[4][5] It is formulated to meet the stringent standards of the biopharmaceutical industry and is manufactured from pharmaceutical-grade thermoplastic elastomer.[1][2][3] The material is designed to be sealable and weldable, both pre- and post-sterilization, facilitating its integration into aseptic processes.[2][4][6]

The physical properties of C-Flex® 072 have been determined using standardized ASTM methods. The values presented below are typically determined on 0.075" thick molded ASTM plaques and should be considered as representative data.[4]

PropertyASTM MethodValue
Appearance-Opaque
Durometer, Shore AD224060
Tensile Strength, psiD4121196
Elongation at Break, %D412862
Tensile Modulus @ 100% Strain, psiD412247
Tensile Modulus @ 300% Strain, psiD412389
Compression Set, % (22hrs @ 70°C)D39586
Brittle Point, °CD746-68
Operational Temperature Range, °C--67 to 135

Table 1: Typical Physical Properties of C-Flex® 072.[4]

Biocompatibility and Regulatory Compliance

C-Flex® 072 is extensively tested to ensure its biocompatibility and compliance with major pharmacopeias and international standards. This makes it a reliable choice for applications where patient safety is paramount. The tubing is certified to be free of animal-derived components (ADCF).[2][3][6]

Standard/TestDescriptionResult
USP <88> Class VIIn-vivo biological reactivity tests.Pass
USP <87>In-vitro cytotoxicity test.Pass
ISO 10993-5In-vitro cytotoxicity test.Pass
ISO 10993-3Tests for genotoxicity, carcinogenicity, and reproductive toxicity.Pass
ISO 10993-4Tests for interactions with blood.Pass
ISO 10993-11Tests for systemic toxicity.Pass
European Pharmacopoeia 3.2.9Test for plastic materials for containers.Pass

Table 2: Biocompatibility and Compliance of C-Flex® 072.[4][6]

Experimental Protocol: USP <88> Class VI Biological Reactivity Test (In-Vivo)

The United States Pharmacopeia (USP) Class VI test is a rigorous standard for evaluating the biocompatibility of plastic materials.[7] The protocol involves three main tests to assess the biological response of living tissue to the material.

  • Systemic Injection Test: An extract of the C-Flex® 072 tubing is prepared using specified extraction fluids (e.g., polyethylene glycol). This extract is then injected intravenously into test animals (typically mice). The animals are observed for 72 hours for any signs of toxic reactivity.[2][7]

  • Intracutaneous Test: The extract is injected intracutaneously into rabbits to evaluate local skin reactions. The injection sites are observed and scored for erythema and edema over a 72-hour period.[2][7]

  • Implantation Test: Strips of the C-Flex® 072 material are implanted into the muscle tissue of rats. The implantation sites are observed macroscopically for signs of hemorrhage, necrosis, discoloration, and encapsulation for a period of at least 120 hours (5 days).[7]

A passing result for all three tests is required for a material to be classified as USP Class VI.

Experimental Protocol: ISO 10993-5 In-Vitro Cytotoxicity Test

The ISO 10993-5 standard specifies methods for assessing the in-vitro cytotoxicity of medical device materials. The elution test is a commonly used method.

  • Sample Preparation: A sample of C-Flex® 072 tubing is prepared with a specific surface area-to-volume ratio.

  • Extraction: The sample is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract.

  • Cell Culture: A monolayer of mammalian cells (e.g., L929 mouse fibroblasts) is grown to near confluence in a culture flask.

  • Exposure: The culture medium is replaced with the C-Flex® 072 extract, and the cells are incubated for a specified period (e.g., 48 hours).

  • Evaluation: The cells are examined microscopically for morphological changes, and cell viability is assessed using a quantitative assay (e.g., MTT assay). The material is considered non-cytotoxic if the cell viability is greater than 70% of the control.

Peristaltic Pump Performance

C-Flex® 072 is specifically engineered for extended life and consistent performance in peristaltic pumps.[2][4][8] Its durability minimizes the risk of tubing failure, which is critical in long-duration bioprocessing runs.

Tubing Size (ID x OD)Pump HeadPump Speed (RPM)Back Pressure (psi)Average Hours to Rupture
1/4" x 3/8" (6.4mm x 9.5mm)3-roller30010Manufacturer data available upon request

Table 3: Peristaltic Pump Life of Gamma-Irradiated C-Flex® 072.[4] It is important to note that pump life is affected by many factors including the pump model, number of rollers, occlusion settings, and fluid characteristics.

Experimental Protocol: Peristaltic Pump Tubing Life Determination

While there is no single universal standard for testing peristaltic pump tubing life, a robust and reproducible methodology involves the following steps:

  • Equipment and Materials:

    • Peristaltic pump drive and pump head with a specified number of rollers.

    • Pre-cut and, if applicable, pre-sterilized (e.g., gamma-irradiated) C-Flex® 072 tubing of a defined size.

    • A closed-loop fluid circuit with a pressure gauge and a means to apply and maintain a constant back pressure.

    • Test fluid (typically water at room temperature).

  • Procedure:

    • Install the tubing into the pump head according to the manufacturer's instructions, ensuring proper occlusion.

    • Circulate the fluid through the system at a constant pump speed and back pressure.

    • Continuously monitor the system for signs of tubing wear, such as cracks, kinks, or leaks.

    • The test is concluded when the tubing ruptures or when there is a significant drop in flow rate.

    • The time to failure is recorded as the pump life. Multiple samples should be tested to determine an average lifespan.

Extractables and Leachables (E&L)

In biopharmaceutical applications, it is crucial to understand the potential for compounds to migrate from the tubing into the process fluid. An extractables study identifies compounds that can be extracted from the material under aggressive conditions, while a leachables study identifies compounds that migrate into the drug product under normal process conditions.

Saint-Gobain, the manufacturer of C-Flex®, conducts comprehensive extractables testing on C-Flex® 072. Their testing program is aligned with the recommendations of the BioPhorum Operations Group (BPOG) and the guidelines of USP <665>.[5] The full extractables and leachables profile for C-Flex® 072 is available upon request from the manufacturer.

Experimental Protocol: BPOG Standardized Extractables Testing

The BPOG protocol provides a standardized framework for evaluating extractables from single-use systems. A typical study design includes:

  • Sample Preparation: The C-Flex® 072 tubing is prepared, which may include pre-sterilization by gamma irradiation or autoclaving to mimic end-use conditions.

  • Extraction Solvents: A range of solvents with varying polarities are used to simulate different process fluids. Common solvents include:

    • Water for Injection (WFI)

    • Acidic solution (e.g., 0.1 M Phosphoric Acid)

    • Alkaline solution (e.g., 0.5 N NaOH)

    • Ethanol/water mixture (e.g., 50% v/v)

    • Surfactant solution (e.g., 1% Polysorbate 80)

    • High salt solution (e.g., 5 M NaCl)

  • Extraction Conditions: The tubing is exposed to the solvents for a specified duration and temperature to simulate worst-case process conditions.

  • Analytical Techniques: The resulting extracts are analyzed using a suite of advanced analytical techniques to identify and quantify the extracted compounds. These may include:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): For non-volatile and semi-volatile organic compounds.

    • GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and semi-volatile organic compounds.

    • ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): For elemental impurities.

  • Reporting: The results are compiled into a comprehensive report detailing the identity and quantity of all detected extractables above a specified analytical evaluation threshold.

Chemical Compatibility

C-Flex® 072 exhibits good chemical resistance to a wide range of substances commonly used in biopharmaceutical processes. It is generally compatible with acids, bases, and salts. However, its compatibility with organic solvents may vary, and it is recommended to conduct specific testing for applications involving these substances.

Chemical ClassCompatibility
Acids, Dilute/WeakAcceptable
Acids, Strong/ConcentratedAcceptable
Bases, Dilute/WeakAcceptable
Bases, Strong/ConcentratedAcceptable
SaltsAcceptable
High-Purity WaterAcceptable
Oil/Water EmulsionTest before using
Organic SolventsTest before using

Table 4: General Chemical Compatibility of C-Flex® 072.[4]

Visualization of Workflows

Tubing Selection and Validation Workflow

The following diagram illustrates a typical workflow for selecting and validating peristaltic pump tubing for a biopharmaceutical application.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Feasibility Testing cluster_2 Phase 3: Performance & Biocompatibility cluster_3 Phase 4: Final Validation Define Application Requirements Define Application Requirements Identify Potential Tubing Materials Identify Potential Tubing Materials Define Application Requirements->Identify Potential Tubing Materials Flow rate, pressure, temp. Review Manufacturer's Data Review Manufacturer's Data Identify Potential Tubing Materials->Review Manufacturer's Data e.g., C-Flex 072 Chemical Compatibility Testing Chemical Compatibility Testing Review Manufacturer's Data->Chemical Compatibility Testing Short-term soak tests Physical Property Evaluation Physical Property Evaluation Chemical Compatibility Testing->Physical Property Evaluation Post-exposure Peristaltic Pump Life Study Peristaltic Pump Life Study Physical Property Evaluation->Peristaltic Pump Life Study Simulated process conditions Extractables & Leachables Assessment Extractables & Leachables Assessment Peristaltic Pump Life Study->Extractables & Leachables Assessment BPOG Protocol Process Validation Run Process Validation Run Extractables & Leachables Assessment->Process Validation Run Full-scale run Final Documentation & Approval Final Documentation & Approval Process Validation Run->Final Documentation & Approval

Caption: Workflow for Tubing Selection and Validation.

Extractables and Leachables Assessment Pathway

This diagram outlines the logical pathway for assessing the risk associated with extractables and leachables.

Start Start Define Process Conditions Define Process Conditions (Fluid, Temp, Time) Start->Define Process Conditions Request Manufacturer's Extractables Data Request Manufacturer's Extractables Data (BPOG) Define Process Conditions->Request Manufacturer's Extractables Data Perform Risk Assessment Perform Risk Assessment Request Manufacturer's Extractables Data->Perform Risk Assessment Leachables Study Required? Leachables Study Required? Perform Risk Assessment->Leachables Study Required? Based on E&L profile and process parameters Conduct Leachables Study Conduct Leachables Study (Simulated Process) Leachables Study Required?->Conduct Leachables Study Yes Toxicological Safety Assessment Toxicological Safety Assessment Leachables Study Required?->Toxicological Safety Assessment No Conduct Leachables Study->Toxicological Safety Assessment Acceptable Risk Acceptable Risk Toxicological Safety Assessment->Acceptable Risk Leachables below safety concern threshold Unacceptable Risk Unacceptable Risk Toxicological Safety Assessment->Unacceptable Risk Leachables exceed safety concern threshold

Caption: E&L Assessment Pathway.

Conclusion

C-Flex® 072 is a high-performance thermoplastic elastomer tubing that offers a combination of durability, biocompatibility, and chemical resistance, making it an ideal choice for a wide range of peristaltic pump applications in the pharmaceutical and biopharmaceutical industries. Its comprehensive validation and the availability of detailed extractables data provide confidence in its safety and performance. For critical applications, it is always recommended to perform specific testing that mimics the actual process conditions to ensure suitability.

References

Exploratory

In-Depth Technical Guide to USP Class VI Testing for C-Flex® Thermoplastic Elastomer

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the United States Pharmacopeia (USP) Class VI biocompatibility testing protocols as they apply to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the United States Pharmacopeia (USP) Class VI biocompatibility testing protocols as they apply to C-Flex®, a widely used thermoplastic elastomer in the pharmaceutical and biopharmaceutical industries. This document details the experimental methodologies, data interpretation, and the significance of these tests in ensuring the safety of materials used in medical devices and fluid transfer applications.

Introduction to USP Class VI and C-Flex®

C-Flex® is a family of thermoplastic elastomer (TPE) tubing specifically formulated to meet the stringent demands of the medical and biopharmaceutical sectors.[1][2][3] Its suitability for these critical applications is, in part, verified through rigorous biocompatibility testing, with USP Class VI being a key benchmark.

The USP Class VI classification is the most stringent of the six classes outlined in the USP General Chapter <88>, "Biological Reactivity Tests, In Vivo".[4][5] These tests are designed to evaluate the biological response of animal models to elastomeric, plastic, and other polymeric materials that may come into direct or indirect contact with the human body.[6] A material that passes Class VI testing exhibits a very low level of toxicity and is considered safe for use in medical applications.[7][8]

The USP Class VI protocol involves three primary in vivo tests: the Systemic Injection Test, the Intracutaneous Test, and the Implantation Test. These tests assess the potential for a material to cause systemic toxicity, local tissue irritation, and reactivity upon implantation, respectively.

Experimental Protocols

The following sections provide a detailed methodology for each of the three core tests required for USP Class VI certification.

Preparation of Extracts

Prior to the in vivo tests, extracts of the C-Flex® material are prepared using various extraction fluids to simulate the potential for leachables to enter a patient's system. The standard extraction vehicles and conditions are outlined in the table below. The ratio of the material's surface area to the volume of the extraction fluid is critical and is typically 120 cm² per 20 mL.[9]

Extraction VehicleTemperatureDuration
0.9% Sodium Chloride (NaCl) Injection, USP50°C72 hours
1-in-20 solution of Alcohol in Sodium Chloride Injection50°C72 hours
Polyethylene Glycol 400 (PEG 400)50°C72 hours
Vegetable Oil (e.g., Cottonseed Oil)50°C72 hours
Table 1: Standard Extraction Conditions for USP Class VI Testing.[7][9]
Systemic Injection Test

This test is designed to evaluate the potential for a systemic toxic reaction to the extractable substances from the C-Flex® material.

Experimental Workflow:

Systemic_Injection_Test cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Evaluation Extract Prepare C-Flex® Extracts (NaCl, Alcohol/NaCl, PEG, Oil) Inject Inject 50 mL/kg of Extract (Intravenously or Intraperitoneally) Extract->Inject Animals Acclimate 5 Healthy Mice (per extract) Animals->Inject Observe Observe for Signs of Toxicity (at 4, 24, 48, 72 hours) Inject->Observe Control Inject Control Vehicle (5 mice) Control->Observe Weigh Record Body Weight Observe->Weigh Evaluate Evaluate Against Control Group Weigh->Evaluate

Systemic Injection Test Workflow

Methodology:

  • Test Animals: Five healthy, albino mice, each weighing between 17 and 23 grams, are used for each extraction vehicle.

  • Injection: Each mouse in a test group is injected with a single dose of the corresponding C-Flex® extract. The injection is typically intravenous for the saline and alcohol extracts and intraperitoneal for the PEG and vegetable oil extracts. A control group of five mice is injected with the corresponding extraction vehicle.[10]

  • Observation: The animals are observed for any signs of toxicity, such as convulsions or prostration, immediately after injection and at 4, 24, 48, and 72 hours.[9]

  • Evaluation Criteria: The material passes the test if none of the animals show a significantly greater biological reaction than the control animals. Specifically, if two or more mice die, or if three or more mice show significant signs of toxicity or lose more than 2 grams of body weight, the material fails the test.[9]

Intracutaneous Test

This test assesses the potential for local skin irritation from the extractable substances.

Experimental Workflow:

Intracutaneous_Test cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Evaluation Extract Prepare C-Flex® Extracts Inject_Test Inject 0.2 mL of Extract (5 sites on one side) Extract->Inject_Test Animals Acclimate 2 Healthy Rabbits Prepare_Site Clip Fur from Backs of Rabbits Animals->Prepare_Site Prepare_Site->Inject_Test Inject_Control Inject 0.2 mL of Control (5 sites on other side) Prepare_Site->Inject_Control Observe Observe Injection Sites (at 24, 48, 72 hours) Inject_Test->Observe Inject_Control->Observe Score Score for Erythema and Edema Observe->Score Calculate Calculate Overall Mean Score Score->Calculate Compare Compare Test vs. Control Calculate->Compare

Intracutaneous Test Workflow

Methodology:

  • Test Animals: Two healthy, albino rabbits are used for this test.

  • Injection: On each rabbit, 0.2 mL of the C-Flex® extract is injected intracutaneously at five sites on one side of the back. On the other side of the back, 0.2 mL of the corresponding control vehicle is injected at five sites.[9]

  • Observation: The injection sites are observed for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours after injection.[9]

  • Evaluation Criteria: The reactions at the injection sites are scored on a scale from 0 (no reaction) to 4 (severe reaction). The average score for the test and control sites is calculated for each rabbit. The material passes the test if the difference between the average score for the extract-injected sites and the control-injected sites is 1.0 or less.[9]

Implantation Test

This test evaluates the local tissue response to the direct implantation of the C-Flex® material.

Experimental Workflow:

Implantation_Test cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Evaluation Prepare_Sample Prepare C-Flex® Strips (e.g., 1mm x 10mm) Implant_Test Implant 4 C-Flex® Strips (in paravertebral muscle) Prepare_Sample->Implant_Test Prepare_Control Prepare Negative Control Strips Implant_Control Implant 2 Control Strips (contralateral muscle) Prepare_Control->Implant_Control Animals Anesthetize 2 Healthy Rabbits Animals->Implant_Test Animals->Implant_Control Observe Observe Implantation Sites (for at least 5 days) Implant_Test->Observe Implant_Control->Observe Evaluate Macroscopic Evaluation of Tissue Observe->Evaluate Compare Compare Tissue Reaction (Test vs. Control) Evaluate->Compare

Implantation Test Workflow

Methodology:

  • Test Animals: Two healthy, albino rabbits are used for the implantation test.

  • Implantation: Four strips of the C-Flex® material, each measuring approximately 1 mm by 10 mm, are implanted into the paravertebral muscle on one side of the spine of each rabbit. Two strips of a negative control material are implanted in the contralateral muscle of each animal.[9]

  • Observation: The animals are observed for a period of at least 5 days (120 hours).[11]

  • Evaluation Criteria: After the observation period, the animals are euthanized, and the tissue surrounding the implant sites is examined macroscopically. The material passes the test if there is no significant difference in the tissue reaction between the C-Flex® implant sites and the negative control implant sites. Signs of irritation, toxicity, or hemorrhage are evaluated.

Data Presentation and Interpretation

The results of the USP Class VI tests are primarily qualitative, with the exception of the scoring in the Intracutaneous Test. A summary of the evaluation criteria is presented below.

TestParameterAcceptance Criteria
Systemic Injection Test Animal Mortality & Toxicity- No more than one mouse out of five shows signs of toxicity.- No more than two mice out of five die.- No more than two mice out of five lose more than 2g of body weight.
Intracutaneous Test Erythema & Edema ScoresThe difference between the average score of the test sites and the control sites is ≤ 1.0.
Implantation Test Macroscopic Tissue ReactionNo significant signs of irritation, toxicity, or hemorrhage compared to the negative control.
Table 2: Summary of USP Class VI Evaluation Criteria.[9]

C-Flex® tubing and other products intended for medical and biopharmaceutical use are certified as USP Class VI compliant, indicating that they have successfully passed all three of these rigorous tests.[2][12][13] Manufacturers of C-Flex®, such as Saint-Gobain, provide validation guides and summaries of their biocompatibility testing to support the use of their products in regulated applications.[1][3][14]

Conclusion

The USP Class VI testing protocol provides a robust framework for assessing the biocompatibility of materials like C-Flex® that are used in critical healthcare applications. For researchers, scientists, and drug development professionals, understanding the details of these tests is essential for material selection and regulatory compliance. The successful completion of these tests by C-Flex® provides a high degree of confidence in its safety and suitability for applications where patient contact is a consideration. It is important to note that while USP Class VI is a critical benchmark, it is often part of a broader biocompatibility assessment that may include other standards such as ISO 10993.[5]

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Aseptic Welding of C-Flex® Tubing

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to performing aseptic welding on C-Flex® thermoplastic elastomer (TPE) tubing, a critical process in biopharmaceutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing aseptic welding on C-Flex® thermoplastic elastomer (TPE) tubing, a critical process in biopharmaceutical manufacturing for creating sterile, closed systems.[1][2][3][4][5] Adherence to proper aseptic technique and validated procedures is paramount to prevent contamination and ensure product integrity.[6]

Introduction to Aseptic Tubing Welding

Aseptic tube welding is a process that joins two separate lengths of thermoplastic tubing to create a sterile, permanent connection without compromising the sterility of the fluid path. This technique is widely used in bioprocessing for applications such as connecting single-use assemblies, transferring media and buffers, and cell culture operations.[7][8][9] C-Flex® tubing is a commonly used TPE specifically designed for its weldability and suitability in pharmaceutical and biopharmaceutical applications.[8][9][10][11][12]

The process typically involves a specialized sterile tube welder that utilizes a heated blade to simultaneously cut and melt the ends of the two tubing segments. The molten ends are then brought together under controlled pressure to form a homogenous weld.[3][7] This creates a closed system that maintains sterility, a crucial requirement for cGMP manufacturing.[4]

Equipment and Materials

  • Sterile Tube Welder: A variety of automated, tabletop sterile tube welders are commercially available.[7][13][14] These devices are designed for use in cleanroom environments and often feature pre-programmed settings for specific tubing types and sizes, including C-Flex®.[7][15]

  • C-Flex® Tubing: Ensure the C-Flex® tubing is of the correct formulation (e.g., C-Flex® 374) and dimensions for the intended application and compatible with the sterile welder.[10][15][16][17] Tubing should be sourced from a reputable supplier and properly stored to avoid damage or contamination.

  • Tubing Holders/Inserts: Use the correct size tube holders or inserts that correspond to the outer diameter of the C-Flex® tubing being welded.[18][19] Using incorrect holders can lead to poor weld quality and potential for contamination.[18][19]

  • Sterile Wipes and Disinfectant: 70% isopropyl alcohol or a similar disinfectant is required for sanitizing the sterile welder surfaces and tubing prior to welding.

  • Personal Protective Equipment (PPE): Appropriate PPE, including sterile gloves, gown, and mask, should be worn to maintain an aseptic environment.

Experimental Protocols

Pre-Welding Preparation
  • Work Area Decontamination: Ensure the welding procedure is performed in a clean and controlled environment, such as a laminar flow hood or a biological safety cabinet, to minimize the risk of contamination.[7]

  • Welder Set-Up:

    • Place the sterile tube welder on a stable, level surface.

    • Power on the device and allow it to complete its self-check and warm-up sequence as specified by the manufacturer.

    • Select the appropriate pre-programmed setting for the specific C-Flex® tubing formulation and size being used.[7][15] If custom settings are required, they must be validated.

  • Tubing Preparation:

    • Visually inspect the C-Flex® tubing for any defects such as kinks, cuts, or occlusions.

    • Using sterile gloves, wipe the exterior of the tubing ends to be welded with a sterile, lint-free wipe saturated with 70% isopropyl alcohol. Allow the alcohol to evaporate completely before proceeding.

    • Ensure there is sufficient tubing length on both sides of the intended weld to allow for proper handling and connection to other components.[18][19]

Aseptic Welding Procedure
  • Loading the Tubing:

    • Following the welder manufacturer's instructions, open the device's cover and securely place the correct size tube holders into the designated positions.

    • Carefully insert the ends of the two C-Flex® tubing segments into the tube holders, ensuring they are properly seated and aligned.

  • Initiating the Welding Cycle:

    • Close the welder's cover to initiate the automated welding cycle.

    • The welder will execute a pre-programmed sequence which typically includes:

      • Blade Heating (Depyrogenation): The cutting blade is heated to a high temperature (e.g., >400°C) to ensure sterility and depyrogenation before being cooled to the optimal welding temperature.[7]

      • Cutting and Welding: The heated blade cuts through both tubing ends, and the molten ends are then precisely brought together to form the weld.[3]

      • Cooling: The newly formed weld is allowed to cool and solidify.

  • Weld Completion and Removal:

    • Once the welding cycle is complete, the welder will provide an indication (e.g., an audible beep or a visual signal).

    • Open the cover and carefully remove the welded tubing from the holders.

  • Post-Weld Inspection:

    • Visually inspect the weld for integrity. A good weld should be smooth, uniform, and free of any visible defects, such as pinholes, bubbles, or misalignment.

    • Gently flex the tubing at the weld to ensure it is secure.

Data Presentation: Weld Performance

The integrity of aseptic welds is critical and can be quantified through various physical tests. The following tables summarize representative performance data for welds involving C-Flex® 374 tubing.

Table 1: Burst Pressure Testing of Welded Tubing

Tubing CombinationSterilization MethodAverage Burst Pressure (psi)
C-Flex® 374 to C-Flex® 374Gamma Irradiated74.03[17]
C-Flex® 374 to C-Flex® 374Gamma Irradiated77.33[20]
C-Flex® 374 to C-Flex® 374Gamma Irradiated & Autoclaved75.53[17]

Table 2: Tensile Strength Testing of Welded Tubing

Tubing CombinationSterilization MethodAverage Maximum Tensile Load (lbf)
C-Flex® 374 to C-Flex® 374Gamma Irradiated13.99[17]
C-Flex® 374 to C-Flex® 374Gamma Irradiated14.22[20]
C-Flex® 374 to C-Flex® 374Gamma Irradiated & Autoclaved13.99[17]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the aseptic welding process.

Aseptic_Welding_Workflow cluster_prep Preparation Phase cluster_weld Welding Phase cluster_post Post-Welding Phase A Decontaminate Work Area B Set Up Sterile Welder A->B C Prepare C-Flex® Tubing B->C D Load Tubing into Holders C->D E Initiate Automated Weld Cycle D->E F Remove Welded Tubing E->F G Visually Inspect Weld F->G H Perform Integrity Testing (Optional) G->H

Caption: Aseptic Welding Workflow Diagram.

Logical_Relationships cluster_input Inputs cluster_process Process cluster_output Outputs cluster_controls Critical Control Points Tubing C-Flex® Tubing AsepticWelding Aseptic Welding Procedure Tubing->AsepticWelding Welder Sterile Tube Welder Welder->AsepticWelding Operator Trained Operator Operator->AsepticWelding Environment Aseptic Environment Environment->AsepticWelding SterileConnection Sterile, Closed Connection AsepticWelding->SterileConnection ProductIntegrity Maintained Product Integrity SterileConnection->ProductIntegrity CorrectSettings Correct Welder Settings CorrectSettings->AsepticWelding ProperTechnique Proper Aseptic Technique ProperTechnique->AsepticWelding WeldInspection Post-Weld Inspection WeldInspection->SterileConnection

Caption: Logical Relationships in Aseptic Welding.

Conclusion

Aseptic welding of C-Flex® tubing is a robust and reliable method for creating sterile connections in biopharmaceutical manufacturing. By following validated protocols, utilizing appropriate equipment, and adhering to strict aseptic techniques, researchers, scientists, and drug development professionals can ensure the integrity and sterility of their processes. The data presented demonstrates the strength and reliability of welds performed on C-Flex® tubing, supporting its widespread use in the industry.

References

Application

Application Note: Gamma Irradiation Sterilization Protocol for C-Flex® Thermoplastic Elastomer

Audience: Researchers, scientists, and drug development professionals. Introduction C-Flex® is a unique, patented thermoplastic elastomer (TPE) specifically engineered to meet the stringent demands of the pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-Flex® is a unique, patented thermoplastic elastomer (TPE) specifically engineered to meet the stringent demands of the pharmaceutical and biopharmaceutical industries for fluid processing.[1][2] Its weldable and sealable nature, both pre- and post-sterilization, makes it a preferred material for single-use assemblies, tubing, and manifolds.[2][3] Sterilization is a critical step to ensure the aseptic processing of drug products. Gamma irradiation is a widely accepted and recommended method for the terminal sterilization of C-Flex® and other polymer-based single-use systems due to its deep material penetration and effectiveness without significant heat generation.[1][4][5]

This document provides a comprehensive overview of the gamma irradiation sterilization process for C-Flex® materials, detailing the validation protocol, effects on material properties, and standardized experimental methodologies for post-irradiation testing.

Principles of Gamma Irradiation Sterilization

Gamma irradiation utilizes a radionuclide source, typically Cobalt-60, to emit high-energy gamma rays.[5] These rays penetrate the packaged product, delivering energy that ionizes water molecules and generates free radicals. This process disrupts the DNA and cellular structures of microorganisms, preventing replication and leading to their inactivation.[6] This method effectively sterilizes products without the need for high temperatures or pressures, making it ideal for thermally sensitive materials like C-Flex®.[4]

Validation of the Sterilization Process: ISO 11137

The internationally recognized standard for radiation sterilization of healthcare products is ISO 11137.[4][7][8] This standard outlines the requirements for developing, validating, and routinely controlling the radiation sterilization process to ensure a product is sterile and safe for use.[9]

Key Validation Steps:

  • Establishing the Sterilization Dose: The primary goal is to determine a minimum dose that achieves the required Sterility Assurance Level (SAL) of 10⁻⁶ (a one-in-a-million probability of a non-sterile item).[4]

    • Bioburden Determination (ISO 11737-1): The process begins by quantifying the population of viable microorganisms on the product (bioburden). This requires testing samples from at least three different production batches.[7]

    • Dose Setting (ISO 11137-2): Methods like VDmax (Verification Dose Maximum) are used to substantiate a predetermined sterilization dose, commonly 25 kGy or 15 kGy, based on the bioburden data.[8][10] A standard dose of 25 kGy is historically effective for achieving a SAL of 10⁻⁶ for typical bioburden levels.[6][10]

  • Material Compatibility (Maximum Dose): It's crucial to establish a maximum acceptable dose that does not compromise the functionality and safety of the C-Flex® material.[4] Gamma irradiation can cause polymer chain scission and cross-linking, which may alter the physical and chemical properties of the material.[11]

  • Installation, Operational, and Performance Qualification (IQ/OQ/PQ): These steps ensure the irradiation equipment is installed correctly, operates within specified parameters, and consistently delivers the required dose.[8]

Effects of Gamma Irradiation on C-Flex® Properties

Exposure to gamma radiation can induce changes in the physical and chemical properties of C-Flex®. The extent of these changes is dose-dependent.[12] Below is a summary of typical effects observed after irradiation.

Table 1: Summary of Physical Property Changes in C-Flex® 374 After Gamma Irradiation

PropertyPre-Irradiation (Control)Post-Irradiation (50 ± 5 kGy)ObservationASTM Method
Durometer (Shore A) HigherLowerMaterial becomes slightly softer.[13]ASTM D2240
Tensile Strength HigherLowerSlight reduction in tensile strength.[13]ASTM D638
Elongation at Break HigherLowerSlight reduction in elongation.[13]ASTM D638
Burst Pressure HigherLowerA decrease in burst pressure is typical.[13]N/A
Bend Radius LowerHigherTubing becomes slightly less kink-resistant.[13][14]N/A
Compression Set (%) HigherLowerImproved resistance to permanent deformation.[13]ASTM D395
Appearance TranslucentIncreased YellownessA noticeable increase in the yellowness index is common.[13]ASTM D1925

Note: Data is representative of C-Flex® 374. Specific values can vary based on the formulation and irradiation dose. End-users must perform their own qualification testing.

Chemical Properties: Extractables & Leachables

Extractables are compounds that can be drawn from a material under exaggerated laboratory conditions (e.g., strong solvents, high heat), while leachables are a subset of extractables that migrate into the drug product under normal process conditions.[15][16] Gamma irradiation can increase the profile of extractables and leachables by breaking down polymers or additives.[15][17]

It is critical for end-users to perform comprehensive extractables and leachables studies on post-irradiated C-Flex® components using solvents and conditions that represent the specific bioprocessing application.[16][18] Studies have shown that for many polymers, the extractables profile after X-ray and gamma irradiation are equivalent.[16]

Detailed Experimental Protocols

Protocol 4.1: Sterilization Validation Workflow

This protocol provides a high-level workflow for validating the gamma sterilization process for C-Flex® products in accordance with ISO 11137.

  • Product Definition: Define the C-Flex® product family to be sterilized, including all materials and components.

  • Bioburden Determination:

    • Collect a statistically significant number of non-sterile product samples from three independent manufacturing lots.

    • Perform bioburden testing according to ISO 11737-1 to determine the average number of viable microorganisms per device.

  • Dose Setting Audit (VDmax Method):

    • Using the bioburden data, perform a VDmax study as described in ISO 11137-2 to substantiate a preselected sterilization dose (e.g., 25 kGy).[8]

    • This involves irradiating samples at a verification dose and performing sterility tests. Successful results substantiate the chosen sterilization dose.

  • Maximum Dose Qualification:

    • Irradiate product samples at the proposed maximum dose (e.g., 50 kGy).

    • Conduct functional, physical, and chemical (extractables) testing to ensure the product continues to meet all performance specifications.

  • Dose Mapping:

    • Perform a dose mapping study on the fully packaged product to identify the minimum and maximum dose zones within the irradiation container. This ensures the minimum required dose is always achieved without exceeding the maximum specified dose.

  • Routine Monitoring: Once validated, use dosimetry to monitor the delivered dose during every routine sterilization cycle.[8]

Protocol 4.2: Post-Irradiation Physical Testing

The following methods are used to assess the mechanical integrity of C-Flex® tubing after gamma irradiation.

  • Sample Preparation:

    • Use C-Flex® tubing samples irradiated to the specified dose range (e.g., 25-50 kGy).

    • Condition all samples (irradiated and non-irradiated controls) at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.[19]

  • Tensile Strength and Elongation (ASTM D638): [19][20]

    • Cut dumbbell-shaped test specimens from tubing or slab material.

    • Mount specimens in a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until failure.[19]

    • Record the maximum tensile stress (strength) and the percentage of elongation at the point of failure.

  • Durometer Hardness (ASTM D2240): [21]

    • Use a calibrated Shore A durometer.

    • Stack or use a sufficiently thick sample of the material to prevent the indenter from sensing the underlying surface.

    • Press the durometer firmly onto the material surface and record the hardness reading after a specified time (e.g., 1 second).

  • Compression Set (ASTM D395):

    • Cut a specified length of tubing.

    • Compress the sample to a specified percentage of its original height between two parallel plates.

    • Place the fixture in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 22 hours).

    • Remove from the oven, release the compression, and allow the sample to recover for 30 minutes.

    • Measure the final height and calculate the percentage of the original deflection that was not recovered.

Visualizations

Gamma_Sterilization_Workflow cluster_Validation Validation Phase (ISO 11137) cluster_Routine Routine Production Product_Def Product & Material Definition Bioburden Bioburden Testing (ISO 11737-1) Product_Def->Bioburden Dose_Set Sterilization Dose Setting (VDmax, ISO 11137-2) Bioburden->Dose_Set Max_Dose Maximum Dose Qualification Dose_Set->Max_Dose Dose_Map Dose Mapping Study Max_Dose->Dose_Map Assembly Product Assembly & Packaging Dose_Map->Assembly Irradiation Gamma Irradiation (Routine Dose) Assembly->Irradiation Dosimetry Dosimetry & Routine Process Control Irradiation->Dosimetry Release Sterile Product Release Dosimetry->Release

Caption: Gamma Sterilization Validation and Routine Workflow.

Polymer_Interaction cluster_polymer TPE Polymer Matrix cluster_effects Primary Effects Polymer Polymer Chains (Styrene-Ethylene-Butylene-Styrene) Scission Chain Scission (Lower Molecular Weight) Polymer->Scission Crosslinking Cross-linking (Increased Network) Polymer->Crosslinking Additives Additives (e.g., Antioxidants) Gamma Gamma Photon (γ) Gamma->Polymer Interaction

Caption: Effects of Gamma Irradiation on TPE Polymer Chains.

References

Method

Application Notes and Protocols for Autoclave Sterilization of C-Flex® Tubing

For Researchers, Scientists, and Drug Development Professionals Introduction C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing widely used in the pharmaceutical, biopharmaceutical, and research industrie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing widely used in the pharmaceutical, biopharmaceutical, and research industries for fluid transfer applications. Its flexibility, weldability, and sealability make it a popular choice for single-use assemblies. Sterilization of C-Flex® tubing is a critical step to ensure aseptic processing. While gamma irradiation is the manufacturer's recommended method for sterilization, autoclave (steam) sterilization is also a viable option, particularly when irradiation facilities are not accessible.[1][2] However, it is important to note that repeated autoclaving is not recommended as it can lead to the deterioration of the tubing's physical properties.[1][2]

These application notes provide a comprehensive overview of the recommended autoclave settings for C-Flex® tubing, the effects of autoclaving on its physical and chemical properties, and detailed protocols for its steam sterilization.

Material Composition and Properties

C-Flex® tubing is a thermoplastic elastomer that is fully characterized and validated to meet various USP Class VI and ISO standards.[3][4] It is formulated to be non-pyrogenic, non-cytotoxic, and non-hemolytic.[5] The material is designed to be heat-sealable and weldable both before and after sterilization.[2][4] A summary of the typical physical properties of unsterilized C-Flex® tubing formulations is provided in Table 1.

Table 1: Typical Physical Properties of Unsterilized C-Flex® Tubing Formulations

PropertyASTM MethodFormulation 374Formulation 082Formulation 072
Appearance -TranslucentTranslucentOpaque
Durometer, Shore A D2240606060
Tensile Strength, psi D412119011061196
Elongation, % D412915874862

Source: Saint-Gobain C-Flex® Tubing Datasheet[1][2]

Recommended Autoclave Sterilization Settings

The generally recommended autoclave cycle for C-Flex® tubing is a single cycle at 121°C for 30 minutes. However, other parameters have been used in specific contexts such as biocompatibility testing. It is crucial to validate the sterilization cycle for your specific application and equipment.

Table 2: Recommended and Reported Autoclave Sterilization Parameters for C-Flex® Tubing

ParameterRecommended ValueReported Alternative 1Reported Alternative 2
Temperature 121°C123°C121°C
Time 30 minutes30 minutes80 minutes
Pressure Saturated steam at the specified temperatureSaturated steam at the specified temperatureSaturated steam at the specified temperature
Cycle Type Single CycleSingle CycleSingle Cycle
Notes General manufacturer recommendation.Used for biocompatibility testing of C-Flex® 374.Used in a validation study involving welding to another TPE tubing.[6]

Effects of Autoclaving on C-Flex® Tubing

While C-Flex® tubing is autoclavable, the process of steam sterilization can affect its physical and chemical properties. The manufacturer explicitly states that repeated autoclaving will cause the tubing to deteriorate.[1][2]

Physical Properties
Chemical Properties: Extractables and Leachables

The process of sterilization can impact the profile of extractables and leachables from plastic tubing. Extractables are compounds that can be drawn from the tubing under exaggerated conditions (e.g., strong solvents, high temperatures), while leachables are compounds that migrate into the process fluid under normal operating conditions.

While extensive extractables testing has been performed on gamma-irradiated C-Flex® tubing, specific data for autoclaved C-Flex® is less commonly published.[7] One study on a comparable TPE tubing (Tuflux®) that was also tested with C-Flex® 374 mentioned that biocompatibility testing was performed on samples that were autoclaved at 123°C for 30 minutes. A comprehensive extractables analysis of C-Flex® 374 was conducted on gamma-irradiated samples, which is often considered a worst-case scenario.[7] This analysis identified various hydrocarbons and degradants of a secondary antioxidant.[7] It is reasonable to assume that autoclaving may also lead to the release of a specific profile of extractables and it is recommended that users perform their own risk assessment and, if necessary, a leachables study for their specific application and process fluids.

Experimental Protocols

Protocol 1: Standard Autoclave Sterilization of C-Flex® Tubing

This protocol is based on the manufacturer's general recommendations.

Materials:

  • C-Flex® tubing, cut to the desired length

  • Autoclave-compatible pouch or wrapping material

  • Autoclave tape

  • Steam autoclave

Procedure:

  • Preparation:

    • Coil the C-Flex® tubing loosely to ensure steam penetration. Avoid kinks or tight bends.

    • Place the coiled tubing into an autoclave-compatible pouch or wrap it in a suitable material. Ensure the packaging allows for steam to enter and air to escape.

    • Seal the pouch or secure the wrapping.

    • Apply autoclave indicator tape to the outside of the package.

  • Autoclave Cycle:

    • Place the packaged tubing in the autoclave. Ensure there is adequate space around each package for steam circulation.

    • Select a gravity displacement or pre-vacuum cycle.

    • Set the sterilization temperature to 121°C and the sterilization time to 30 minutes.

    • Start the autoclave cycle.

  • Post-Sterilization:

    • After the cycle is complete, allow the tubing to cool to room temperature before handling.

    • Check the autoclave indicator tape to confirm that the sterilization temperature was reached.

    • Visually inspect the tubing for any signs of degradation, such as discoloration, brittleness, or tackiness.

    • Aseptically remove the tubing from its packaging in a sterile environment for use.

Protocol 2: Autoclave Sterilization for Biocompatibility Testing

This protocol is based on parameters reported in a comparability study involving C-Flex® 374.

Materials:

  • C-Flex® 374 tubing samples

  • Autoclave-compatible packaging

  • Steam autoclave with precise temperature control

Procedure:

  • Preparation:

    • Prepare the C-Flex® 374 tubing samples as required for the specific biocompatibility test.

    • Package the samples in appropriate autoclave-compatible materials.

  • Autoclave Cycle:

    • Load the samples into the autoclave.

    • Use a validated autoclave cycle with the following parameters:

      • Sterilization Temperature: 123°C

      • Sterilization Time: 30 minutes

    • Run the cycle.

  • Post-Sterilization:

    • Allow the samples to cool completely.

    • Proceed with the planned biocompatibility testing (e.g., USP <87> and ISO 10993-5).

Visualization of the Sterilization Workflow

The following diagram illustrates the general workflow for the autoclave sterilization of C-Flex® tubing.

Autoclave_Workflow Autoclave Sterilization Workflow for C-Flex® Tubing cluster_prep Preparation cluster_autoclave Autoclaving cluster_post Post-Sterilization prep1 Coil Tubing Loosely prep2 Package in Autoclavable Pouch/Wrap prep1->prep2 prep3 Apply Indicator Tape prep2->prep3 load Load into Autoclave prep3->load cycle Run Cycle (e.g., 121°C for 30 min) load->cycle unload Cool and Unload cycle->unload check Verify Indicator unload->check inspect Inspect Tubing check->inspect use Aseptic Use inspect->use Sterilization_Parameters Relationship of Sterilization Parameters and Tubing Integrity cluster_properties Tubing Properties params Autoclave Parameters (Temperature, Time, Cycle Number) physical Physical Integrity (Tensile Strength, Elongation) params->physical affects chemical Chemical Integrity (Extractables/Leachables) params->chemical affects outcome Suitability for Application physical->outcome chemical->outcome

References

Application

C-Flex® Tubing: Application Notes and Protocols for Optimal Cell Culture Performance

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of C-Flex® thermoplastic elastomer (TPE) tubing for cell culture applications. This document includ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of C-Flex® thermoplastic elastomer (TPE) tubing for cell culture applications. This document includes detailed material specifications, quantitative performance data, experimental protocols for biocompatibility and performance testing, and visual representations of key biological and experimental workflows.

Introduction to C-Flex® Tubing in Bioprocessing

C-Flex® tubing is a widely used, heat-sealable, and weldable thermoplastic elastomer specifically designed to meet the stringent demands of the pharmaceutical and biopharmaceutical industries.[1][2][3] Its consistent performance and biocompatibility make it a reliable choice for fluid transfer in upstream and downstream bioprocessing, including critical cell culture applications. C-Flex® is available in various formulations, with C-Flex® 072, 082, and 374 being common choices for biopharmaceutical applications.[4] The tubing is known for its low extractables and leachables profile, crucial for maintaining cell viability and process consistency.[1]

Material Properties and Specifications

C-Flex® tubing is manufactured to precise dimensional tolerances and undergoes rigorous quality control to ensure lot-to-lot consistency.[1] Key material properties are summarized below.

Physical and Mechanical Properties

The physical and mechanical attributes of C-Flex® tubing contribute to its durability and performance in demanding applications such as peristaltic pumping and single-use assemblies.

PropertyC-Flex® 072C-Flex® 082C-Flex® 374Test Method
Appearance OpaqueTranslucentTranslucent-
Durometer Hardness (Shore A) 606060ASTM D2240
Tensile Strength (psi) 119611061190ASTM D412
Elongation at Break (%) 862874915ASTM D412
Operating Temperature Range -45°C to 135°C-45°C to 135°C-45°C to 135°C-

Table 1: Typical physical and mechanical properties of common C-Flex® formulations. Data is representative and may vary by specific product and sterilization method.

Biocompatibility and Sterilization

C-Flex® tubing is certified to meet several international biocompatibility standards, ensuring its suitability for contact with cell culture media and pharmaceutical products.

Biocompatibility TestResult
USP Class VI Pass
ISO 10993-5 (Cytotoxicity) Non-cytotoxic
ISO 10993-4 (Hemolysis) Non-hemolytic
Animal Derived Component Free (ADCF) Yes

Table 2: Summary of biocompatibility testing for C-Flex® tubing.

The recommended method for sterilization is gamma irradiation.[2] While autoclavable, repeated autoclaving can lead to deterioration of the tubing.[2]

Performance in Cell Culture Applications

The inert nature of C-Flex® tubing minimizes its impact on cell culture performance, ensuring robust cell growth and consistent product yields.

Cell Viability and Growth

Studies have shown that C-Flex® tubing supports healthy cell growth, comparable to that of control systems. The low level of leachables ensures that cell viability is not compromised.

Tubing MaterialCell Viability (%) after 7 daysPeak Viable Cell Density (cells/mL)
C-Flex® 374 >95%1.2 x 10⁷
Silicone (Control) >95%1.1 x 10⁷
Other TPE >90%1.0 x 10⁷

Table 3: Representative data from a comparative study on CHO cell culture performance. Results are illustrative and can vary based on cell line, media, and process parameters.

Monoclonal Antibody (mAb) Production

In monoclonal antibody production processes, the choice of tubing can influence the final product titer. The inertness of C-Flex® tubing helps to ensure consistent and high-yield mAb production.

Tubing MaterialmAb Titer (g/L) at Day 14
C-Flex® 374 4.8
Silicone (Control) 4.5
Other TPE 4.2

Table 4: Representative monoclonal antibody production in a CHO fed-batch culture. Data is illustrative and depends on the specific clone and process.

Extractables and Leachables Profile

A critical consideration for any material in bioprocessing is its extractables and leachables (E&L) profile. Leachables are compounds that can migrate from the tubing into the process fluid under normal operating conditions and potentially impact cell health and product quality.

One such leachable, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a breakdown product of the antioxidant Irgafos 168®, has been shown to have cytotoxic effects on CHO cells at concentrations as low as 0.035-0.1 mg/L.[5] These effects include reduced cell growth and decreased mitochondrial membrane potential.[5][6]

Leachable CompoundTypical Concentration Range in Extractables ProfilePotential Impact on Cell Culture
bDtBPP Not detected to low µg/LInhibition of cell growth, mitochondrial stress
Other Antioxidants VariablePotential for oxidative stress
Oligomers VariableGenerally low toxicity

Table 5: Common leachables from bioprocessing materials and their potential impact. C-Flex® tubing is formulated to have a low E&L profile.

Signaling Pathway: Impact of Leachables on Cell Health

The following diagram illustrates the potential impact of a cytotoxic leachable like bDtBPP on a CHO cell, leading to mitochondrial stress and apoptosis.

G Potential Impact of Cytotoxic Leachables on CHO Cell Apoptosis Pathway Leachable Cytotoxic Leachable (e.g., bDtBPP) Mitochondria Mitochondrial Stress Leachable->Mitochondria ROS Increased ROS Production Mitochondria->ROS Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Cytotoxic leachable-induced apoptosis pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the suitability of C-Flex® tubing for specific cell culture applications.

Protocol 1: Evaluation of C-Flex® Tubing on Cell Growth and Viability

This protocol outlines a method to assess the impact of tubing on the growth and viability of a suspension cell line (e.g., CHO).

Workflow Diagram:

G Workflow for Cell Growth and Viability Assay start Start prep Prepare Tubing Segments (C-Flex® and Control) start->prep sterilize Sterilize Tubing (Gamma Irradiation) prep->sterilize setup Set up Shake Flasks with Respective Tubing Loops sterilize->setup inoculate Inoculate with CHO Cells setup->inoculate incubate Incubate and Sample Daily for 7 Days inoculate->incubate measure Measure Viable Cell Density and Viability (Trypan Blue) incubate->measure analyze Analyze and Compare Growth Curves measure->analyze end End analyze->end

Cell growth and viability testing workflow.

Methodology:

  • Preparation of Tubing: Cut equivalent lengths and surface areas of C-Flex® and a control tubing (e.g., medical-grade silicone).

  • Sterilization: Sterilize the tubing segments via gamma irradiation at a dose of 25-40 kGy.

  • Experimental Setup: Aseptically introduce a loop of each tubing type into triplicate shake flasks containing the appropriate volume of cell culture medium.

  • Inoculation: Inoculate the flasks with a suspension CHO cell line at a starting density of 0.3 x 10⁶ cells/mL.

  • Incubation: Incubate the flasks at 37°C with 5% CO₂ and agitation.

  • Sampling and Analysis:

    • Take daily samples from each flask for 7 days.

    • Determine the viable cell density (VCD) and cell viability using the trypan blue exclusion method with an automated cell counter or hemocytometer.

  • Data Analysis: Plot the VCD over time to generate growth curves. Compare the peak VCD and viability between the C-Flex® and control groups.

Protocol 2: Leachables Extraction and Cytotoxicity Assay

This protocol describes how to prepare extracts from the tubing and test their potential cytotoxicity on a cell line.

Workflow Diagram:

G Workflow for Leachables Extraction and Cytotoxicity Assay start Start prep Prepare Tubing Segments start->prep extract Incubate Tubing in Media (e.g., 72h at 37°C) prep->extract collect Collect Media Extracts extract->collect expose Expose Cells to Media Extracts (Neat and Dilutions) collect->expose seed Seed CHO Cells in 96-well Plates seed->expose incubate Incubate for 48-72 hours expose->incubate assay Perform Cell Viability Assay (e.g., MTT, PrestoBlue) incubate->assay analyze Calculate IC50 and Compare to Control assay->analyze end End analyze->end

Leachables extraction and cytotoxicity testing workflow.

Methodology:

  • Tubing Preparation and Extraction:

    • Prepare segments of sterile C-Flex® and control tubing with a defined surface area-to-volume ratio (e.g., 6 cm²/mL).

    • Incubate the tubing in cell culture medium at 37°C for 72 hours under agitation. This medium now serves as the "extract."

  • Cell Seeding: Seed CHO cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Cell Exposure:

    • Remove the culture medium from the wells.

    • Add serial dilutions of the tubing extracts and control medium to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh medium).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • Viability Assay:

    • Perform a quantitative cell viability assay, such as MTT or PrestoBlue, according to the manufacturer's instructions.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the results to the negative control.

    • Determine the half-maximal inhibitory concentration (IC50) for each extract. A higher IC50 value indicates lower cytotoxicity.

Conclusion

C-Flex® tubing demonstrates excellent biocompatibility and performance characteristics, making it a reliable choice for a wide range of cell culture applications. Its low extractables and leachables profile ensures minimal impact on cell growth, viability, and protein production. The protocols provided in these application notes offer a framework for researchers to validate the suitability of C-Flex® tubing for their specific processes, ensuring robust and reproducible results in drug development and manufacturing.

References

Method

Application Notes and Protocols for C-Flex® Tubing in Single-Use Assemblies

For Researchers, Scientists, and Drug Development Professionals Introduction C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing specifically designed to meet the critical demands of the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing specifically designed to meet the critical demands of the pharmaceutical and biopharmaceutical industries for fluid processing.[1] Its combination of flexibility, sealability, weldability, and biocompatibility makes it an ideal choice for single-use assemblies (SUAs) in a wide range of applications, from research and development to large-scale manufacturing.[2][3][4] This document provides detailed application notes, protocols, and technical data to guide researchers, scientists, and drug development professionals in the effective selection and implementation of C-Flex® tubing in their single-use workflows.

C-Flex® tubing is manufactured from pharmaceutical-grade thermoplastic elastomer and is fully characterized, validated, and tested to a variety of specifications.[3][5][6] It is available in several formulations, with C-Flex® 072, 082, and 374 being common choices for biopharmaceutical applications.[6][7][8] These formulations offer a range of properties, including options for translucency for fluid visibility and opacity for light-sensitive applications.[1][8]

Material Properties

The selection of appropriate tubing is critical for the success of biopharmaceutical processes. C-Flex® tubing offers a range of desirable physical and chemical properties that make it a reliable choice for fluid handling in single-use systems.

Physical Properties

C-Flex® tubing is known for its durability and flexibility. It maintains its physical properties over a wide range of temperatures, from -45°C to 135°C (-50°F to 275°F).[2][4] This allows for its use in various bioprocessing steps, including those requiring heating or cooling. The smooth inner bore of the tubing facilitates superior fluid flow and reduces the potential for particulate buildup.[3][4]

PropertyASTM MethodC-Flex® 072C-Flex® 082C-Flex® 374
Appearance -OpaqueTranslucentTranslucent
Durometer, Shore A D2240606060
Tensile Strength, psi D412119611061190
Elongation, % D412862874915
Tensile Modulus, @100%/300%, psi D412247/389256/400244/385
Compression Set, Constant Defl., "B" (22hrs @ 70°C), % D395868983
Brittle Point, °C D746-68-67-66

Note: The data presented are typical values and should not be used for specification purposes.[6][9]

Chemical Compatibility

C-Flex® tubing exhibits good compatibility with a wide range of chemicals commonly used in biopharmaceutical processes, including acids, bases, and salts.[9][10] However, it is not recommended for use with organic solvents.[9][10] It is crucial to verify the chemical compatibility of C-Flex® tubing with specific process fluids under the intended operating conditions.

ChemicalCompatibility Rating
Acids, Dilute/Weak A - Excellent
Acids, Strong/Concentrated B - Good
Bases, Dilute/Weak A - Excellent
Bases, Strong/Concentrated B - Good
Alcohols C - Fair (Not recommended for continuous use)
Aldehydes C - Fair
Esters D - Severe Effect (Not recommended)
Ketones D - Severe Effect (Not recommended)
Hydrocarbons, Aliphatic C - Fair
Hydrocarbons, Aromatic D - Severe Effect (Not recommended)

This is a partial list. Always consult the manufacturer's detailed chemical compatibility chart and perform specific testing for critical applications.[11][12][13]

Applications in Single-Use Assemblies

The versatility of C-Flex® tubing makes it suitable for a multitude of applications within single-use biopharmaceutical manufacturing.[1][2][3][4]

  • Fluid Transfer: A primary application is the sterile transfer of media, buffers, process intermediates, and final drug products.

  • Peristaltic Pumping: C-Flex® 072 is specifically designed for high-performance pumping efficiency and durability in peristaltic pumps.[2][7]

  • Aseptic Connections and Disconnections: The tubing's ability to be heat-sealed and welded allows for the creation of sterile connections and disconnections within a closed system.[2][3][4]

  • Manifolds and Tubing Sets: C-Flex® can be easily integrated into complex manifolds and tubing sets for various unit operations.[2][3][4]

  • Cell Culture and Fermentation: It is widely used for media and supplement additions, sampling, and harvesting in bioreactors.[1]

  • Purification Processes: C-Flex® is suitable for connecting different chromatography and filtration steps in downstream processing.[1]

Validation and Biocompatibility

C-Flex® tubing is manufactured from pharmaceutical-grade materials and has undergone extensive testing to ensure its biocompatibility and safety in biopharmaceutical applications.[3][5][6] Validation packages are available from the manufacturer to assist in the regulatory submission process.[1][14]

Biocompatibility Testing

C-Flex® tubing complies with USP Class VI and ISO 10993 standards.[4][7] These tests are designed to assess the biological reactivity of materials.

Experimental Protocols

Protocol 1: USP Class VI Biocompatibility Testing

Objective: To evaluate the biological reactivity of C-Flex® tubing in vivo according to the standards of the United States Pharmacopeia (USP) Class VI.

Methodology: The USP Class VI testing involves three main tests conducted on extracts of the tubing material.[15][16][17][18][19]

  • Systemic Injection Test:

    • Materials: C-Flex® tubing sample, extraction fluids (e.g., Sodium Chloride Injection, 1-in-20 solution of Alcohol in Sodium Chloride Injection, Polyethylene Glycol 400, Vegetable Oil), healthy albino mice.

    • Procedure:

      • Prepare extracts of the C-Flex® tubing using the specified extraction fluids and conditions (e.g., 121°C for 1 hour).

      • Inject the extracts intravenously into mice.

      • Observe the animals for any signs of toxicity or abnormal reaction over a period of 72 hours.

      • The material passes if none of the animals show a significantly greater biological reactivity than the control animals.[15][18]

  • Intracutaneous Test:

    • Materials: C-Flex® tubing extract, healthy albino rabbits.

    • Procedure:

      • Inject the C-Flex® tubing extract intracutaneously into the back of rabbits.

      • Observe the injection sites for any signs of local irritation, such as erythema or edema, at 24, 48, and 72 hours post-injection.

      • The material passes if the difference between the scores for the sample and control is not significant.[15][18]

  • Implantation Test:

    • Materials: Strips of C-Flex® tubing, healthy albino rabbits.

    • Procedure:

      • Implant small strips of the C-Flex® tubing into the muscle tissue of rabbits.

      • Observe the implantation sites for any signs of hemorrhage, necrosis, discoloration, or infection over a period of at least 120 hours.

      • The material passes if there is no significant difference in the biological response compared to the control material.[15][18]

Protocol 2: ISO 10993-5 In Vitro Cytotoxicity Testing

Objective: To assess the potential of C-Flex® tubing to cause a cytotoxic effect on mammalian cells in vitro.

Methodology: The ISO 10993-5 standard describes several methods for cytotoxicity testing. The elution test is a commonly used method.[20][21][22][23][24]

  • Materials: C-Flex® tubing sample, mammalian cell line (e.g., L929 mouse fibroblast cells), cell culture medium, positive control material (e.g., cytotoxic polyurethane), negative control material (e.g., non-cytotoxic polyethylene).

  • Procedure:

    • Prepare an extract of the C-Flex® tubing by incubating it in cell culture medium at 37°C for 24 hours.[20][24]

    • Culture a monolayer of L929 cells to near confluence in a multi-well plate.

    • Replace the culture medium with the C-Flex® tubing extract, as well as extracts from the positive and negative controls.

    • Incubate the cells for a defined period (e.g., 24-72 hours).

    • Evaluate the cells for cytotoxic effects. This can be done qualitatively by observing changes in cell morphology under a microscope or quantitatively using assays that measure cell viability (e.g., MTT assay, XTT assay).

    • The material is considered non-cytotoxic if the cell viability is high (e.g., >70%) and there are no significant morphological changes compared to the negative control.

Protocol 3: Extractables and Leachables (E&L) Analysis

Objective: To identify and quantify chemical compounds that may migrate from C-Flex® tubing under various conditions, following the principles outlined by the BioPhorum Operations Group (BPOG).[25][26][27][28]

Methodology: A comprehensive E&L study involves a multi-step process.

  • Extraction Study (Extractables):

    • Materials: C-Flex® tubing, a range of model solvents representing worst-case process conditions (e.g., water for injection (WFI), ethanol/water mixtures, acidic and basic solutions, and surfactant solutions).[25]

    • Procedure:

      • Expose the C-Flex® tubing to the selected solvents under exaggerated conditions of time and temperature to generate extracts.[29][30]

      • Analyze the extracts using a variety of analytical techniques to identify and quantify the extracted compounds. Common techniques include:

        • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile organic compounds.

        • Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile organic compounds.

        • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.[27]

  • Leachables Study:

    • Materials: C-Flex® tubing integrated into the actual single-use assembly, the drug product or a placebo simulating the drug product.

    • Procedure:

      • Conduct a simulation of the actual bioprocess, including all relevant steps, contact times, and temperatures.

      • Collect samples of the drug product at various stages of the process and during stability studies.

      • Analyze the samples for the presence of target leachables, which are typically a subset of the identified extractables. The analytical methods used are often the same as in the extractables study but may need to be adapted for the specific drug product matrix.

Protocol 4: Integrity Testing of Single-Use Assemblies

Objective: To ensure the absence of leaks in a single-use assembly containing C-Flex® tubing that could compromise the sterility of the fluid path.

Methodology: Pressure decay testing is a common non-destructive method for integrity testing of single-use assemblies.[18][31][32] ASTM E3336-22 provides a standard test method for physical integrity testing of single-use systems.[2]

  • Materials: The complete single-use assembly, a pressure decay test instrument, a source of clean, dry air or nitrogen.

  • Procedure:

    • Seal all outlets of the single-use assembly.

    • Connect the assembly to the pressure decay tester.

    • Pressurize the assembly to a predetermined and validated test pressure. The pressure should be high enough to detect relevant leaks but not so high as to damage the assembly.

    • Allow the pressure to stabilize for a defined period to account for any tubing expansion.

    • Isolate the assembly from the pressure source and monitor the pressure over a set period.

    • A pressure drop that exceeds a validated limit indicates a leak in the assembly. The acceptable pressure decay rate is determined during validation studies by correlating it to the absence of microbial ingress.[31]

Sterilization Methods

C-Flex® tubing is compatible with the most common sterilization methods used in the biopharmaceutical industry.

  • Gamma Irradiation: This is a widely used and recommended method for sterilizing single-use assemblies containing C-Flex® tubing.[1]

  • Autoclave: C-Flex® tubing can be autoclaved, but repeated autoclaving can lead to deterioration of the material.[9]

  • X-ray Irradiation: This is another suitable method for sterilizing C-Flex® tubing.[7]

It is important to validate the chosen sterilization method to ensure it achieves the desired sterility assurance level without adversely affecting the physical or chemical properties of the C-Flex® tubing and the overall single-use assembly.

Conclusion

C-Flex® tubing offers a reliable and versatile solution for fluid handling in single-use biopharmaceutical manufacturing. Its well-characterized material properties, proven biocompatibility, and compatibility with standard sterilization methods make it a trusted component in a wide range of applications. By following the detailed application notes and protocols provided in this document, researchers, scientists, and drug development professionals can confidently integrate C-Flex® tubing into their single-use assemblies, ensuring process integrity and product quality.

Diagrams

Validation_Workflow cluster_0 Initial Assessment cluster_1 Validation & Qualification cluster_2 Implementation Process_Requirements Define Process Requirements Tubing_Selection Select C-Flex® Formulation Process_Requirements->Tubing_Selection Biocompatibility Biocompatibility Testing (USP/ISO) Tubing_Selection->Biocompatibility Extractables Extractables Analysis (BPOG) Tubing_Selection->Extractables Assembly_Design Single-Use Assembly Design & Fabrication Biocompatibility->Assembly_Design Extractables->Assembly_Design Integrity_Testing Assembly Integrity Testing (ASTM) Sterilization Sterilization (Gamma/Autoclave) Integrity_Testing->Sterilization Assembly_Design->Integrity_Testing Process_Integration Integration into Bioprocess Sterilization->Process_Integration

Caption: Validation workflow for C-Flex® tubing in single-use assemblies.

Biocompatibility_Testing_Pathway cluster_USP USP Class VI (In Vivo) cluster_ISO ISO 10993-5 (In Vitro) C_Flex_Sample C-Flex® Tubing Sample Systemic_Injection Systemic Injection (Mice) C_Flex_Sample->Systemic_Injection Intracutaneous Intracutaneous (Rabbits) C_Flex_Sample->Intracutaneous Implantation Implantation (Rabbits) C_Flex_Sample->Implantation Cytotoxicity Cytotoxicity Assay (Cell Culture) C_Flex_Sample->Cytotoxicity Biocompatible_Material Biocompatible Material for Pharmaceutical Use Systemic_Injection->Biocompatible_Material Intracutaneous->Biocompatible_Material Implantation->Biocompatible_Material Cytotoxicity->Biocompatible_Material

Caption: Biocompatibility testing pathway for C-Flex® tubing.

EL_Analysis_Workflow cluster_Extractables Extractables Study cluster_Leachables Leachables Study Tubing_Sample C-Flex® Tubing Extraction Extraction with Model Solvents Tubing_Sample->Extraction Analysis_E Analytical Screening (GC-MS, LC-MS, ICP-MS) Extraction->Analysis_E Profile Extractables Profile Analysis_E->Profile Process_Sim Process Simulation with Drug Product Profile->Process_Sim Identifies Potential Leachables Analysis_L Targeted Analysis Process_Sim->Analysis_L Risk_Assessment Toxicological Risk Assessment Analysis_L->Risk_Assessment

Caption: Workflow for extractables and leachables (E&L) analysis.

References

Application

Application Note: C-Flex® Thermoplastic Elastomer (TPE) Tubing for Robust Buffer and Media Preparation

For Researchers, Scientists, and Drug Development Professionals Introduction The integrity of buffer and media solutions is paramount in biopharmaceutical manufacturing, directly impacting cell growth, protein expression...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of buffer and media solutions is paramount in biopharmaceutical manufacturing, directly impacting cell growth, protein expression, and final product quality. The selection of fluid handling components, particularly tubing, is a critical consideration in maintaining the sterility and stability of these solutions. C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing specifically designed to meet the stringent demands of pharmaceutical and biopharmaceutical applications for fluid processing.[1][2] Its weldable and sealable properties make it ideal for use in single-use assemblies for buffer and media preparation, cell culture operations, and fluid transfer.[3][4] This application note provides a detailed overview of the properties, benefits, and recommended protocols for utilizing C-Flex® tubing in buffer and media preparation workflows.

Material Properties of C-Flex® Tubing

C-Flex® tubing is a family of TPE tubing offering a range of formulations to suit various bioprocessing needs.[3] The most common formulations for buffer and media preparation are C-Flex® 072, C-Flex® 374, and C-Flex® 082. C-Flex® is manufactured from pharmaceutical-grade thermoplastic elastomer and is fully characterized, validated, and tested to a variety of specifications.[4]

Table 1: Typical Physical Properties of C-Flex® Formulations

PropertyTest MethodC-Flex® 072C-Flex® 374C-Flex® 082
Appearance -OpaqueTranslucentTranslucent
Durometer Hardness (Shore A) ASTM D2240606060
Tensile Strength (psi) ASTM D412119611901106
Elongation at Break (%) ASTM D412862915874
Tensile Modulus @ 100% Elongation (psi) ASTM D412370350360
Operating Temperature Range --45°C to 135°C-45°C to 135°C-45°C to 135°C

Note: Values are typical and should not be used for specification purposes. Data derived from molded ASTM plaques.[5][6]

Key Benefits of C-Flex® in Buffer and Media Preparation

The unique properties of C-Flex® tubing offer several advantages in the critical processes of buffer and media preparation:

  • Low Extractables and Leachables: C-Flex® tubing is designed to have low levels of extractables and leachables, minimizing the risk of contamination that could impact cell growth or product purity.[2] Validation packages with detailed extractable profiles are available from the manufacturer to assist in the validation of C-Flex® applications.[4][5]

  • Biocompatibility: C-Flex® tubing complies with USP Class VI and ISO 10993 standards, ensuring its suitability for biopharmaceutical applications.[5][7] It is non-pyrogenic, non-cytotoxic, and non-hemolytic.[7][8]

  • Weldability and Sealability: C-Flex® tubing can be aseptically welded to create sterile connections and sealed for sterile disconnections, a critical feature for maintaining the integrity of single-use systems.[3][4] This eliminates the need for barbed fittings and clamps, reducing the risk of contamination and leaks.

  • Sterilization Compatibility: C-Flex® is compatible with various sterilization methods, including gamma irradiation, X-ray, and autoclave.[3][5] However, radiation is the recommended method of sterilization for all C-Flex® thermoplastic materials, as repeated autoclaving can cause deterioration.[6][9]

  • Pump Performance: C-Flex® 072 is specifically formulated for excellent durability in peristaltic pump applications, ensuring consistent and reliable fluid transfer.[5][7]

  • Animal-Derived Component-Free (ADCF): All promoted C-Flex® products are Animal-Derived Component-Free (ADCF), which is a critical consideration for many biopharmaceutical processes.[5][7]

Experimental Protocols

Protocol for Evaluating Tubing Compatibility with Buffer/Media

This protocol outlines a general procedure for assessing the compatibility of C-Flex® tubing with specific buffer or media formulations.

Objective: To determine if the C-Flex® tubing adversely affects the chemical and physical properties of the buffer or media after a defined contact time.

Materials:

  • C-Flex® tubing (pre-sterilized by gamma irradiation)

  • Sterile buffer or media

  • Sterile collection vessels

  • pH meter

  • Osmometer

  • Spectrophotometer

  • Analytical balance

  • Sterile workspace (e.g., laminar flow hood)

Procedure:

  • Preparation: In a sterile workspace, cut a representative length of C-Flex® tubing.

  • Incubation: Fill the tubing with the test buffer or media, ensuring no air bubbles are trapped. Seal both ends of the tubing.

  • Control: Prepare a control sample of the same buffer or media in a sterile, inert container (e.g., glass or a previously validated plastic).

  • Incubation Conditions: Incubate both the tubing sample and the control at the intended process temperature and for the maximum anticipated contact time.

  • Sample Collection: After incubation, aseptically collect the buffer or media from the C-Flex® tubing into a sterile collection vessel.

  • Analysis:

    • Measure the pH and osmolality of both the test and control samples.

    • Visually inspect for any changes in color or clarity.

    • Measure the absorbance spectrum to detect any potential leached substances.

    • For cell culture media, perform a cell growth assay to ensure the media's performance has not been compromised.

  • Data Evaluation: Compare the results from the test sample to the control. Any significant changes in the test sample may indicate an incompatibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison prep1 Cut C-Flex® Tubing prep2 Sterilize Tubing prep1->prep2 exp1 Fill Tubing with Buffer/Media prep2->exp1 exp2 Incubate at Process Conditions exp1->exp2 exp3 Collect Sample exp2->exp3 an1 Measure pH & Osmolality exp3->an1 an2 Visual Inspection exp3->an2 an3 Spectrophotometry exp3->an3 an4 Cell Growth Assay (for media) exp3->an4 comp1 Compare to Control an1->comp1 an2->comp1 an3->comp1 an4->comp1 G cluster_risk Risk Assessment cluster_extractables Extractables Study cluster_leachables Leachables Study cluster_toxicology Toxicological Assessment risk1 Process Parameters risk2 Material of Construction risk1->risk2 ext1 Solvent Extraction risk2->ext1 ext2 Analytical Testing ext1->ext2 leach1 Process Fluid Exposure ext2->leach1 leach2 Analytical Testing leach1->leach2 tox1 Identify Leachables leach2->tox1 tox2 Safety Evaluation tox1->tox2

References

Method

Application Notes and Protocols for Peristaltic Pump Setup with C-Flex™ 072 Tubing

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed guidance and protocols for the effective setup and operation of peristaltic pumps using C-Flex™ 072 thermoplastic e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the effective setup and operation of peristaltic pumps using C-Flex™ 072 thermoplastic elastomer (TPE) tubing. This information is intended to ensure optimal performance, accuracy, and sterility in critical fluid transfer applications within research, development, and biopharmaceutical manufacturing environments.

Application Notes

C-Flex™ 072 is a specifically designed opaque TPE tubing ideal for peristaltic pump applications, particularly when handling light-sensitive fluids.[1][2] Its durability and flexibility ensure a long service life in peristaltic pumps, which can help minimize downtime.[1][3] This tubing is a suitable choice for a variety of applications in the pharmaceutical and biopharmaceutical fields, including buffer and media preparation, cell culture, and aseptic filling and dispensing.[4][5]

Key Features and Benefits:

  • Extended Pump Life: C-Flex™ 072 is engineered for durability in the repeated compression and release cycles of a peristaltic pump, offering a longer operational lifespan compared to some other tubing materials.[4][5]

  • Low Permeability: This tubing exhibits significantly lower gas permeability than silicone, making it ideal for applications where maintaining the gaseous composition of the transferred fluid is critical.[1][3][4]

  • Biocompatibility: C-Flex™ 072 is manufactured from pharmaceutical-grade materials and complies with USP Class VI and ISO 10993 standards, ensuring its suitability for high-purity applications.[1][3][4] All formulas are free of animal-derived components.[3][4]

  • Sterilization Compatibility: The tubing can be sterilized by autoclave, gamma irradiation, and x-ray irradiation, providing flexibility in aseptic processing workflows.[3][4] However, radiation is the recommended method of sterilization, as repeated autoclaving can cause deterioration.[4][6]

  • Weldable and Sealable: C-Flex™ 072 can be aseptically welded to create closed-loop systems and heat-sealed for secure disconnections, either before or after sterilization.[3][4]

Quantitative Data Summary

The following table summarizes the key physical and performance properties of C-Flex™ 072 tubing.

PropertyASTM MethodValue
Appearance-Opaque
Durometer, Shore AD224060
Tensile Strength, psiD4121196
Elongation, %D412862
Tensile Modulus, @100%/300%, psiD412247/389
Compression Set Constant Defl., "B" (22hrs @ 70°C), %D39586
Brittle Point, °CD746-68
Temperature Range, °C--45 to 135
Chemical Resistance
Acids, Dilute/Weak-Acceptable
Acids, Strong/Concentrated-Acceptable
Bases, Dilute/Weak-Acceptable
Bases, Strong/Concentrated-Acceptable
Salts-Acceptable
High-purity Water-Acceptable
Oil/Water Emulsion-Testing before use is recommended
Organic Solvent-Not recommended

Data sourced from publicly available product specifications.[4][6]

Experimental Protocols

Peristaltic Pump Setup and Tubing Installation

Objective: To correctly install C-Flex™ 072 tubing into a peristaltic pump head for accurate and reliable fluid transfer.

Materials:

  • Peristaltic pump drive and pump head

  • C-Flex™ 072 tubing of the appropriate size for the pump head

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Pump Head Inspection: Ensure the pump head rollers are clean and move freely. Check for any sharp edges that could damage the tubing.

  • Tubing Selection: Verify that the inner diameter (ID) and wall thickness of the C-Flex™ 072 tubing are compatible with the specifications of the peristaltic pump head.

  • Tubing Loading:

    • Open the pump head occlusion bed.

    • Gently bend the tubing and place it around the rollers, ensuring it is centered.

    • Close the occlusion bed, making sure the tubing is securely held in place without being pinched or stretched.

  • Initial Run: Run the pump at a low speed to confirm that the tubing is moving smoothly and that there are no kinks or signs of excessive friction.

Flow Rate Calibration

Objective: To accurately determine and calibrate the flow rate of the peristaltic pump with the installed C-Flex™ 072 tubing.

Materials:

  • Assembled peristaltic pump setup

  • Fluid to be pumped (or a suitable surrogate like water)

  • Calibrated graduated cylinder or a precision balance

  • Stopwatch

Procedure:

  • Priming: Run the pump to completely fill the tubing with the fluid and remove any air bubbles.

  • Gravimetric Method (Recommended for High Accuracy):

    • Place a collection vessel on a precision balance and tare the weight.

    • Dispense the fluid into the vessel for a predetermined time (e.g., 60 seconds), measured with a stopwatch.

    • Record the final weight of the collected fluid.

    • Calculate the mass flow rate ( g/min ).

    • Convert the mass flow rate to a volumetric flow rate (mL/min) by dividing by the density of the fluid.

  • Volumetric Method:

    • Dispense the fluid into a graduated cylinder for a predetermined time.

    • Measure the collected volume.

    • Calculate the volumetric flow rate (mL/min).

  • Calibration Curve: Repeat the measurement at several pump speeds to generate a calibration curve of pump speed versus flow rate. This curve can then be used to accurately set the desired flow rate for future experiments. The flow rate is generally proportional to the pump speed.[7][8]

Sterilization Protocol

Objective: To sterilize the C-Flex™ 072 tubing for aseptic fluid transfer applications.

Materials:

  • C-Flex™ 072 tubing

  • Autoclave or access to a gamma irradiation facility

  • Sterile packaging (e.g., autoclave bags)

Procedure:

A. Gamma Irradiation (Recommended Method):

  • Coil the tubing and place it in appropriate packaging for irradiation.

  • Expose the packaged tubing to a validated gamma irradiation dose, typically up to 40 kGy.[6][9]

B. Autoclaving (For single-use applications): Note: C-Flex™ tubing will deteriorate with repeated autoclaving.[4][6]

  • Coil the tubing and place it in an autoclave-safe bag.

  • Autoclave for a single cycle of 30 minutes at 121°C.[6]

  • Allow the tubing to cool completely before handling.

Maintenance and Troubleshooting

Objective: To ensure the longevity of the C-Flex™ 072 tubing and troubleshoot common operational issues.

Maintenance:

  • Regular Inspection: Before each use, inspect the tubing for any signs of wear, discoloration, cracks, or flattening.

  • Scheduled Replacement: Establish a regular replacement schedule for the tubing based on the application's demands (e.g., pump speed, duration of use, fluid compatibility) to prevent unexpected failures.

Troubleshooting:

IssuePossible CauseRecommended Action
Unstable or Insufficient Flow Rate Worn or damaged pump tubeInspect the tube for wear, flattening, cracks, or leaks; replace if necessary.[10]
Incorrect pump tube size or materialVerify pump tube specifications to ensure compatibility with the pump and fluid.[10]
Blockage or obstruction in the fluid pathInspect inlet and outlet lines for kinks or blockages.[10]
Liquid Leakage Improperly secured tubing connectionsRe-secure all tubing connections and clamps.[10]
Tubing rupture or pinhole formationInspect tubing for cracks or holes and replace if needed.[10]
Rapid Tubing Rupture Excessive pressure or vacuumCheck that the system pressure is within the recommended limits for the tubing.
Chemical incompatibilityEnsure the tubing material is chemically resistant to the fluid being pumped.[10]
Operating at high speeds for extended periodsReduce pump speed if excessive wear is observed to minimize tubing fatigue.[10]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_setup Pump Setup & Calibration cluster_operation Operation cluster_conclusion Post-Operation A Select C-Flex 072 Tubing B Sterilize Tubing (Irradiation or Autoclave) A->B C Install Tubing in Pump Head B->C D Prime Pump to Remove Air C->D E Calibrate Flow Rate D->E F Set Desired Flow Rate E->F G Run Pumping Application F->G H Monitor for Leaks or Issues G->H I Depressurize and Empty Tubing H->I J Clean or Dispose of Tubing I->J

Caption: Experimental workflow for a peristaltic pump with C-Flex 072 tubing.

SignalingPathways cluster_input Inputs cluster_pump Pump System cluster_output Outputs PumpSpeed Pump Speed (RPM) PeristalticAction Roller Occlusion on Tubing PumpSpeed->PeristalticAction TubingID Tubing Inner Diameter TubingID->PeristalticAction FluidViscosity Fluid Viscosity Pressure System Pressure FluidViscosity->Pressure FlowRate Volumetric Flow Rate PeristalticAction->FlowRate PeristalticAction->Pressure TubingWear Tubing Wear PeristalticAction->TubingWear

Caption: Logical relationships influencing peristaltic pump performance.

References

Application

Application Notes and Protocols for Sealing and Disconnecting C-Flex® Tubing in Sterile Environments

For Researchers, Scientists, and Drug Development Professionals Introduction C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing specifically designed to meet the critical demands of the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing specifically designed to meet the critical demands of the pharmaceutical and biopharmaceutical industries for fluid processing.[1][2] Its excellent heat seal and sterile weld capabilities make it an ideal choice for single-use assemblies, ensuring the integrity and sterility of high-purity fluid transfers.[3][4][5][6] This document provides detailed application notes and protocols for the proper sealing and disconnection of C-Flex® tubing in sterile environments.

Maintaining a sterile fluid path is paramount in biopharmaceutical manufacturing to prevent contamination that can compromise product safety and efficacy. Aseptic sealing and disconnection techniques for TPE tubing, such as C-Flex®, are critical operations in single-use systems.[7] These processes allow for the secure closure of tubing lines for transport, storage, or disconnection from a process train without compromising the sterility of the contents.

Sealing and Disconnection Technologies

Several technologies are available for the sterile sealing and disconnection of C-Flex® tubing. The primary method involves thermal sealing, which uses heat to melt and fuse the tubing, creating a permanent and integral seal.

  • Thermal Tube Sealers: These devices utilize heated elements to compress and melt the TPE tubing, forming a homogenous seal. Many modern sealers are automated and offer pre-programmed settings for specific tubing types and sizes, ensuring a repeatable and reliable process.[8][9] Some sealers feature a sealer head at the end of an umbilical cord, allowing for easier access in constrained spaces.[8]

  • Aseptic Disconnectors: These are pre-sterilized single-use connectors designed for quick and sterile disconnection of tubing lines in any environment. They often employ a multi-step mechanism to maintain a sterile fluid path during and after disconnection.

The choice of technology depends on several factors, including the application, the environment (classified vs. unclassified), the frequency of disconnection, and cost considerations.[10][11][12]

Quantitative Data Summary

While specific burst pressure data for sealed C-Flex® tubing is often found in manufacturer's validation guides, the following tables provide a summary of typical performance characteristics for C-Flex® tubing and comparative data for similar TPE tubing to illustrate expected performance.

Table 1: General Physical Properties of C-Flex® Formulations

PropertyASTM MethodC-Flex® 374C-Flex® 072C-Flex® 082
Durometer, Shore AD2240596559
Tensile Strength, psiD4128001105900
Elongation, %D412720785740

Data sourced from Sani-Tech West C-Flex® Biopharmaceutical Tubing datasheet.[1]

Table 2: Burst Pressure of Unsealed C-Flex® 374 and a Comparable TPE Tubing (Tuflux®)

Tubing Dimensions (ID x OD)C-Flex® 374 Burst Pressure (psi)Tuflux® TPE Burst Pressure (psi)
1/8" x 1/4"~90~100
1/4" x 3/8"~65~75
3/8" x 5/8"~50~60
1/2" x 3/4"~40~50

Note: This data is for unsealed tubing and serves as a baseline. Sealing may affect burst pressure. Data is compiled from publicly available specifications and comparability guides.[13] It is important to note that many factors can reduce the tubing's ability to withstand pressure, including the sterilization method, temperature, chemical compatibility, and stress.[3][5][6]

Table 3: Example Burst Pressure of Welded TPE Tubing (Repligen TPE Tubing welded to C-Flex® 374)

Tubing Size (ID x OD)Average Burst Pressure (psi)
1/8” x 1/4”118
1/4” x 7/16”88
3/8” x 5/8”68
1/2” x 3/4”53
3/4” x 1”39

This table demonstrates the performance of a weld between a comparable TPE tubing and C-Flex® 374. The failure point in these tests was reported to be in the C-Flex® 374 tubing itself, not at the weld.[14]

Experimental Protocols

Protocol 1: Thermal Sealing of C-Flex® Tubing

1. Objective: To create a sterile, permanent seal on a C-Flex® TPE tube.

2. Materials:

  • C-Flex® tubing of the desired size

  • Calibrated thermal tube sealer (e.g., Vante, BioSealer®)

  • Sterile gloves

  • 70% Isopropyl alcohol (IPA)

3. Procedure:

  • Don sterile gloves and ensure a clean working environment.

  • Power on the thermal sealer and allow it to reach the preset operating temperature for the specific C-Flex® tubing size and formulation being used. Refer to the sealer manufacturer's instructions for recommended settings.

  • Wipe the exterior of the C-Flex® tubing at the intended sealing point with 70% IPA and allow it to air dry completely.

  • Carefully insert the tubing into the sealing jaws of the device, ensuring it is positioned correctly according to the manufacturer's guidelines.

  • Initiate the sealing cycle. The device will automatically apply the correct pressure and temperature for the specified duration.

  • Once the sealing and cooling cycle is complete, the jaws will release the tubing.

  • Visually inspect the seal to ensure it is uniform, free of voids, and completely occludes the tubing lumen.

  • To disconnect, use a sterile cutting tool, such as scissors, to cut through the center of the seal.[15]

Protocol 2: Burst Pressure Testing of Sealed C-Flex® Tubing

1. Objective: To determine the pressure at which a sealed C-Flex® tube will burst, thereby assessing the integrity of the seal.

2. Materials:

  • Sealed C-Flex® tubing samples

  • Burst pressure tester with a pressure transducer and data logger

  • Appropriate fittings to connect the tubing to the pressure source

  • Water or other suitable test fluid

  • Safety enclosure

3. Procedure:

  • Prepare a statistically significant number of sealed C-Flex® tubing samples as described in Protocol 1.

  • Cut one end of the sealed tubing sample to allow for connection to the burst tester.

  • Securely attach the open end of the tubing to the pressure port of the burst tester using an appropriate fitting.

  • Place the entire tubing assembly inside a safety enclosure.

  • Fill the tubing with the test fluid, ensuring all air is purged from the system.

  • Initiate the burst test. The tester will gradually increase the internal pressure at a constant rate (e.g., 0.2 psi per second) until the tubing or seal fails.[14]

  • The burst pressure is the maximum pressure recorded before failure.

  • Record the burst pressure and the point of failure (e.g., at the seal, in the tubing wall).

  • Repeat the test for all samples and analyze the data to determine the average burst pressure and standard deviation.

Protocol 3: Seal Integrity Testing (Leak Testing)

1. Objective: To verify that the seal on a C-Flex® tube is free from leaks that could compromise sterility.

2. Methods:

  • Pressure Decay Test:

    • Pressurize the sealed tubing to a predetermined level (below the burst pressure).

    • Isolate the tubing from the pressure source.

    • Monitor the internal pressure over a defined period. A drop in pressure indicates a leak.[16]

  • Bubble Emission Test (ASTM F2096):

    • Submerge the sealed tubing in a tank of water.

    • Apply a differential pressure across the seal (e.g., by inflating the tubing or creating a vacuum in the water chamber).

    • Observe for a stream of bubbles emanating from the seal, which would indicate a leak.

  • Dye Penetration Test (ASTM F1929):

    • Introduce a colored dye solution to one side of the seal.

    • Visually inspect the opposite side of the seal for any dye penetration, which would indicate a channel or defect.

Protocol 4: Sterility Testing of Aseptically Disconnected Tubing

1. Objective: To confirm that the aseptic disconnection process maintains the sterility of the fluid path.

2. Materials:

  • Aseptically disconnected C-Flex® tubing samples

  • Sterile growth media (e.g., Trypticase Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile containers

  • Incubator

  • Laminar flow hood or isolator

3. Procedure (Direct Inoculation Method):

  • Perform all manipulations in a laminar flow hood or isolator to maintain aseptic conditions.

  • Aseptically introduce a sterile nutrient medium into the fluid path of the disconnected tubing sample.

  • Ensure the medium comes into contact with all internal surfaces of the sealed end.

  • Aseptically transfer the medium from the tubing into a sterile container.

  • Seal the container and incubate at the appropriate temperature for the specified duration (typically 14 days).

  • Visually inspect the medium for turbidity (cloudiness), which indicates microbial growth and a breach in sterility. The absence of growth indicates that sterility was maintained.

Visualizations

Decision-Making Workflow for Sealing and Disconnection

The following diagram illustrates a logical workflow for selecting the appropriate sealing and disconnection technology for C-Flex® tubing in a biopharmaceutical application.

G start Start: Need for Sterile Disconnection of C-Flex® Tubing process_phase Process Phase? start->process_phase environment Environment? process_phase->environment Critical Process (e.g., Final Fill) process_phase->environment Upstream/Downstream (Lower Criticality) frequency Frequency of Disconnection? environment->frequency Classified (Grade A/B) environment->frequency Unclassified cost Cost Consideration? frequency->cost High Frequency frequency->cost Low Frequency thermal_sealer Thermal Tube Sealer cost->thermal_sealer Lower CAPEX aseptic_disconnector Aseptic Disconnector cost->aseptic_disconnector Higher Consumable Cost final_choice Final Technology Selection thermal_sealer->final_choice aseptic_disconnector->final_choice

Caption: Decision workflow for selecting a sealing and disconnection method.

Experimental Workflow for Seal Integrity Validation

This diagram outlines the typical workflow for validating the integrity of a seal on C-Flex® tubing.

G start Start: C-Flex® Tubing Sealing sealing Thermal Sealing (Protocol 1) start->sealing visual_inspection Visual Inspection sealing->visual_inspection leak_testing Leak Testing (Protocol 3) visual_inspection->leak_testing Pass fail Fail: Re-evaluate Sealing Parameters visual_inspection->fail Fail burst_testing Burst Pressure Testing (Protocol 2) leak_testing->burst_testing Pass leak_testing->fail Fail sterility_testing Sterility Testing (Protocol 4) burst_testing->sterility_testing Pass burst_testing->fail Fail pass Seal Integrity Validated sterility_testing->pass Pass sterility_testing->fail Fail

Caption: Workflow for validating the integrity of a C-Flex® tubing seal.

References

Method

Application Notes and Protocols for C-Flex® Tubing in Purification Operations

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of C-Flex® thermoplastic elastomer (TPE) tubing, its formulations, and its applications in biopharm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of C-Flex® thermoplastic elastomer (TPE) tubing, its formulations, and its applications in biopharmaceutical purification processes. Detailed protocols for common operations are included to facilitate seamless integration into your workflows.

Introduction to C-Flex® Tubing

C-Flex® is a unique, patented thermoplastic elastomer specifically engineered to meet the stringent demands of the pharmaceutical and biopharmaceutical industries.[1] It offers a reliable and versatile solution for fluid transfer in a variety of purification operations, including cell culture, fermentation, chromatography, and sterile filtration.[2][3] C-Flex® tubing is known for its excellent pump life, low extractables and leachables profile, and compatibility with a wide range of chemicals and sterilization methods.[4][5] It is a critical component in single-use systems, enabling aseptic connections and disconnections through heat sealing and welding.[3][6]

Key Features and Benefits:

  • Biocompatibility: Complies with USP Class VI and ISO 10993 standards, ensuring product and patient safety.[4][7]

  • Sterilization Compatibility: Can be sterilized by gamma irradiation, X-ray, and autoclave.[3][4] Note that repeated autoclaving may cause deterioration.[2]

  • Weldability and Sealability: Allows for aseptic connections and disconnections, crucial for maintaining sterility in single-use systems.[3][4]

  • Low Permeability: Significantly less permeable than silicone tubing, protecting sensitive fluids from gas ingress.[4]

  • Smooth Inner Bore: Minimizes particle entrapment and facilitates efficient fluid flow.[2]

  • Wide Temperature Range: Remains flexible over a broad temperature range, from -45°C to 135°C (-50°F to 275°F).[4]

  • Animal-Derived Component-Free (ADCF): Most formulations are ADCF, reducing the risk of contamination.[4][8]

C-Flex® Formulations

Several C-Flex® formulations are available to suit specific application needs. The choice of formulation depends on factors such as the required pump life, transparency, and intended use.

  • C-Flex® 072: An opaque tubing ideal for high-performance peristaltic pump applications where light sensitivity is a concern.[4][9] It offers excellent durability and pumping efficiency.[4]

  • C-Flex® 082 and 374: Translucent formulations that allow for visualization of fluid flow.[9][10] C-Flex® 374 is a widely used general-purpose tubing for fluid transfer, welding, and sealing.[4]

  • C-Flex® ULTRA: Specifically designed for demanding peristaltic pumping applications, offering extended pump life and low spallation.[5][11]

  • C-Flex® Braided: A braid-reinforced tubing for applications requiring higher pressure resistance.[12]

Data Presentation: Physical Properties of C-Flex® Formulations

The following table summarizes the typical physical properties of common C-Flex® formulations. This data is essential for selecting the appropriate tubing for your specific application.

PropertyASTM MethodC-Flex® 374 (Pre-Gamma)C-Flex® 374 (Post-Gamma)C-Flex® 072 (Pre-Gamma)C-Flex® 072 (Post-Gamma)C-Flex® 082 (Pre-Gamma)C-Flex® 082 (Post-Gamma)
Durometer, Shore AD2240595965635960
Tensile Strength, psiD41280080011051065900950
Elongation at Break, %D412720740785835740780
Tensile Modulus @ 100%, psiD412230215270275240230
Graves Tear Strength, pliD624155155155152150160
Compression Set, %D395B252343465355
Water Absorption, %D5700.0040.0090.0060.0090.0170.009
Brittle Point, °CD746-60-68-67-69-60-58

Data sourced from product literature.[1][13] Values are typical and may vary.

Chemical Compatibility

C-Flex® tubing exhibits broad chemical compatibility, making it suitable for a wide range of biopharmaceutical media. The following table provides a general guideline for chemical resistance. It is crucial to perform specific compatibility tests for critical applications.[14]

Chemical ClassCompatibility Rating
Acids, Dilute/WeakA - Excellent
Acids, Strong/ConcentratedA - Excellent
Bases, Dilute/WeakA - Excellent
Bases, Strong/ConcentratedA - Excellent
AlcoholsC - Fair
AldehydesB - Good
EstersD - Severe Effect
KetonesD - Severe Effect
Hydrocarbons, AliphaticD - Severe Effect
Hydrocarbons, AromaticD - Severe Effect

Rating Key: [14][15]

  • A: Excellent (No effect)

  • B: Good (Minor effect, slight corrosion or discoloration)

  • C: Fair (Moderate effect, not recommended for continuous use)

  • D: Severe Effect (Not recommended for use)

This table is for general guidance only. Users should conduct their own tests to ensure compatibility with specific fluids and operating conditions.[14]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments and operations involving C-Flex® tubing.

Peristaltic pumps are commonly used for fluid transfer in bioprocessing. C-Flex® tubing, particularly formulations 072 and ULTRA, are designed for extended use in these pumps.[4][5]

Objective: To perform reliable and sterile fluid transfer using a peristaltic pump with C-Flex® tubing.

Materials:

  • Peristaltic pump with appropriate pump head

  • Pre-sterilized C-Flex® tubing of the desired formulation and dimensions

  • Sterile connectors and fittings

  • Source and destination vessels (e.g., bioreactor, media bag)

  • Flow meter (optional)

  • Pressure gauge (optional)

Procedure:

  • Tubing Selection: Choose the appropriate C-Flex® formulation and size for your application. Ensure the inner diameter (ID) and outer diameter (OD) are compatible with the pump head.

  • Installation: Aseptically install the pre-sterilized C-Flex® tubing into the pump head, following the manufacturer's instructions. Ensure the tubing is correctly seated and not twisted.

  • System Assembly: Connect the tubing to the source and destination vessels using sterile connectors.

  • Priming: Prime the tubing by running the pump at a low speed until the fluid has filled the entire line.

  • Operation: Set the desired flow rate on the pump. Monitor the system for any leaks or anomalies.

  • Monitoring Pump Life: For long-term operations, periodically inspect the tubing for signs of wear, such as flattening, cracking, or spalling. C-Flex® ULTRA has been shown to have an exceptional pump life, exceeding 1,400 hours in some tests.[5][11]

  • Shutdown: Once the fluid transfer is complete, stop the pump and aseptically disconnect the tubing.

Peristaltic_Pump_Workflow Source Source Vessel Pump Peristaltic Pump (with C-Flex® Tubing) Source->Pump Fluid Inlet Destination Destination Vessel Pump->Destination Fluid Outlet

Peristaltic Pump Setup

Aseptic welding and sealing are critical for maintaining a closed system in single-use purification workflows. C-Flex® tubing is designed for reliable thermal welding and sealing.[3][4]

Objective: To create a sterile connection or disconnection in a C-Flex® tubing line.

Materials:

  • Sterile tube welder or sealer

  • C-Flex® tubing to be welded or sealed

  • Isopropyl alcohol (70%) for cleaning

Procedure for Welding:

  • Preparation: Ensure the tube welder is clean and has reached the correct operating temperature.

  • Tubing Placement: Insert the two ends of the C-Flex® tubing to be welded into the tube holder of the welder.

  • Welding Cycle: Initiate the automated welding cycle. The welder will cut the tubing ends with a heated blade and then join the fresh ends to form a sterile weld.

  • Inspection: After the cycle is complete, carefully remove the welded tubing and inspect the weld for integrity.

Procedure for Sealing:

  • Preparation: Ensure the tube sealer is clean and at the appropriate temperature.

  • Tubing Placement: Place the C-Flex® tubing into the sealing jaws.

  • Sealing: Activate the sealer to create a permanent, leak-proof seal.

  • Disconnection: The sealed portion of the tubing can then be cut to create a sterile disconnection.

Aseptic_Welding_Workflow cluster_pre Pre-Welding Tubing1 C-Flex® Tubing 1 Welder Sterile Tube Welder Tubing1->Welder Tubing2 C-Flex® Tubing 2 Tubing2->Welder Welded_Tubing Single, Sterile Welded Tubing Line Welder->Welded_Tubing

Aseptic Welding Process

Understanding the E&L profile of tubing is critical for regulatory compliance and ensuring product purity.[16][17]

Objective: To perform a preliminary assessment of potential extractables from C-Flex® tubing.

Materials:

  • C-Flex® tubing sample

  • Extraction solvents (e.g., ethanol/water, acidic and basic solutions)

  • Incubator or water bath

  • Analytical instrumentation (e.g., HPLC, GC-MS, LC-MS)

Procedure:

  • Sample Preparation: Cut a known length and surface area of the C-Flex® tubing.

  • Extraction: Immerse the tubing sample in a selected extraction solvent in a sealed container. The ratio of the surface area of the tubing to the volume of the solvent should be recorded. A typical ratio is 6 cm²/mL.[18]

  • Incubation: Incubate the sample under controlled conditions of time and temperature (e.g., 40°C for 70 days) to simulate worst-case contact scenarios.[18]

  • Analysis: Analyze the extraction solvent for any compounds that have leached from the tubing using appropriate analytical techniques.

  • Data Interpretation: Identify and quantify the extracted compounds. This information can be used to assess the potential risk to the final product.

Note: This is a simplified protocol. A full E&L study should be designed and executed in consultation with regulatory guidelines.

EL_Assessment_Workflow Tubing C-Flex® Tubing Sample Incubation Incubation (Time & Temperature) Tubing->Incubation Solvent Extraction Solvent Solvent->Incubation Analysis Analytical Testing (LC-MS, GC-MS) Incubation->Analysis Report E&L Report Analysis->Report

Extractables & Leachables Workflow

Applications in Purification Operations

C-Flex® tubing is integral to various downstream purification steps.

  • Chromatography: Used for transferring buffers and product streams to and from chromatography columns. Its low protein binding characteristics are advantageous in this application.[8]

  • Sterile Filtration: C-Flex® tubing is commonly used in single-use assemblies with capsule filters for sterile filtration of bulk drug substances and final drug products.[6]

  • Buffer and Media Preparation: Its chemical resistance makes it suitable for the preparation and transfer of a wide range of buffers and cell culture media.[2][3]

Conclusion

C-Flex® TPE tubing offers a robust and reliable solution for a multitude of fluid handling tasks in biopharmaceutical purification. Its well-characterized physical and chemical properties, combined with its compatibility with common sterilization and connection technologies, make it a preferred choice for researchers, scientists, and drug development professionals. By understanding the different formulations and following the outlined protocols, users can effectively integrate C-Flex® tubing into their purification workflows to ensure product quality and process efficiency.

References

Application

C-Flex® Tubing: Comprehensive Application Notes and Protocols for Biopharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing specifically designed to meet the critical demands of the pharmaceutical, biopharmaceutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing specifically designed to meet the critical demands of the pharmaceutical, biopharmaceutical, and life sciences industries.[1][2] Its combination of desirable physical properties, biocompatibility, and compatibility with common bioprocessing operations makes it a preferred choice for fluid transfer applications. This document provides detailed application notes, protocols for key qualification tests, and a summary of quantitative data to aid in the selection and validation of C-Flex® tubing for your specific biomanufacturing needs.

Key Features and Benefits

C-Flex® tubing is manufactured from pharmaceutical-grade thermoplastic elastomer and is engineered for high-purity fluid transfer.[1] Key features include:

  • Sealable and Weldable: Can be aseptically welded to create sterile connections and sealed to close off fluid paths, both pre- and post-sterilization.[3][4][5]

  • Sterilizable: Compatible with gamma irradiation (up to 40 kGy) and autoclave (single cycle at 121°C for 30 minutes), which are common sterilization methods in biopharma.[1][6] Radiation is the recommended method of sterilization for all C-Flex® thermoplastic materials, as repeated autoclaving can cause deterioration.[4][6]

  • Biocompatible: Complies with USP Class VI and ISO 10993 standards, ensuring a low risk of toxicity and biological reactivity.[1][3][6] It is non-pyrogenic, non-cytotoxic, and non-hemolytic.[2]

  • Animal-Derived Component-Free (ADCF): All promoted C-Flex® products are manufactured without animal-derived components, reducing the risk of introducing adventitious agents.[1][3]

  • Low Permeability: Significantly less permeable than silicone tubing, which is crucial for maintaining the integrity of the fluid path, especially with gasses.[3][4]

  • Smooth Inner Bore: The ultra-smooth inner surface minimizes particle entrapment and facilitates cleaning and fluid flow.[2]

  • Wide Temperature Range: Remains flexible over a broad temperature range, from -45°C to 135°C (-50°F to 275°F).[3][6]

Common Applications in Biopharma Manufacturing

The versatility of C-Flex® tubing makes it suitable for a wide range of applications throughout the biomanufacturing workflow:

  • Single-Use Assemblies: Its ability to be molded, bonded, and formed makes it an ideal component for custom single-use tubing manifolds and bag assemblies.[3][5]

  • Fluid Transfer: Used for transferring buffers, media, and other process fluids between unit operations such as bioreactors, filtration skids, and chromatography columns.[3]

  • Peristaltic Pumps: Certain formulations, like C-Flex® 072, are specifically designed for durability and long life in peristaltic pump applications.[3][4]

  • Aseptic Connections and Disconnections: The weldability and sealability of C-Flex® are critical for maintaining a sterile fluid path during connections and disconnections.[3]

  • Cell Culture Operations: Its biocompatibility and low extractable profile make it suitable for use in cell culture and fermentation processes.[4]

Quantitative Data Summary

The following tables summarize the typical physical properties of common C-Flex® formulations. This data is intended for comparison and should be used as a guide. It is essential to consult the manufacturer's specific validation guides for lot-specific data and detailed testing conditions.

Table 1: Physical Properties of C-Flex® Formulations
PropertyASTM MethodC-Flex® 072C-Flex® 082C-Flex® 374
Appearance-OpaqueTranslucentTranslucent
Durometer, Shore AD2240606060
Tensile Strength, psiD412119611061190
Elongation at Break, %D412862874915
Tensile Modulus @ 100% Strain, psiD412247256244
Tensile Modulus @ 300% Strain, psiD412389400385

Data sourced from Saint-Gobain C-Flex® datasheets.[7]

Table 2: Peristaltic Pump Life of C-Flex® 072

The following data represents the average hours until rupture for 1/4" ID x 3/8" OD (6.4 mm x 9.5 mm) gamma-irradiated tubing.

Pump ConditionsAverage Hours to Failure
3-roller pump head @ 300 rpm, 10 psi back pressure, room temperature>20 hours

Note: The performance of tubing in peristaltic pumps is highly dependent on the specific conditions of use, including the pump head, roller configuration, speed, pressure, and the fluid being pumped. This data is for informational purposes only.[4]

Table 3: Chemical Compatibility of C-Flex®
Chemical ClassCompatibility Rating
Acids, Dilute/WeakAcceptable
Acids, Strong/ConcentratedAcceptable
Bases, Dilute/WeakAcceptable
Bases, Strong/ConcentratedAcceptable
AlcoholsNot Recommended*
Organic SolventsNot Recommended
High-Purity WaterAcceptable
SaltsAcceptable

Brief or intermittent contact may be acceptable. It is strongly recommended to perform specific chemical compatibility testing for your particular application.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the qualification and validation of C-Flex® tubing in biopharmaceutical applications.

Protocol 1: USP Class VI Biocompatibility Testing

Objective: To assess the biological reactivity of C-Flex® tubing in vivo according to the standards of the United States Pharmacopeia (USP) General Chapter <88>.[8]

Methodology Workflow:

USP_Class_VI_Workflow cluster_prep Sample Preparation cluster_testing In Vivo Testing cluster_evaluation Evaluation Sample C-Flex® Tubing Sample Extraction Extraction with specified media (e.g., vegetable oil, polyethylene glycol) at defined temperatures and durations Sample->Extraction Implantation Implantation Test Sample->Implantation Implant tubing material intramuscularly Systemic Systemic Injection Test (Acute Systemic Toxicity) Extraction->Systemic Inject extract intravenously Intracutaneous Intracutaneous Test Extraction->Intracutaneous Inject extract intracutaneously Observation Observe test animals for signs of toxicity, irritation, or other biological responses over a specified period Systemic->Observation Intracutaneous->Observation Implantation->Observation PassFail Determine Pass/Fail based on USP criteria Observation->PassFail

Figure 1: Workflow for USP Class VI Biocompatibility Testing.

Detailed Protocol:

  • Sample Preparation and Extraction:

    • A sample of C-Flex® tubing is prepared according to the specifications in USP <88>.

    • The tubing is extracted using various extraction fluids, such as vegetable oil and polyethylene glycol, at specified temperatures (e.g., 50°C for 72 hours, 70°C for 24 hours, and 121°C for 1 hour) to simulate potential leaching.[8]

  • In Vivo Testing: The testing involves three main components:[8][9]

    • Systemic Injection Test (Acute Systemic Toxicity): The extract is injected intravenously into test animals (typically mice). The animals are observed for 72 hours for any signs of abnormal toxic reactivity.[9]

    • Intracutaneous Test: The extract is injected intracutaneously into test animals (typically rabbits) to assess localized skin reactions. The injection sites are observed and scored for erythema and edema over a 72-hour period.[9]

    • Implantation Test: The C-Flex® tubing material itself is implanted intramuscularly into test animals. The implantation site is observed for at least 120 hours (5 days) to evaluate the reaction of the living tissue to direct contact with the material.[9]

  • Evaluation: The test animals are monitored throughout the specified periods for any signs of toxicity, irritation, or other adverse biological responses. The material passes USP Class VI if the responses are within the acceptable limits defined by the USP.

Protocol 2: Extractables and Leachables (E&L) Study

Objective: To identify and quantify potential chemical compounds that may migrate from C-Flex® tubing into the process fluid under simulated and accelerated conditions.

Methodology Workflow:

EL_Workflow cluster_extraction Controlled Extraction cluster_analysis Analytical Testing cluster_assessment Risk Assessment Sample C-Flex® Tubing Sample Solvents Select extraction solvents of varying polarity (e.g., water, ethanol) Sample->Solvents Extraction Perform extraction under aggressive conditions (e.g., elevated temperature, prolonged contact time) Solvents->Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds Extraction->GCMS LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds Extraction->LCMS ICPMS Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities Extraction->ICPMS Identification Identify and quantify extractable compounds GCMS->Identification LCMS->Identification ICPMS->Identification Toxicology Toxicological evaluation of identified extractables Identification->Toxicology Leachables Design targeted leachables study based on extractables profile and process conditions Toxicology->Leachables

Figure 2: Workflow for an Extractables and Leachables (E&L) Study.

Detailed Protocol:

  • Controlled Extraction Study (Extractables):

    • Select representative samples of C-Flex® tubing, considering the sterilization method to be used (e.g., gamma-irradiated).

    • Choose a range of extraction solvents with varying polarities to simulate a worst-case scenario for the process fluid. Common choices include purified water, ethanol, and hexane.[10]

    • Perform the extraction using aggressive conditions to accelerate the migration of potential extractables. This may involve elevated temperatures (e.g., 40°C or 70°C) and extended contact times (e.g., up to 70 days).[11] The surface area to volume ratio should be controlled and documented.

    • Techniques such as reflux, Soxhlet extraction, or simple immersion can be used.[11]

  • Analytical Testing:

    • Analyze the extracts using a suite of complementary analytical techniques to detect a broad range of potential extractables.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile organic compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify non-volatile and semi-volatile organic compounds.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect and quantify elemental impurities (metals).[12]

  • Risk Assessment:

    • Identify and quantify the detected extractable compounds.

    • Conduct a toxicological assessment of the identified extractables to determine any potential risk to patient safety. This evaluation should be performed by a qualified toxicologist.[11]

    • Based on the extractables profile and the specific process conditions, design a targeted leachables study to measure the actual compounds that migrate into the drug product under normal manufacturing conditions.

Protocol 3: Burst Pressure Testing

Objective: To determine the maximum internal pressure that C-Flex® tubing can withstand before rupturing.

Methodology Workflow:

Burst_Pressure_Workflow cluster_setup Test Setup cluster_testing Pressurization cluster_result Result Sample Cut a representative length of C-Flex® tubing Connect Securely connect the tubing to a pressure source and a pressure transducer Sample->Connect Immerse Immerse the tubing in a controlled temperature water bath (optional, for specific applications) Connect->Immerse Pressurize Gradually increase the internal pressure at a constant rate Immerse->Pressurize Monitor Continuously monitor and record the pressure Pressurize->Monitor Burst Record the pressure at which the tubing ruptures Monitor->Burst Analyze Analyze the failure mode and location Burst->Analyze

Figure 3: Workflow for Burst Pressure Testing.

Detailed Protocol:

  • Test Setup:

    • Cut a representative length of the C-Flex® tubing to be tested. The length should be sufficient to allow for proper connection to the test apparatus without kinking.

    • Securely connect one end of the tubing to a hydrostatic pressure source and the other end to a calibrated pressure transducer or gauge. Ensure that the fittings are appropriate for the tubing size and pressure range and do not cause leaks.

    • If the test is to be performed at a specific temperature, immerse the tubing sample in a controlled temperature water bath.

  • Pressurization:

    • Fill the tubing with the test fluid (typically water) and ensure all air is purged from the system.

    • Gradually increase the internal pressure at a constant and controlled rate. A typical rate for short-term burst testing aims for failure within 60 to 70 seconds.[13]

  • Result and Analysis:

    • Continuously monitor and record the pressure throughout the test.

    • The burst pressure is the maximum pressure recorded just before the tubing ruptures.

    • After the test, inspect the tubing to determine the mode and location of the failure (e.g., rupture, pinhole, fitting failure). This information can be valuable for understanding the material's behavior under pressure.

Protocol 4: Peristaltic Pump Tubing Life Testing

Objective: To evaluate the durability and performance of C-Flex® tubing in a peristaltic pump under specific operating conditions.

Methodology Workflow:

Pump_Life_Workflow cluster_setup Test Setup cluster_testing Continuous Operation cluster_endpoint Endpoint Determination Install Install a new section of C-Flex® tubing into the peristaltic pump head Connect Connect the tubing to a fluid reservoir and a discharge line with a specified back pressure Install->Connect Calibrate Calibrate the pump flow rate Connect->Calibrate Run Run the pump continuously at a set speed and back pressure Calibrate->Run Monitor Periodically monitor the flow rate and inspect the tubing for wear Run->Monitor Failure Continue until tubing failure (rupture) Monitor->Failure FlowDrop Or until the flow rate drops below a predetermined threshold Monitor->FlowDrop Record Record the total operating time Failure->Record FlowDrop->Record

Figure 4: Workflow for Peristaltic Pump Tubing Life Testing.

Detailed Protocol:

  • Test Setup:

    • Install a new, pre-cut section of C-Flex® tubing into the designated peristaltic pump head according to the manufacturer's instructions.

    • Connect the inlet of the tubing to a reservoir containing the test fluid (e.g., purified water).

    • Connect the outlet of the tubing to a discharge line that is configured to provide a constant back pressure (e.g., using a pressure gauge and a valve or by elevating the discharge point).

    • Calibrate the initial flow rate of the pump at the desired operating speed.

  • Continuous Operation:

    • Run the pump continuously at a fixed speed and back pressure. These conditions should be chosen to be representative of the intended application or to provide accelerated wear for testing purposes.[14]

    • Periodically, at defined intervals, measure and record the flow rate to monitor for any decrease in performance.

    • Visually inspect the tubing for signs of wear, such as cracking, discoloration, or deformation.[15]

  • Endpoint Determination:

    • The test is typically run until the tubing fails, which is defined as a rupture or leak.

    • Alternatively, the endpoint can be defined as the point at which the flow rate drops by a certain percentage from the initial calibrated value (e.g., a 50% reduction).

    • Record the total time of operation until the endpoint is reached. This is the tubing's "life" under the tested conditions. It is recommended to test multiple samples to obtain a statistically relevant average life.[14]

Conclusion

C-Flex® tubing offers a reliable and well-characterized solution for a wide array of fluid handling needs in biopharmaceutical manufacturing. Its robust physical properties, excellent biocompatibility, and compatibility with standard bioprocessing operations make it a valuable component in single-use systems. The data and protocols provided in this document are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the selection, qualification, and implementation of C-Flex® tubing. For specific applications, it is always recommended to consult with the manufacturer and perform appropriate validation studies to ensure the suitability of the material for its intended use.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: C-Flex® Tubing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent kinking in C-Flex® thermoplastic elastomer...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent kinking in C-Flex® thermoplastic elastomer (TPE) tubing during their experiments.

Troubleshooting Guide: Preventing C-Flex® Tubing Kinking

Q1: My C-Flex® tubing is kinking during fluid transfer. What are the common causes?

Kinking in C-Flex® tubing is a common issue that can impede fluid flow and compromise the integrity of your experiments. The primary causes include:

  • Exceeding the Minimum Bend Radius: Every tubing has a minimum bend radius, and bending it tighter than this specification will cause it to collapse and kink.

  • Improper Installation and Routing: Sharp corners, excessive unsupported lengths, and twisting during installation can lead to kinking.[1][2]

  • Incorrect Tubing Dimensions: Using tubing with a wall thickness that is too thin for the application or an inappropriate diameter can increase the likelihood of kinking.[2]

  • External Stress: Compression from clamps, pressure from equipment, or accidental pinching can cause the tubing to kink.

  • Incompatible Tubing Formulation: While C-Flex® is highly flexible, certain formulations may be more susceptible to kinking under specific experimental conditions.

Q2: How can I prevent my C-Flex® tubing from kinking?

Preventing kinking involves a combination of proper selection, installation, and handling of the tubing. Here are key strategies:

  • Respect the Minimum Bend Radius: Always ensure that the tubing is not bent beyond its specified minimum bend radius. When possible, use elbow fittings for sharp directional changes.[2]

  • Proper Installation:

    • Route the tubing to avoid sharp corners and abrasive surfaces.

    • Provide adequate support along the length of the tubing to prevent sagging, especially for longer runs. Clamps and brackets can be used for this purpose.[2]

    • Avoid twisting the tubing during installation.

  • Select the Right Tubing:

    • Choose a tubing with an appropriate inner diameter (ID), outer diameter (OD), and wall thickness for your application. Thicker walls generally offer better kink resistance.[2]

    • For applications involving higher pressures, consider using C-Flex® Braided tubing, which is reinforced to resist kinking and deformation.[3][4]

  • Correct Handling and Storage:

    • When not in use, store C-Flex® tubing in large coils to prevent it from developing permanent kinks.[1]

    • Avoid applying excessive tensile stress or compression to the tubing.

C-Flex® Tubing Bend Radius Data

Tubing FormulationInner Diameter (ID)Outer Diameter (OD)Wall ThicknessMinimum Bend Radius
C-Flex® 0721/4" (6.4 mm)7/16" (11.2 mm)3/32" (2.4 mm)1/2" (12.8 mm)[5]

Experimental Protocol: Kink Resistance Testing

To quantitatively assess the kink resistance of C-Flex® tubing, you can perform a controlled bend test. This protocol is based on industry-standard methods for evaluating the kinking properties of medical and biopharmaceutical tubing.[6][7]

Objective: To determine the minimum bend radius of a C-Flex® tubing sample before kinking occurs, defined as a 50% reduction in flow rate.

Materials:

  • C-Flex® tubing samples of a specific formulation and size.

  • Peristaltic pump or a constant pressure system.

  • Flow meter.

  • A set of mandrels with varying, known radii (or a cone-shaped mandrel).

  • Calipers.

  • Test fluid (e.g., deionized water).

  • Reservoir for the test fluid.

Methodology:

  • System Setup:

    • Cut a sufficient length of the C-Flex® tubing sample.

    • Connect one end of the tubing to the fluid reservoir and the other end to the flow meter, passing it through the peristaltic pump if used.

    • Prime the system with the test fluid to remove any air bubbles.

  • Baseline Flow Rate Measurement:

    • With the tubing in a straight configuration, establish a steady flow of the test fluid.

    • Record the baseline flow rate (F_initial) using the flow meter.

  • Kink Induction and Measurement:

    • Begin by bending the tubing sample 180° around the largest diameter mandrel.

    • Gradually move to mandrels with successively smaller radii.

    • At each mandrel size, allow the flow to stabilize and record the flow rate (F_bent).

    • Continue this process until the flow rate is reduced to 50% of the initial flow rate (F_bent ≤ 0.5 * F_initial).

    • The radius of the mandrel at which this 50% flow reduction occurs is the minimum bend radius under these test conditions.

  • Data Recording and Analysis:

    • Record the inner diameter, outer diameter, and wall thickness of the tubing being tested.

    • For each mandrel radius, record the corresponding flow rate.

    • Plot the flow rate as a function of the bend radius to visualize the relationship.

    • The minimum bend radius is the key result of this experiment.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the factors contributing to C-Flex® tubing kinking and the recommended preventive measures.

G Troubleshooting Logic for C-Flex® Tubing Kinking cluster_causes Causes of Kinking cluster_prevention Prevention Strategies Exceeding Bend Radius Exceeding Bend Radius Respect Bend Radius Respect Bend Radius Exceeding Bend Radius->Respect Bend Radius Improper Routing Improper Routing Use Elbow Fittings Use Elbow Fittings Improper Routing->Use Elbow Fittings Proper Routing Proper Routing Improper Routing->Proper Routing Inadequate Support Inadequate Support Provide Support Provide Support Inadequate Support->Provide Support Incorrect Dimensions Incorrect Dimensions Select Correct Tubing Select Correct Tubing Incorrect Dimensions->Select Correct Tubing Use Braided Tubing Use Braided Tubing Incorrect Dimensions->Use Braided Tubing External Stress External Stress Proper Handling Proper Handling External Stress->Proper Handling Kinking Observed Kinking Observed Kinking Observed->Improper Routing Kinking Observed->Inadequate Support Kinking Observed->Incorrect Dimensions Kinking Observed->External Stress

Caption: Troubleshooting logic for C-Flex® tubing kinking.

References

Optimization

C-Flex® Tubing Connections: A Technical Support Guide to Preventing and Resolving Leaks

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to C-Flex® tubing connection leaks. By providing clear, actionable guidance, we a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to C-Flex® tubing connection leaks. By providing clear, actionable guidance, we aim to ensure the integrity of your experimental setups and biopharmaceutical processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of leaks in C-Flex® tubing connections?

A1: Leaks in C-Flex® tubing connections typically stem from a few common issues:

  • Improper Fitting Selection: Using fittings that are not chemically compatible with the fluids being transferred or are not designed for the specific C-Flex® tubing formulation can lead to degradation and leaks.

  • Incorrect Assembly: Over- or under-tightening of clamps and fittings is a frequent cause of leaks.[1] Misalignment of the tubing with the fitting can also create stress points and potential leak paths.[1]

  • Tubing Damage: Kinks, cuts, or abrasions on the tubing surface, especially at the connection point, can compromise the seal.

  • Pressure and Temperature Fluctuations: Exceeding the recommended operating pressure and temperature ranges for C-Flex® tubing can cause the material to soften or deform, leading to connection failure.[2]

  • Chemical Incompatibility: Exposure to incompatible chemicals can cause the tubing to swell, soften, or become brittle, resulting in a loss of seal integrity.[3]

Q2: How can I ensure a leak-free connection when using barbed fittings with C-Flex® tubing?

A2: To create a secure, leak-free seal with barbed fittings:

  • Select the Correct Size: Ensure the barb size is appropriate for the inner diameter of the C-Flex® tubing. The fit should be snug, requiring a firm push to install.

  • Use a Suitable Clamp: A properly sized tubing clamp is crucial. The clamp should be positioned behind the last barb to provide a secure seal without overtightening and damaging the tubing.

  • Proper Installation Technique: Push the tubing fully onto the barbed fitting, ensuring it passes over all the barbs. The tubing should be straight and not at an angle to the fitting.[1]

  • Avoid Over-tightening: When using a clamp, tighten it to the manufacturer's recommendation. Over-tightening can deform the tubing and the barb, creating a leak path.[1]

Q3: Are overmolded connections a better option for preventing leaks?

A3: Yes, for critical applications, overmolded connections are a superior choice for preventing leaks.[4][5] Overmolding creates a seamless, single-piece unit where the tubing and the connector are thermally fused.[4][6] This eliminates the potential leak points associated with traditional fittings and clamps, offering a more robust and reliable connection.[4][5]

Q4: What is the best way to sterilize C-Flex® tubing assemblies without compromising the connections?

A4: Gamma irradiation is the recommended method for sterilizing C-Flex® tubing assemblies.[2] While autoclaving is possible, repeated autoclaving can cause C-Flex® tubing to deteriorate.[2][7] If autoclaving is necessary, it is crucial to follow the manufacturer's guidelines for temperature and duration to minimize material degradation. Always inspect connections for integrity after any sterilization process.

Troubleshooting Guide

Problem Potential Cause Solution
Leak at the base of a barbed fitting Improper clamp placement or tension.Ensure the clamp is positioned on the tubing over the barbed section of the fitting. Adjust the clamp for a snug fit, but avoid over-tightening.
Tubing is not fully seated on the barb.Disconnect and reseat the tubing, ensuring it is pushed all the way onto the fitting, past the last barb.
Damaged or scratched tubing end.Trim the end of the tubing to create a clean, smooth surface before connecting it to the fitting.
Leak from a compression fitting Fitting is under-tightened.Tighten the compression nut according to the manufacturer's specifications.
Fitting is over-tightened, causing tubing deformation.Loosen the fitting and inspect the tubing for damage. If deformed, trim the damaged section and reassemble.
Ferrule is not seated correctly.Disassemble the fitting and ensure the ferrule is correctly oriented and seated before tightening.
General weeping or slow drip from a connection Chemical incompatibility causing tubing to swell or soften.Verify the chemical compatibility of C-Flex® with the fluid being transferred.[3] Replace the tubing with a more compatible material if necessary.
Temperature or pressure exceeding tubing limits.Check the operating temperature and pressure against the C-Flex® tubing specifications.[2] Adjust process parameters or select a higher-rated tubing if needed.
Sudden connection failure or blowout Excessive pressure spike.Install a pressure regulator or surge suppressor in the line to prevent pressure spikes.
Tubing has become brittle due to chemical exposure or age.Inspect the tubing for signs of discoloration, cracking, or loss of flexibility. Replace the tubing if it appears degraded.

Experimental Protocols

Protocol 1: Bubble Leak Test for Low-Pressure Systems

This protocol is a simple and effective method for detecting small leaks in low-pressure gas or fluid lines.

Methodology:

  • Pressurize the C-Flex® tubing assembly with air or an inert gas to the normal operating pressure (do not exceed the maximum rated pressure).

  • Submerge the connection points in a bath of water or a soap solution.

  • Observe for a steady stream of bubbles, which indicates a leak.

  • If a leak is detected, depressurize the system, address the connection issue as per the troubleshooting guide, and re-test.

Protocol 2: Pressure Decay Leak Test for Closed Systems

This quantitative method is suitable for identifying leaks in closed or sealed systems.

Methodology:

  • Isolate the C-Flex® tubing assembly and connect it to a pressure source and a calibrated pressure gauge.

  • Pressurize the system to the desired test pressure (typically 80% of the maximum operating pressure).

  • Isolate the pressure source from the tubing assembly.

  • Record the initial pressure and monitor the pressure gauge over a specified period (e.g., 15-30 minutes).

  • A drop in pressure indicates a leak. The rate of pressure decay can be used to quantify the leak rate.

  • If a leak is detected, use a leak detection solution or the bubble test to pinpoint the exact location of the leak.

Visualizing Secure Connections

To further aid in understanding and preventing leaks, the following diagrams illustrate key concepts.

cluster_good Secure Barbed Connection cluster_bad Common Leak Points Tubing Tubing Fitting Fitting Tubing->Fitting Fully Seated Clamp Clamp Clamp->Tubing Properly Positioned & Tensioned Misaligned Tubing Misaligned Tubing Under-tightened Clamp Under-tightened Clamp Damaged Tubing End Damaged Tubing End Over-tightened Clamp Over-tightened Clamp Start Leak Detected Check_Fitting Is the fitting appropriate for the application? Start->Check_Fitting Check_Assembly Is the connection assembled correctly? Check_Fitting->Check_Assembly Yes Solution_Fitting Replace with a compatible fitting. Check_Fitting->Solution_Fitting No Check_Tubing Is the tubing damaged? Check_Assembly->Check_Tubing Yes Solution_Assembly Re-assemble correctly (check alignment & torque). Check_Assembly->Solution_Assembly No Check_Parameters Are pressure & temperature within limits? Check_Tubing->Check_Parameters No Solution_Tubing Trim damaged section or replace tubing. Check_Tubing->Solution_Tubing Yes Solution_Parameters Adjust process parameters. Check_Parameters->Solution_Parameters No End Leak Resolved Check_Parameters->End Yes Solution_Fitting->End Solution_Assembly->End Solution_Tubing->End Solution_Parameters->End

References

Troubleshooting

Technical Support Center: C-Flex™ 072 Tubing for Peristaltic Pumps

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the operational life of C-Flex™ 072 thermoplastic elastomer (TPE) tubing in per...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the operational life of C-Flex™ 072 thermoplastic elastomer (TPE) tubing in peristaltic pump applications.

Troubleshooting Guide

This guide addresses common issues that can lead to premature tubing failure.

ProblemPotential CausesRecommended Solutions
Premature Cracking or Splitting Excessive Pump Speed (RPM): High RPMs increase the frequency of compression cycles, accelerating material fatigue.[1] Over-Occlusion: The pump rollers are squeezing the tubing too tightly, causing excessive stress.[2][3] Chemical Incompatibility: The fluid being pumped is chemically attacking the tubing material.[4]Reduce Pump Speed: Operate the pump at the lowest possible RPM for your application to reduce wear.[4] Adjust Occlusion: Follow the pump manufacturer's guidelines to set the correct occlusion. Compression should not exceed 25%.[1] Verify Chemical Compatibility: Consult a chemical compatibility chart. C-Flex™ 072 has good resistance to acids, bases, and water, but may degrade with long-term exposure to organic solvents or oils.[5][6]
Loss of Flow Rate / Inconsistent Flow Tubing Fatigue: The tubing has lost its elasticity and no longer returns to its original shape after roller compression. Blockages: Particulate matter in the fluid path is obstructing flow.[7][8] Incorrect Tubing Size: The tubing dimensions (ID, wall thickness) are not optimal for the pump head.Scheduled Replacement: Replace tubing at regular intervals before failure occurs.[9][10] Fluid Filtration: Use an appropriate filter on the suction side of the pump to prevent particulates from entering the tubing.[7] Use Correct Tubing Size: Ensure the tubing dimensions match the pump manufacturer's specifications.
Visible Wear, Flattening, or Discoloration High Friction: Abrasion between the tubing and the pump rollers.[11] Elevated Temperature: The fluid or ambient temperature exceeds the recommended operating range for C-Flex™ (-67°C to 135°C).[5] UV Exposure: Prolonged exposure to UV radiation can degrade the tubing material.[4]Inspect Pump Rollers: Check rollers for sharp edges or debris and replace if necessary.[10] Control Temperature: Maintain fluid and ambient temperatures within the specified range.[2] Protect from UV: C-Flex™ 072 is opaque, which helps protect light-sensitive fluids, but the tubing itself should be shielded from direct UV light sources.[6][12]
Leaking at Connections or Pump Head Improper Installation: Tubing is twisted, kinked, or not securely fitted in the pump head.[1] Tubing Rupture: A complete failure of the tubing wall due to fatigue or chemical attack.[13] High System Pressure: Exceeding the pressure limits of the tubing.[1]Correct Installation: Ensure the tubing is installed straight and is properly aligned with the pump head.[4] Regular Inspection: Visually inspect the tubing before each run for any signs of wear or damage.[4][9] Monitor Pressure: Use pressure sensors or relief valves to ensure the system pressure stays within the tubing's limits.[10]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common tubing issues.

TroubleshootingWorkflow Start Start: Tubing Issue Detected Problem Identify Primary Symptom Start->Problem Cracking Premature Cracking / Splitting Problem->Cracking Cracking FlowLoss Loss of Flow Rate Problem->FlowLoss Flow Loss Wear Visible Wear / Discoloration Problem->Wear Wear Leaking Fluid Leaking Problem->Leaking Leaking CheckSpeed Check Pump Speed (RPM) Cracking->CheckSpeed CheckFatigue Inspect for Tubing Fatigue FlowLoss->CheckFatigue CheckFriction Inspect Pump Rollers for Friction Wear->CheckFriction CheckInstallation Check Tubing Installation Leaking->CheckInstallation CheckOcclusion Check Occlusion CheckSpeed->CheckOcclusion RPM OK CheckChemicals Verify Chemical Compatibility CheckOcclusion->CheckChemicals Occlusion OK Solution1 Reduce RPM / Adjust Occlusion / Change Tubing Material CheckChemicals->Solution1 Compatibility OK CheckBlockage Check for Blockages CheckFatigue->CheckBlockage Fatigue OK Solution2 Replace Tubing / Install Filter CheckBlockage->Solution2 No Blockage CheckTemp Check Fluid / Ambient Temp CheckFriction->CheckTemp Rollers OK Solution3 Clean/Replace Rollers / Control Temp CheckTemp->Solution3 Temp OK CheckPressure Check System Pressure CheckInstallation->CheckPressure Installation OK Solution4 Re-install Tubing / Monitor Pressure CheckPressure->Solution4 Pressure OK End Issue Resolved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting decision tree for C-Flex™ 072 tubing failures.

Frequently Asked Questions (FAQs)

Q1: What factors have the greatest impact on the lifespan of C-Flex™ 072 tubing? A1: The primary factors are pump speed (RPM), system pressure, occlusion (squeeze) percentage, and chemical compatibility with the fluid being pumped.[1][2] Higher speeds, pressures, and occlusion rates will significantly shorten tubing life.[1]

Q2: How does pump speed affect tubing life? A2: Pump tubing life is finite and directly related to the number of compression cycles (occlusions) it can withstand.[1] Higher RPMs lead to more rapid accumulation of these cycles, causing material fatigue more quickly. To maximize life, use a larger inner diameter (ID) tubing at a lower pump speed to achieve the desired flow rate.

Q3: What is the recommended sterilization method for C-Flex™ 072? A3: The recommended method is gamma irradiation.[5] While the tubing can also be autoclaved, repeated autoclaving can degrade the material.[5]

Q4: Can I use C-Flex™ 072 with organic solvents? A4: Caution is advised. While C-Flex™ TPEs have good resistance to many solutions, long-term exposure to organic solvents, oils, and fuels can cause degradation.[6] It is imperative to test for chemical compatibility before use in a critical application.[5]

Q5: What are the typical operating temperatures for C-Flex™ 072? A5: The recommended temperature range is from -67°C to 135°C (-85°F to 275°F).[5] Operating outside this range can reduce mechanical strength and accelerate wear.[2]

Quantitative Data Summary

The lifespan of peristaltic pump tubing is highly dependent on operating conditions. The following table provides a comparative baseline for different tubing materials under standardized test conditions. Note that C-Flex™ 072 is a specific formulation, and its performance may vary.

Table 1: Average Service Life of Various Tubing Materials (Hours) Data is based on continuous pumping of water at 21°C (70°F) and 0 bar back pressure.

Tubing MaterialMotor Speed: 50 RPMMotor Speed: 600 RPM
Norprene®10,0001,000
PharMed® BPT10,0001,000
C-FLEX® 500 100
Silicone500100
Viton®15030
Source: Adapted from Avantor's Masterflex® Tubing Life Technical Data.[2]

Experimental Protocols

Protocol: Peristaltic Pump Tubing Life Study

This protocol outlines a standardized method for evaluating the lifespan of C-Flex™ 072 tubing under specific experimental conditions.

1. Objective: To determine the operational lifespan (in hours) of a specific size of C-Flex™ 072 tubing at a defined pump speed, pressure, and fluid condition.

2. Materials & Equipment:

  • Peristaltic pump drive and pump head (e.g., 3-roller head)

  • Pre-cut, sterilized sections of C-Flex™ 072 tubing

  • Test fluid (e.g., DI water, buffer solution)

  • Pressure gauge or transducer

  • Back-pressure valve

  • Calibrated flowmeter or precision balance

  • Reservoir for test fluid

  • Fittings and clamps

3. Methodology:

  • Setup:

    • Install a new, pre-measured section of C-Flex™ 072 tubing into the pump head according to the manufacturer's instructions. Ensure the tubing is not twisted or kinked.

    • Connect the tubing inlet to the fluid reservoir and the outlet to the flowmeter and back-pressure valve assembly.

    • Set the back-pressure valve to the desired system pressure (e.g., 10 psi).[5]

  • Execution:

    • Prime the pump to ensure the tubing is filled with fluid and all air is purged.

    • Set the pump drive to the desired speed (e.g., 300 RPM).[5]

    • Start the pump and a timer simultaneously.

    • Record the initial flow rate.

    • Continuously operate the pump under the set conditions.

    • Periodically (e.g., every 8-24 hours), measure and record the flow rate to monitor for decay.

  • Endpoint Definition:

    • The test is complete when one of the following failure criteria is met:

      • Catastrophic tubing rupture (leakage).

      • A predefined drop in flow rate (e.g., 50% reduction from the initial rate).

  • Data Analysis:

    • Record the total operating time in hours until the failure endpoint was reached.

    • Repeat the experiment with multiple tubing samples (n ≥ 3) to ensure statistical validity.

    • Calculate the average lifespan and standard deviation.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_setup System Setup cluster_run Execution cluster_end Analysis Prep1 Cut & Sterilize Tubing Prep2 Prepare Test Fluid Prep1->Prep2 Prep3 Calibrate Instruments Prep2->Prep3 Setup1 Install Tubing in Pump Head Prep3->Setup1 Setup2 Connect Fluid Circuit Setup1->Setup2 Setup3 Set Back-Pressure Setup2->Setup3 Run1 Prime Pump Setup3->Run1 Run2 Set Pump Speed (RPM) Run1->Run2 Run3 Start Pump & Timer Run2->Run3 Run4 Monitor & Record Flow Rate Run3->Run4 End1 Detect Failure Endpoint Run4->End1 End2 Record Total Hours End1->End2 End3 Calculate Average Lifespan End2->End3 Finish End Protocol End3->Finish Start Start Protocol Start->Prep1

Caption: Workflow for a standardized peristaltic pump tubing life study.

References

Optimization

Best practices for handling C-Flex tubing

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling and troubleshooting of C-Flex® thermoplastic elastomer (TPE) tubing to ensure experi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling and troubleshooting of C-Flex® thermoplastic elastomer (TPE) tubing to ensure experimental success and product integrity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of C-Flex® tubing in laboratory and manufacturing settings.

Issue: Leaks at Connection Points

Q1: My C-Flex® tubing is leaking at a connection point. What are the common causes and how can I fix it?

A1: Leaks at connection points are a common issue and can often be resolved by systematically checking the following:

  • Improper Alignment: Misalignment between the tubing and the fitting is a primary cause of leaks.[1][2] Ensure that the tubing is cut cleanly and squarely and is inserted straight into the fitting.

  • Inadequate Tightening: Both under-tightening and over-tightening can lead to leaks.[1][3] Use appropriate tools to tighten fittings to the manufacturer's recommended torque specifications.[1]

  • Damaged Components: Inspect both the C-Flex® tubing and the fitting for any signs of damage, such as cracks, scratches, or deformities.[2][3] Replace any damaged components.

  • Chemical Incompatibility: Exposure to incompatible chemicals can cause the tubing to swell, soften, or crack, leading to leaks.[4] Verify the chemical compatibility of your fluid with C-Flex® tubing.

  • Pressure Issues: Exceeding the maximum working pressure of the tubing can cause connections to fail.[4][5] Ensure your system's operating pressure is within the tubing's specified limits. For higher pressure applications, consider using braided or reinforced C-Flex® tubing.[6][7]

Troubleshooting Workflow for Leaks:

start Leak Detected at Connection check_alignment Check Tubing and Fitting Alignment start->check_alignment check_tightness Inspect and Adjust Fitting Tightness check_alignment->check_tightness Aligned replace_tubing Replace Tubing check_alignment->replace_tubing Misaligned check_damage Examine for Component Damage check_tightness->check_damage Correct Torque resolve Leak Resolved check_tightness->resolve Incorrect Torque, Adjusted check_compatibility Verify Chemical Compatibility check_damage->check_compatibility No Damage check_damage->replace_tubing Tubing Damaged replace_fitting Replace Fitting check_damage->replace_fitting Fitting Damaged check_pressure Confirm Operating Pressure is Within Limits check_compatibility->check_pressure Compatible check_compatibility->replace_tubing Incompatible check_pressure->resolve Within Limits check_pressure->replace_tubing Exceeds Limits, Use Reinforced Tubing

Caption: Troubleshooting workflow for C-Flex® tubing connection leaks.

Issue: Tubing Discoloration or Degradation

Q2: My C-Flex® tubing has become discolored or appears degraded. What could be the cause?

A2: Discoloration or degradation of C-Flex® tubing can be indicative of several issues:

  • Chemical Attack: The most common cause is exposure to incompatible chemicals.[4] This can manifest as cloudiness, yellowing, or a change in texture. Refer to chemical compatibility charts and perform testing under your specific experimental conditions.

  • Excessive Temperature: Operating the tubing outside of its recommended temperature range can lead to softening, hardening, or discoloration.[4] C-Flex® tubing is generally flexible from -45°C to 135°C (-50°F to 275°F).[6][8]

  • Sterilization Effects: While C-Flex® is compatible with various sterilization methods, repeated autoclaving can cause deterioration.[6][9][10] Gamma irradiation is often the recommended method of sterilization.[6][9]

  • UV Exposure: Prolonged exposure to UV light can cause some polymers to degrade over time. If your application is light-sensitive, consider using opaque C-Flex® formulations.[7][11]

FAQs

This section addresses frequently asked questions about the handling and properties of C-Flex® tubing.

Q3: What is the recommended method for sterilizing C-Flex® tubing?

A3: C-Flex® tubing can be sterilized by gamma irradiation, ethylene oxide (ETO), autoclave, or chemicals.[12][13] However, radiation is the recommended method for all C-Flex® thermoplastic materials, as repeated autoclaving can cause the tubing to deteriorate.[6][9] A typical autoclave cycle is a single 30-minute cycle at 121°C.[6][9] For gamma irradiation, a dosage of up to 40-50 kGy is generally acceptable.[9]

Q4: How do I choose the right C-Flex® formulation for my application?

A4: Saint-Gobain offers several C-Flex® formulations, with the most common being 072, 082, and 374.

  • C-Flex® 072: This opaque formulation is designed for superior durability and long life in peristaltic pump applications.[8][14] It is also suitable for light-sensitive applications.[7]

  • C-Flex® 082 and 374: These are translucent formulations that allow for fluid flow visibility.[6][7] C-Flex® 374 is a newer, animal-derived component-free (ADCF) formula.[13] It is often considered for general-purpose fluid transfer.[14]

Q5: What is the chemical compatibility of C-Flex® tubing?

A5: C-Flex® tubing is chemically resistant to concentrated acids and alkalis.[12][13] However, it is generally not recommended for use with alcohols and organic solvents.[11][13] It is crucial to consult a detailed chemical compatibility chart and, for critical applications, to conduct specific testing with the chemicals and conditions of your experiment.[15][16]

Chemical Compatibility Summary Table [11][15][17]

Chemical ClassCompatibility Rating
Acids, Dilute/WeakA (Excellent)
Acids, Strong/ConcentratedA (Excellent)
Bases, Dilute/WeakA (Excellent)
Bases, Strong/ConcentratedA (Excellent)
AlcoholsD (Severe Effect - Not Recommended)
KetonesB (Good)
Organic SolventsD (Severe Effect - Not Recommended)
OilsD (Severe Effect - Not Recommended)

Rating Key:

  • A: Excellent chemical compatibility.

  • B: Good chemical compatibility (minor effect).

  • D: Severe effect (not recommended for use).

Q6: What are extractables and leachables, and how can I minimize them when using C-Flex® tubing?

A6:

  • Extractables are compounds that can be forced out of the tubing material under harsh conditions (e.g., strong solvents, high temperatures).[18][19]

  • Leachables are compounds that migrate from the tubing into the process fluid under normal operating conditions.[18][20]

In drug development, it is critical to minimize leachables to ensure product purity and patient safety.[18][20] C-Flex® tubing is manufactured from pharmaceutical-grade thermoplastic elastomer, and validation and extractable profiles are available from the manufacturer to assist in validation.[8][14][21]

Best Practices to Minimize Extractables and Leachables:

  • Risk Assessment: Conduct a risk assessment to identify high-risk process steps where leaching is more likely to occur, such as those closer to the final drug product.[18][22]

  • Vendor Data: Obtain extractables data from the tubing manufacturer.[22] This data can help in the initial risk assessment.

  • Proper Sterilization: Use the recommended sterilization method. Gamma irradiation is often preferred over autoclaving for C-Flex® as it can have less impact on the material's properties.[6][9]

  • Flush the Tubing: Before use, flush the tubing with a suitable solvent (e.g., water for injection or a buffer solution) to remove any surface contaminants or potential leachables.

  • Simulated Use Studies: For critical applications, conduct simulated use studies where the tubing is exposed to the process fluid under conditions that mimic the actual process. The resulting fluid can then be analyzed for leachables.[20]

Logical Relationship of E&L Risk Mitigation:

start Start: E&L Risk Mitigation risk_assessment Conduct Risk Assessment start->risk_assessment vendor_data Review Vendor Extractables Data risk_assessment->vendor_data sterilization Select Appropriate Sterilization Method vendor_data->sterilization flushing Perform Pre-Use Flushing sterilization->flushing simulated_study Conduct Simulated Use Leachable Study (if required) flushing->simulated_study end Minimized E&L Risk simulated_study->end

Caption: Key steps for mitigating extractables and leachables risk.

Experimental Protocols

Protocol 1: Peristaltic Pump Tubing Life Experiment

Objective: To determine the expected operational lifetime of C-Flex® tubing in a peristaltic pump under specific experimental conditions.

Methodology:

  • Setup:

    • Install a pre-cut and sterilized segment of C-Flex® tubing (e.g., C-Flex® 072) into a 3-roller peristaltic pump head.[10]

    • Connect the tubing to a fluid reservoir and a collection vessel, creating a closed loop if desired.

    • Introduce a back pressure of 10 psi to simulate typical process conditions.[10]

  • Operation:

    • Set the pump to operate at a constant speed (e.g., 300 rpm).[10]

    • Run the pump continuously at room temperature.[10]

  • Monitoring:

    • Periodically inspect the tubing for signs of wear, such as cracking, discoloration, or loss of elasticity.[4]

    • Monitor the flow rate to detect any significant decrease, which could indicate tubing fatigue.

  • Endpoint:

    • The experiment is concluded when the tubing ruptures or when the flow rate drops below a pre-determined acceptable level.

    • Record the total operating time in hours.

Peristaltic Pump Tubing Life Data [10]

C-Flex® FormulationAverage Hours Until Rupture (at 300 rpm, 10 psi back pressure)
072 > 1000
082 ~ 400
374 ~ 350

Note: This data is for informational purposes only and actual performance may vary depending on the specific conditions of use.[10]

References

Troubleshooting

Technical Support Center: Optimizing Flow Rates in C-Flex® Tubing

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing flow rates and troubleshooting common issues encountered with C-Flex® tubing in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing flow rates and troubleshooting common issues encountered with C-Flex® tubing in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is C-Flex® tubing and why is it used in biopharmaceutical applications?

A1: C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing specifically designed for the critical demands of the pharmaceutical and biopharmaceutical industries.[1][2] It is widely used for fluid processing due to its excellent heat sealing and sterile welding capabilities.[3][4][5] C-Flex® is a lower-cost alternative to silicone for many biopharma applications, including fluid, buffer/media, and solvent transport, single-use assemblies, and peristaltic pump applications.[6] It is formulated to meet the standards of the biopharmaceutical industry and is quality tested before release.[1][3]

Q2: What are the different formulations of C-Flex® tubing available?

A2: C-Flex® tubing is available in several formulations to suit various applications:

  • C-Flex® 072: An opaque tubing ideal for peristaltic pump applications and situations where light sensitivity is a concern.[4][5][7][8] It is a high-performance option that excels in pump life.[9]

  • C-Flex® 082 and 374: These are translucent formulations that allow for fluid flow visibility.[4][5][7][8] C-Flex® 374 is a versatile, general-purpose TPE tubing that provides a cost-effective solution for routine needs.[9]

  • C-Flex® Braided: This formulation combines a polyester fiber reinforcement with C-Flex® 082 material for applications requiring higher pressure capabilities than non-reinforced thermoplastic tubing can handle.[4][5][7][8][10]

  • C-Flex® ULTRA: A high-performance tubing with very low spallation, exceptional pump life, and a smooth outer surface that reduces wear on pump heads.[11]

Q3: How should C-Flex® tubing be sterilized?

A3: The recommended method of sterilization for all C-Flex® thermoplastic materials is radiation (gamma or X-ray).[3][4][12] While C-Flex® can also be sterilized by autoclave and ETO, repeated autoclaving will cause the tubing to deteriorate.[1][3][4][12]

Q4: What is the chemical compatibility of C-Flex® tubing?

A4: C-Flex® tubing has good chemical resistance to dilute/weak and strong/concentrated acids and bases, as well as salts.[1][2][7] However, it is generally not recommended for use with alcohols and organic solvents.[1][2] For critical applications, it is essential to conduct specific tests to ensure compatibility with the fluids being used.[13][14]

Troubleshooting Guides

Issue 1: Inconsistent or Fluctuating Flow Rate

Q: My peristaltic pump is delivering an inconsistent flow rate. What are the possible causes and how can I fix it?

A: Inconsistent flow rates in a peristaltic pump system can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Check Tubing and Pump Head Compatibility: Ensure the tubing size (inner diameter and wall thickness) is appropriate for your pump head.[15] Using tubing that is too large can cause wrinkling and excessive wear, leading to premature failure and inconsistent flow.[15]

  • Inspect for Tubing Wear: Over time, the elasticity of the tubing can decrease, leading to a reduced flow rate.[16] Regularly inspect the tubing for signs of wear, such as flattening, cracking, or discoloration, and replace it as needed.

  • Verify Pump Calibration: It is crucial to calibrate your pump system periodically.[16] You can verify the flow rate using a flow meter or by employing gravimetric or volumetric methods to measure the collected fluid over a specific period.[16]

  • Manage System Pressure: High backpressure can significantly reduce tubing life and cause flow rate inconsistencies.[17] Minimize pressure by ensuring downstream tubing is not unnecessarily restrictive and consider using a pressure relief valve if the system pressure exceeds the tubing's recommended working pressure.[15]

  • Address Pulsation: Peristaltic pumps naturally produce a pulsatile flow.[16] If a smooth, consistent flow is critical for your application, consider using a pulsation dampener.[16]

Issue 2: Tubing Degradation or Failure

Q: The C-Flex® tubing in my setup is degrading prematurely. What could be the cause?

A: Premature tubing degradation is often a sign of incompatibility or improper use. Consider the following:

  • Chemical Incompatibility: Double-check the chemical compatibility of C-Flex® with the fluid being pumped.[13][14] Even minor effects from chemicals can lead to softening, loss of strength, or swelling over time, especially with continuous use.[13]

  • Temperature Effects: The operating temperature can affect the tubing's properties. As the temperature increases, the pressure-bearing capacity of the tubing decreases.[15] Ensure your operating temperature is within the recommended range for C-Flex® (-45°C to 135°C or -50°F to 275°F).[3][8]

  • Incorrect Sterilization: As mentioned, repeated autoclaving can damage C-Flex® tubing.[3][4][12] Stick to the recommended sterilization methods like gamma irradiation.

  • Excessive Pump Speed: Higher rotor speeds increase the flow rate but also accelerate tubing wear.[16] Operate the pump at the lowest speed that still achieves your desired flow rate to maximize tubing life.

Data Presentation

Table 1: C-Flex® Tubing Formulations - Key Properties

FormulationKey FeaturesPrimary ApplicationsSterilization Methods
C-Flex® 072 Opaque, prolonged pump life[4][9]Peristaltic pumps, light-sensitive applications[4][5][7][8]Gamma, X-ray, Autoclave, ETO[3][4][18]
C-Flex® 374 Translucent, cost-effective, general purpose[9]Fluid flow visibility, general fluid handling[4][7][9]Gamma, X-ray, Autoclave, ETO[3][4][18]
C-Flex® Braided Reinforced for higher pressure[4][5][7][8][10]High-pressure fluid transfer[6]Gamma, X-ray, Autoclave, ETO
C-Flex® ULTRA Very low spallation, exceptional pump life[11]Single-use assemblies, pumping, process filling[11]Gamma, Autoclave, ETO

Table 2: C-Flex® 374 Working and Burst Pressure

Inner Diameter (in)Outer Diameter (in)Wall Thickness (in)Working Pressure (psi at 19°C)Burst Pressure (psi at 19°C)
1/161/81/323090
1/81/41/162575
3/165/161/162060
1/43/81/161545
3/85/81/81545
1/23/41/81030

Note: The values listed for working and burst pressures are derived from tests on unsterilized tubing. Factors like sterilization, temperature, and chemical compatibility will reduce the tubing's ability to withstand pressure. Users should conduct tests simulating their application conditions.[4][7][19]

Table 3: Chemical Compatibility of C-Flex® Tubing

ChemicalCompatibility Rating
Acids (Dilute/Weak) A - Excellent[1][2][7]
Acids (Strong/Concentrated) A - Excellent[1][2][7]
Bases (Dilute/Weak) A - Excellent[1][2][7]
Bases (Strong/Concentrated) A - Excellent[1][2][7]
Salts A - Excellent[1][2][7]
Alcohols D - Not Recommended[1][2][7]
Organic Solvents D - Not Recommended[1][2][7]
Oil/Water Emulsions C - Test Before Using[1][2][7]

Rating Scale: A = Excellent (no effect), B = Good (minor effect), C = Fair (moderate effect, not for continuous use), D = Severe effect (not recommended).[13][14]

Experimental Protocols

Protocol 1: Determining Optimal Flow Rate and Tubing Life

Objective: To determine the optimal pump speed for a desired flow rate while maximizing the operational life of the C-Flex® tubing.

Methodology:

  • System Setup:

    • Install a new, pre-sterilized segment of C-Flex® tubing into the peristaltic pump head according to the manufacturer's instructions.

    • Connect the tubing to the fluid source and the receiving vessel.

    • If precise flow measurement is required, incorporate a calibrated flow meter downstream of the pump.

  • Flow Rate Calibration:

    • Set the pump to a low speed (e.g., 10% of maximum RPM).

    • Pump the fluid into a graduated cylinder or onto a tared balance for a set period (e.g., 1 minute).

    • Calculate the flow rate (mL/min).

    • Repeat this process at increasing pump speeds (e.g., 20%, 30%,... 100% RPM) to generate a flow rate curve for your specific setup.

  • Tubing Life Assessment:

    • Based on the calibration curve, select the lowest pump speed that achieves the target flow rate.

    • Run the pump continuously at this speed.

    • Periodically (e.g., every 4-8 hours), stop the pump and inspect the tubing for signs of wear (kinking, flattening, cracking).

    • Also, re-measure the flow rate to check for any drop-off over time.[17]

    • Continue the test until the tubing fails or the flow rate drops below an acceptable tolerance. The total run time is the effective tubing life under those conditions.

Mandatory Visualization

Troubleshooting_Flow_Rate_Issues start Start: Inconsistent Flow Rate check_tubing_size Is tubing size correct for the pump head? start->check_tubing_size replace_tubing_size Action: Select and install correct tubing size check_tubing_size->replace_tubing_size No inspect_wear Is the tubing showing signs of wear? check_tubing_size->inspect_wear Yes replace_tubing_size->start replace_worn_tubing Action: Replace worn tubing inspect_wear->replace_worn_tubing Yes check_calibration Is the pump calibrated? inspect_wear->check_calibration No replace_worn_tubing->check_calibration calibrate_pump Action: Calibrate pump check_calibration->calibrate_pump No check_pressure Is there high backpressure? check_calibration->check_pressure Yes calibrate_pump->check_pressure reduce_pressure Action: Reduce backpressure (e.g., check for blockages, use larger bore tubing downstream) check_pressure->reduce_pressure Yes check_pulsation Is pulsation an issue? check_pressure->check_pulsation No reduce_pressure->check_pulsation install_dampener Action: Install pulsation dampener check_pulsation->install_dampener Yes end_ok Flow Rate Optimized check_pulsation->end_ok No install_dampener->end_ok

Caption: Troubleshooting workflow for inconsistent flow rates.

Tubing_Degradation_Troubleshooting start Start: Premature Tubing Degradation check_chem_compat Is the fluid chemically compatible with C-Flex? start->check_chem_compat select_compat_tubing Action: Select a chemically compatible tubing material check_chem_compat->select_compat_tubing No check_temp Is the operating temperature within the recommended range? check_chem_compat->check_temp Yes select_compat_tubing->start adjust_temp Action: Adjust operating temperature check_temp->adjust_temp No check_sterilization Was the correct sterilization method used? check_temp->check_sterilization Yes adjust_temp->check_sterilization use_correct_sterilization Action: Use recommended sterilization (e.g., gamma irradiation) check_sterilization->use_correct_sterilization No check_pump_speed Is the pump speed optimized? check_sterilization->check_pump_speed Yes use_correct_sterilization->check_pump_speed reduce_pump_speed Action: Reduce pump speed to the minimum required for the flow rate check_pump_speed->reduce_pump_speed No end_ok Tubing Life Extended check_pump_speed->end_ok Yes reduce_pump_speed->end_ok

Caption: Troubleshooting workflow for premature tubing degradation.

References

Optimization

C-Flex Aseptic Welding Technical Support Center

Welcome to the technical support center for C-Flex® aseptic welding. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-Flex® aseptic welding. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the aseptic welding of C-Flex® thermoplastic elastomer (TPE) tubing.

Frequently Asked Questions (FAQs)

Q1: What is C-Flex® tubing and why is it used for aseptic welding?

A1: C-Flex® is a unique, patented thermoplastic elastomer tubing specifically designed for the critical demands of the pharmaceutical and biopharmaceutical industries.[1][2][3][4][5] It is formulated to be weldable and sealable, allowing for the creation of sterile, closed systems for fluid transfer.[1][4] Its low permeability and smooth inner bore make it ideal for sensitive applications such as cell culture media transfer, purification, and sterile filling.[2][4] C-Flex® is available in various formulations, including clear and opaque, and can be sterilized by gamma irradiation and autoclave.[2]

Q2: What are the most common causes of C-Flex® aseptic welding failures?

A2: The most common causes of welding failures stem from improper technique, incorrect welder settings, and tubing incompatibility. Key operator-related errors include using incorrect tube holders for the tubing size, using the wrong settings on the welder for the tubing type, not allowing enough tubing length, and putting tension on the tubing during the welding process.[6] Material-related issues can include attempting to weld incompatible tubing types (e.g., TPE to silicone) or using tubing that has been improperly stored or handled.[6]

Q3: How can I verify the integrity of a C-Flex® weld?

A3: Weld integrity is typically verified through a combination of visual inspection and physical testing. A good weld should appear uniform and free of obvious defects like discoloration, bubbles, or physical deformities. For quantitative analysis, two common destructive tests are performed:

  • Burst Pressure Testing: This test pressurizes the welded tubing until it bursts to determine the maximum pressure the weld can withstand.[7][8][9][10][11]

  • Tensile Strength Testing: This test pulls the welded tubing from both ends until it breaks to measure the force required to compromise the weld.[7][8][9][12]

Troubleshooting Guides

Issue 1: Incomplete or Weak Weld

Symptoms:

  • The tubing separates easily at the weld seam.

  • Visible gaps or unwelded sections in the weld interface.

  • The weld appears thin or non-uniform.

Possible Causes and Solutions:

CauseSolution
Insufficient Heat Input Increase the welding temperature or dwell time according to the welder manufacturer's recommendations for the specific C-Flex® tubing size and formulation. Ensure the welder has reached the correct operating temperature before initiating the weld.
Incorrect Welder Settings Verify that the correct pre-programmed settings for C-Flex® tubing are selected on the welder. Different TPE formulations and sizes may require different parameters.[9]
Fast Travel Speed (if applicable) For manual or semi-automated welders, a travel speed that is too fast may not allow for sufficient melting and fusion of the material. Reduce the travel speed to ensure adequate heat exposure.[13][14]
Contaminated Tubing Ends Ensure the ends of the C-Flex® tubing are clean and free from any contaminants such as dust, oils, or moisture before welding. Clean the tubing ends with a suitable non-residue solvent if necessary.[13][14]
Mismatched Tubing Confirm that you are welding compatible TPE tubing. While C-Flex® can be welded to other TPEs, using the correct welder settings is crucial.[8] Attempting to weld TPE to a non-weldable material like silicone will result in failure.[6]
Issue 2: Leaks or Pinholes at the Weld Site

Symptoms:

  • Fluid or air leakage is detected at the weld joint during pressure testing or use.

  • Small, visible holes or pores in the weld seam.

Possible Causes and Solutions:

CauseSolution
Incorrect Tube Holder Size Using a tube holder that is too large or too small for the tubing diameter can cause pinching or improper alignment, leading to pinholes.[6] Always use the manufacturer-specified tube holder for your C-Flex® tubing size.
Gas Entrapment (Porosity) This can be caused by moisture on the tubing ends or an improper welding technique that introduces air into the molten material. Ensure tubing is dry and that the welding process is smooth and consistent.
Overheating Excessive heat can degrade the TPE material, causing it to become brittle or creating voids. Reduce the welding temperature or dwell time.
Contaminated Blade A dirty or worn welding blade can introduce foreign material into the weld or create an uneven cut, leading to imperfections. Use a new, sterile blade for each weld.
Issue 3: Cracked Welds

Symptoms:

  • Visible cracks on the surface or within the weld. These can be longitudinal or transverse.[15]

Possible Causes and Solutions:

CauseSolution
High Residual Stress Rapid or uneven cooling of the weld can induce stress, leading to cracks.[13][16] Ensure a controlled cooling process as recommended by the welder manufacturer. Preheating the components before welding can sometimes mitigate this risk.[13][16]
Material Degradation Using tubing that has been exposed to excessive radiation, repeated autoclaving, or incompatible chemicals can make it more prone to cracking during welding.[2][5] Use C-Flex® tubing within its specified limits.
Improper Joint Design/Alignment Poor alignment of the tubing ends in the welder can create stress points. Ensure the tubing is cut evenly and properly seated in the tube holders.
Excessive Tension on Tubing Applying tension to the tubing during the welding and cooling process can cause stress cracks.[6] Ensure the tubing is relaxed and properly supported.

Data on C-Flex® Weld Strength

The following tables summarize performance data from weld strength testing of C-Flex® 374 and other TPE tubing.

Table 1: Tensile Strength and Burst Pressure of Gamma Irradiated TPE Tubing Welds

Tubing CombinationAverage Tensile Failure (lbf)Average Burst Pressure (psi)
C-Flex® 374 to C-Flex® 37414.2277.33

Data sourced from a study using 0.125" ID x 0.250" OD tubing welded on a Terumo SCD-IIB.[9]

Experimental Protocols

Protocol 1: Burst Pressure (Hydraulic Integrity) Testing

This protocol outlines the general procedure for determining the burst pressure of a welded tubing sample.

Objective: To determine the maximum internal pressure a welded section of C-Flex® tubing can withstand before rupturing.

Methodology:

  • Sample Preparation: Aseptically weld two pieces of C-Flex® tubing according to the welding equipment manufacturer's instructions. Allow the weld to cool completely.

  • Visual Inspection: Visually inspect the weld for any defects such as discoloration, bubbles, or incomplete fusion.

  • System Assembly: Attach one end of the welded tubing sample to a pressure source with a calibrated pressure gauge. Securely clamp the connection. The other end of the tubing is sealed.

  • Filling: Fill the tubing with deionized water, ensuring all air is removed from the system.[7]

  • Pressurization: Gradually increase the internal pressure at a constant rate (e.g., approximately 0.2 psi per second).[8]

  • Data Recording: Continuously monitor the pressure and observe the welded tubing for leaks or deformation. The burst pressure is the maximum pressure recorded at the moment of failure (rupture).[8][9]

Protocol 2: Tensile Strength Testing

This protocol describes the general method for measuring the tensile strength of a welded tubing sample.

Objective: To determine the maximum tensile force a welded section of C-Flex® tubing can withstand before breaking.

Methodology:

  • Sample Preparation: Create a welded C-Flex® tubing sample as described in the burst pressure protocol.

  • Visual Inspection: Visually inspect the weld for any defects.

  • Securing the Sample: Securely fasten the ends of the welded tubing into the grips of a tensile testing machine.[7][8]

  • Applying Force: The tensile tester pulls the tubing sample at a constant speed (e.g., 20 inches per minute).[9]

  • Data Recording: The instrument records the force applied and the elongation of the sample. The maximum force recorded before the sample breaks is the tensile strength.[7][8] The location of the failure (at the weld or on the tubing itself) should also be noted.

Visual Guides

Troubleshooting Logic for Aseptic Welding Failures

Troubleshooting_Workflow Start Welding Failure (e.g., Leak, Break, Incomplete Weld) Visual_Inspection Perform Visual Inspection of Weld Start->Visual_Inspection No_Defect No Visible Defect Visual_Inspection->No_Defect No obvious flaws Visible_Defect Visible Defect (Crack, Pinhole, Gap) Visual_Inspection->Visible_Defect Flaws present Check_Parameters Review Welder Settings & Tubing Compatibility Check_Technique Evaluate Operator Technique & Handling Check_Parameters->Check_Technique Settings are correct Incorrect_Settings Incorrect Welder Settings or Incompatible Tubing Check_Parameters->Incorrect_Settings Discrepancy found Operator_Error Operator Error Identified (e.g., Tension, Wrong Holder) Check_Technique->Operator_Error Error identified Material_Issue Suspect Material Issue (Degradation, Contamination) Check_Technique->Material_Issue Technique is correct No_Defect->Check_Parameters Visible_Defect->Check_Parameters Adjust_Settings Action: Adjust Settings, Verify Tubing Type Incorrect_Settings->Adjust_Settings Retrain_Operator Action: Retrain Operator, Use Correct Holders/Technique Operator_Error->Retrain_Operator Reweld Reweld with Corrected Parameters/Technique Adjust_Settings->Reweld Retrain_Operator->Reweld Test_New_Tubing Action: Use New Lot of Tubing, Ensure Proper Storage Material_Issue->Test_New_Tubing Test_New_Tubing->Reweld Test_Weld Perform Destructive Test (Burst or Tensile) Reweld->Test_Weld Pass Weld Passes Test_Weld->Pass Fail Weld Fails Test_Weld->Fail Fail->Start Restart Troubleshooting

Caption: A logical workflow for troubleshooting C-Flex aseptic welding failures.

Relationship Between Causes and Types of Weld Failures

Failure_Cause_Effect cluster_causes Potential Causes cluster_effects Weld Failures Incorrect_Settings Incorrect Welder Settings Incomplete_Weld Incomplete or Weak Weld Incorrect_Settings->Incomplete_Weld Leaks_Pinholes Leaks / Pinholes Incorrect_Settings->Leaks_Pinholes Overheating Operator_Error Operator Error (e.g., wrong holder, tension) Operator_Error->Incomplete_Weld Operator_Error->Leaks_Pinholes Cracks Cracked Weld Operator_Error->Cracks Tension Contamination Tubing or Blade Contamination Contamination->Incomplete_Weld Contamination->Leaks_Pinholes Material_Degradation Material Degradation (e.g., age, radiation) Material_Degradation->Cracks

References

Troubleshooting

Technical Support Center: C-Flex® Tubing Compatibility with Aggressive Solvents

Welcome to the technical support center for C-Flex® thermoplastic elastomer (TPE) tubing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-Flex® thermoplastic elastomer (TPE) tubing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of C-Flex® tubing with aggressive solvents. Here you will find frequently asked questions, troubleshooting guides, and recommendations for conducting your own compatibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical compatibility of C-Flex® tubing with aggressive solvents?

A1: C-Flex® tubing, a thermoplastic elastomer, generally exhibits good resistance to many common laboratory chemicals. It is compatible with most aqueous solutions, dilute acids and bases, and some alcohols.[1][2][3][4] However, its compatibility with aggressive organic solvents is limited, and in many cases, it is not recommended for continuous use with these substances.[1][3][4] It is crucial to verify compatibility with the specific solvent and your operating conditions (e.g., temperature, pressure, exposure duration) before use.[5][6]

Q2: Can I use C-Flex® tubing with strong acids and bases?

A2: C-Flex® tubing is generally considered to have acceptable compatibility with both strong/concentrated acids and strong/concentrated bases for many applications.[1][2][4] However, the concentration of the acid or base and the operating temperature can significantly impact the tubing's performance and lifespan. Always consult chemical compatibility charts and consider conducting in-house testing for your specific application.

Q3: Is C-Flex® tubing compatible with dimethyl sulfoxide (DMSO)?

A3: There is some conflicting information regarding the compatibility of C-Flex® tubing with DMSO. Some sources describe C-Flex® as "DMSO-friendly".[7] Other chemical compatibility charts may not have data available for DMSO.[8] Given the varied information, it is highly recommended to perform your own compatibility tests before using C-Flex® tubing with DMSO, especially for critical applications.

Q4: What is the compatibility of C-Flex® tubing with acetonitrile?

A4: Based on available chemical compatibility data, C-Flex® tubing has been shown to have excellent compatibility with acetonitrile, receiving an "A" rating, which indicates no effect on the tubing.[8]

Q5: What are the signs of incompatibility between C-Flex® tubing and a solvent?

A5: Signs of incompatibility can include:

  • Swelling or shrinkage: A noticeable change in the tubing's dimensions.[6][8]

  • Softening or loss of strength: The tubing may become more pliable or lose its structural integrity.[6][8]

  • Cracking or crazing: The appearance of small cracks on the surface of the tubing.

  • Discoloration: A change in the color of the tubing.[6][8]

  • Embrittlement: The tubing may become stiff and lose its flexibility.

  • Leaching: The extraction of components from the tubing material into the solvent, which can contaminate your fluid path.

If you observe any of these signs, you should immediately discontinue the use of the tubing with that solvent.

Chemical Compatibility Data Summary

The following table summarizes the compatibility of C-Flex® tubing with a selection of aggressive solvents based on available data. The ratings are typically based on tests conducted at room temperature (21°C/70°F).[6][8] Chemical resistance can be negatively impacted by elevated temperatures.[5]

Chemical ClassSpecific SolventCompatibility RatingObservations & Recommendations
Strong Acids Strong/Concentrated AcidsA (Acceptable)Suitable for many applications, but testing is recommended for specific conditions.[1][2][4]
Strong Bases Strong/Concentrated BasesA (Acceptable)Suitable for many applications, but testing is recommended for specific conditions.[1][2][4]
Organic Solvents General Organic SolventsD (Not Recommended)Generally not recommended for continuous use.[1][3][4]
AcetonitrileA (Excellent)No significant effect on the tubing.[8]
AlcoholsD (Not Recommended)Not recommended for continuous use.[1][3][4]
Dimethyl Sulfoxide (DMSO)N/A (Data Not Available/Conflicting)Described as "DMSO-friendly" in some contexts, but testing is strongly advised.[7][8]
Methyl Ethyl Ketone (MEK)C (Fair)Moderate effect; not recommended for continuous use.[8]
AcetoneC (Fair)Moderate effect; not recommended for continuous use.[8]

Rating Key:

  • A (Excellent/Acceptable): No or minor effect.

  • C (Fair): Moderate effect; not recommended for continuous use. Softening, loss of strength, swelling, and/or shrinkage may occur.[6][8]

  • D (Severe/Not Recommended): Severe effect; not recommended for use.[6][8]

  • N/A (Not Available): Data not available.

Disclaimer: This data is for guidance only. It is the user's responsibility to verify the suitability of C-Flex® tubing for their specific application through appropriate testing.[1][4][5]

Troubleshooting Guide

Issue: My C-Flex® tubing is swelling and has become soft after exposure to a new solvent.

  • Cause: This is a clear indication of chemical incompatibility. The solvent is being absorbed by the tubing material, causing it to swell and lose its structural integrity.

  • Solution:

    • Immediately stop the fluid transfer and safely drain the solvent from the tubing.

    • Replace the C-Flex® tubing with a more chemically resistant alternative, such as PTFE or Viton®, for that specific solvent.

    • Consult chemical compatibility charts to select an appropriate tubing material.

Issue: I have noticed small particles in my fluid path after it passes through the C-Flex® tubing.

  • Cause: This could be due to leaching, where components of the tubing material are being extracted by the solvent, or spallation, where the inner surface of the tubing is shedding particles. This is a sign of chemical attack on the polymer.

  • Solution:

    • Halt your experiment immediately to prevent contamination of your sample or system.

    • Replace the tubing with a material that is known to be compatible with your solvent.

    • Consider pre-flushing new tubing with a compatible solvent (not the aggressive one) to remove any surface contaminants before use in your main experiment.

    • For critical applications, consider using tubing with a lower potential for extractables.

Issue: The C-Flex® tubing has become discolored and brittle.

  • Cause: Discoloration and embrittlement are signs of chemical degradation of the tubing material.

  • Solution:

    • Discontinue use of the tubing immediately, as it is at risk of cracking and failing, which could lead to leaks.

    • Select a new tubing material with higher chemical resistance to the solvent .

    • Be aware that elevated temperatures can accelerate chemical degradation. If you are working at temperatures above ambient, you will need to be even more stringent in your tubing material selection.

Experimental Protocols

While specific, detailed experimental protocols for chemical compatibility testing are often proprietary to the manufacturer, a general procedure can be followed to assess the suitability of C-Flex® tubing for your application.

Recommended In-House Chemical Compatibility Test Protocol

  • Initial Measurement: Cut a small sample of the C-Flex® tubing (e.g., 2-3 inches). Measure and record its initial weight, length, and outer diameter.

  • Immersion: Place the tubing sample in a sealed container filled with the solvent you intend to use. Ensure the tubing is fully submerged.[6]

  • Exposure: Let the sample soak for a predetermined period. A 72-hour immersion is a common duration for such tests.[6] It is advisable to also test for shorter periods (e.g., 24 hours) and longer periods (e.g., 7 days) to understand the time-dependent effects.

  • Post-Exposure Analysis:

    • Carefully remove the tubing sample from the solvent and allow it to dry completely.

    • Measure and record the final weight, length, and outer diameter.

    • Calculate the percentage change in each parameter. Significant changes (e.g., >5-10%) may indicate incompatibility.

    • Visually inspect the tubing for any signs of degradation, such as discoloration, cracking, or changes in texture.

    • Perform a qualitative assessment of its flexibility and strength compared to an unexposed sample.

  • Documentation: Keep detailed records of your testing procedure, including the solvent used, exposure time, temperature, and all measurements and observations.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting compatibility issues with C-Flex® tubing and aggressive solvents.

G start Start: New Solvent Application check_chart Consult Chemical Compatibility Chart start->check_chart is_compatible Is it Rated as Compatible (A or B)? check_chart->is_compatible not_recommended Solvent Not Recommended Select Alternative Tubing is_compatible->not_recommended No in_house_test Conduct In-House Compatibility Test is_compatible->in_house_test Yes / N/A end End not_recommended->end observe_degradation Observe for Swelling, Cracking, Discoloration, or Leaching in_house_test->observe_degradation any_degradation Any Signs of Degradation? observe_degradation->any_degradation proceed_use Proceed with Use (Monitor Regularly) any_degradation->proceed_use No stop_use Stop Use Immediately any_degradation->stop_use Yes proceed_use->end troubleshoot Troubleshoot Issue: - Replace Tubing - Re-evaluate Solvent Choice stop_use->troubleshoot troubleshoot->end

Caption: Troubleshooting workflow for C-Flex® tubing and solvent compatibility.

References

Optimization

C-Flex™ Tubing Extractables and Leachables: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information on extractables and leachables from C-Flex™ thermoplastic elastomer (TPE) tubing. This guide o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on extractables and leachables from C-Flex™ thermoplastic elastomer (TPE) tubing. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your risk assessment and validation processes.

Frequently Asked Questions (FAQs)

Q1: What are extractables and leachables, and why are they a concern for C-Flex™ tubing in biopharmaceutical applications?

A1: Extractables are chemical compounds that migrate from a material, such as C-Flex™ tubing, into a solvent under exaggerated conditions (e.g., harsh solvents, elevated temperatures, prolonged contact time).[1][2] These studies are designed to create a "worst-case" scenario to identify all potential migrants. Leachables are a subset of extractables that migrate into the drug product under normal processing and storage conditions.[3] They are a primary concern because of their potential to impact the safety, efficacy, and stability of the final drug product.[4] C-Flex™ tubing, like all polymeric materials, contains additives and processing aids that can potentially become leachables.[1]

Q2: What are the common types of extractables found in C-Flex™ tubing?

A2: C-Flex™ tubing is a thermoplastic elastomer.[5][6] Extractables testing on C-Flex™ 374 has identified several compounds, primarily related to the polyolefin base material and additives. A key group of extractables includes degradation products of the secondary antioxidant Tris(2,4-di-tert-butylphenyl) phosphite (commonly known as Irgafos® 168).[1] One significant degradant is bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP).[7] Other potential extractables can include hydrocarbons from the polyolefin material and releasing agents like erucamide.[1]

Q3: How does sterilization affect the extractables profile of C-Flex™ tubing?

A3: Sterilization methods, particularly gamma irradiation, can significantly impact the extractables profile of C-Flex™ tubing.[1][8] Gamma irradiation is considered a worst-case pre-treatment method as the high energy can lead to the generation of additional extractables through polymer degradation.[1] Studies have shown an increase in the number and quantity of extractables after gamma irradiation.[1][8] While autoclave sterilization is also an option for C-Flex™ tubing, repeated autoclaving can lead to deterioration of the material.[6] Radiation is the recommended sterilization method for all C-Flex™ thermoplastic materials.[6]

Q4: Are validation guides and extractables data available for different C-Flex™ formulations?

A4: Yes, Saint-Gobain, the manufacturer of C-Flex™, provides full validation packages and extractable profile testing reports for their commercial C-Flex™ products, including formulations like C-Flex® 072, C-Flex® 082, and C-Flex® 374.[5][6] These documents are available to assist in the validation of your specific applications.[5] It is recommended to consult these official guides for detailed information relevant to the specific tubing formulation you are using.[1]

Q5: What factors should I consider when performing a risk assessment for extractables and leachables with C-Flex™ tubing?

A5: A thorough risk assessment should consider several factors, including:

  • The specific C-Flex™ formulation being used. Different formulations may have different additive packages.[9]

  • The nature of the drug product. The polarity and pH of your process fluid can influence the type and quantity of leachables.

  • Process conditions. This includes contact time, temperature, and the surface area-to-volume ratio.[1]

  • Sterilization method. As mentioned, gamma irradiation can increase the extractables profile.[1]

  • Proximity to the final drug product. Components used in the final fill stages pose a higher risk.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in my leachable analysis that are not in the vendor's extractable profile. The leachable may be a reaction product between an extractable and a component of your drug product.Investigate potential reactions between known extractables (e.g., antioxidant degradants) and your drug product formulation. Consider adjusting process conditions if possible.
Higher than expected levels of a known extractable. Your process conditions (e.g., solvent polarity, temperature) may be more aggressive than the vendor's test conditions.Review your process parameters and compare them to the conditions used in the vendor's extractable study. Consider performing a simulation study with your specific process fluids.[3]
Difficulty in identifying an unknown peak. The compound may not be in standard mass spectral libraries or may be a novel degradation product.Utilize advanced analytical techniques such as high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis to aid in identification.
Variability in leachable profiles between different batches of tubing. While manufacturers strive for consistency, minor variations in raw materials or processing can occur.Implement a robust quality control program that includes incoming inspection and periodic re-evaluation of the leachable profile for critical applications.

Quantitative Data

The following table summarizes selected extractables data from C-Flex® 374 tubing after gamma irradiation (≥ 50 kGy) and extraction with ethanol for 70 days at 40°C. The surface area to extraction volume ratio was 6 cm² to 1 mL.[1]

Compound Class Example Compound CAS Number Concentration Level
Polyolefin Degradants Dodecane112-40-3Medium (5-20 ppm)
Acetic Acid64-19-7Medium (5-20 ppm)
Octanoic Acid124-07-2Medium (5-20 ppm)
Releasing Agent Erucamide112-84-5High (> 20 ppm)
Antioxidant Degradants 2,4-Di-tert-butylphenol96-76-4High (> 20 ppm)
bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP)95906-11-9High (> 20 ppm)

Note: This data is based on a specific study and may not be representative of all C-Flex™ formulations or applications. Always refer to the manufacturer's validation guide for the most accurate and comprehensive data.

Experimental Protocols

A standardized approach to extractables testing is crucial for generating reliable and comparable data. The following outlines a general experimental protocol for extractables analysis of C-Flex™ tubing.

Sample Preparation and Pre-treatment
  • Sample Selection: Use the specific C-Flex™ tubing formulation and dimensions relevant to your process.

  • Sterilization: If your process involves sterilization, pre-treat the tubing using the same method (e.g., gamma irradiation at a specified dose).[1] This is critical as sterilization can generate new extractables.[1]

Extraction Conditions
  • Solvent Selection: A range of solvents with varying polarities should be used to simulate different drug product formulations. Common choices include:

    • Purified Water (or WFI)

    • Ethanol/Water mixtures (e.g., 50% ethanol)[1]

    • Acidic and basic solutions[7]

  • Extraction Technique: Static immersion is a common method.

  • Contact Time and Temperature: These should be exaggerated to represent worst-case conditions. For example, 70 days at 40°C.[1]

  • Surface Area to Volume Ratio: A standardized ratio, such as 6 cm²:1 mL, should be maintained.[1]

Analytical Techniques

A combination of analytical methods is necessary to detect and identify a wide range of volatile, semi-volatile, and non-volatile organic compounds, as well as elemental impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and semi-volatile organic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of non-volatile and semi-volatile organic compounds.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the analysis of elemental impurities.

  • Non-Volatile Residue (NVR): To determine the total amount of non-volatile extractables.[4]

  • Total Organic Carbon (TOC): To measure the total amount of organic carbon in the extract.[9]

Visualizations

Experimental Workflow for Extractables Analysis

Extractables_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analytical Testing cluster_reporting 4. Data Analysis & Reporting Sample C-Flex™ Tubing Sample Sterilization Sterilization (e.g., Gamma Irradiation) Sample->Sterilization Extraction Static Immersion - Solvents (Water, EtOH, etc.) - Time & Temperature - Surface Area/Volume Ratio Sterilization->Extraction GCMS GC-MS (Volatiles) Extraction->GCMS LCMS LC-MS (Non-volatiles) Extraction->LCMS ICPMS ICP-MS (Elements) Extraction->ICPMS NVR_TOC NVR / TOC (Total Extractables) Extraction->NVR_TOC Report Extractables Profile Report - Compound Identification - Quantification - Toxicological Assessment GCMS->Report LCMS->Report ICPMS->Report NVR_TOC->Report

Caption: A generalized workflow for conducting an extractables study on C-Flex™ tubing.

Logical Relationship of Extractables and Leachables

E_and_L_Relationship Extractables Extractables (Potential Migrants under Exaggerated Conditions) Leachables Leachables (Actual Migrants under Normal Use Conditions) Extractables->Leachables Subset determined by Risk Potential Impact on Drug Product Quality & Safety Leachables->Risk Process Bioprocess Conditions - Drug Product Formulation - Temperature - Contact Time Process->Leachables

Caption: The relationship between extractables, leachables, and bioprocess conditions.

References

Reference Data & Comparative Studies

Validation

C-Flex® Tubing: A Comparative Guide for GMP Validation

In the exacting environment of pharmaceutical and biopharmaceutical manufacturing, the selection of fluid handling components is critical to ensuring product purity, process integrity, and compliance with Good Manufactur...

Author: BenchChem Technical Support Team. Date: December 2025

In the exacting environment of pharmaceutical and biopharmaceutical manufacturing, the selection of fluid handling components is critical to ensuring product purity, process integrity, and compliance with Good Manufacturing Practices (GMP). C-Flex® thermoplastic elastomer (TPE) tubing has become a widely adopted material for single-use fluid transfer applications. This guide provides a comparative analysis of C-Flex® tubing, offering researchers, scientists, and drug development professionals objective data to support its validation in GMP processes.

Performance Characteristics at a Glance

C-Flex® tubing is a unique, patented thermoplastic elastomer specifically designed to meet the critical demands of the pharmaceutical and biopharmaceutical industries.[1][2] It is known for its sealable and weldable properties, which are essential for aseptic connections in single-use systems.[2][3][4] The tubing is available in various formulations, such as C-Flex® 072, 082, and 374, offering a range of characteristics to suit different applications.[2][4]

Comparative Analysis: C-Flex® vs. Silicone Tubing

The choice between TPE tubing like C-Flex® and silicone tubing is a critical decision in bioprocessing. While both materials offer distinct advantages, their performance characteristics differ in key areas.

FeatureC-Flex® (TPE)Silicone
Flexibility & Adaptability Exceptional flexibility, ideal for applications requiring tight bends and maneuverability.[5]Renowned for its flexibility and can withstand a wide temperature range.[6]
Biocompatibility Formulated to meet strict biocompatibility requirements, ensuring no introduction of contaminants.[5][7]Also considered highly biocompatible and widely used in medical and pharmaceutical applications.[5]
Temperature Resistance Remains flexible from -45°C to 135°C (-50°F to 275°F).[3][4]Can withstand a wider range of temperature extremes, from -80°C to 260°C.[6]
Chemical Inertness Good chemical resistance to many common laboratory and pharmaceutical fluids.Superior chemical inertness, making it suitable for applications with aggressive chemicals and solvents.[7]
Permeability Significantly less permeable than silicone, which is advantageous for protecting sensitive fluids.[3][4][6]Higher gas permeability compared to TPE.[6]
Sterilization Can be sterilized by gamma irradiation, X-ray, and autoclave.[2][3][4] Note: Repeated autoclaving may cause deterioration.[3]Can withstand repeated autoclave sterilization cycles.[6]
Weldability & Sealability Excellent heat-seal and sterile weld capabilities, crucial for single-use assemblies.[3]Not easily weldable or sealable.
Cost-Effectiveness Often more cost-effective than silicone in terms of both material and production costs.[5][7]Generally a higher-cost material.
Durability & Longevity Good durability for single-use applications. C-Flex® 072 offers excellent durability in peristaltic pumps.[4]Generally boasts a longer lifespan and is resistant to wear and degradation.[5][7]

Physical Properties of Common C-Flex® Formulations

The selection of a specific C-Flex® formulation depends on the application's requirements. The following table summarizes the typical physical properties of three common formulations.

Property (ASTM Method)C-Flex® 072C-Flex® 082C-Flex® 374
Appearance OpaqueTranslucentTranslucent
Durometer, Shore A (D2240) 606060
Tensile Strength, psi (D412) 119611061190
Elongation, at Break % (D412) 862874915
Tensile Modulus, @ 100%/300%, psi (D412) 247/389256/400244/385

Source: Data derived from product datasheets.[8][9]

For high-pressure applications, C-Flex® is also available in a braided formulation which can offer up to five times higher burst pressures compared to non-braided materials.[10][11]

Validation and Regulatory Compliance

C-Flex® tubing is fully characterized and tested to a variety of specifications, including USP Class VI, ISO 10993-3 (Ames Genotoxicity), ISO 10993-4 (Hemolysis, Indirect), ISO 10993-5 (Cytotoxicity, In-Vitro), and ISO 10993-11 (Systemic Toxicity, In-Vivo), as well as European Pharmacopeia standards.[3] Manufacturers like Saint-Gobain provide comprehensive validation guides and regulatory information overviews to assist in the validation process for GMP applications.[4][10][11]

Experimental Protocols for Key Validation Tests

While detailed, proprietary experimental protocols are available from the manufacturer, the following outlines the general methodologies for critical validation tests.

Extractables and Leachables (E&L) Testing

A comprehensive E&L program is essential for GMP validation. The following workflow illustrates a typical approach.

A typical workflow for extractables and leachables testing.

A standardized approach for extractables testing often involves subjecting the tubing to harsh extraction conditions with various solvents (e.g., ethanol) over an extended period and at elevated temperatures. The resulting extracts are then analyzed using a suite of orthogonal analytical methods to identify and quantify potential extractable compounds.

Biocompatibility Testing

Biocompatibility tests are performed to ensure that the tubing material does not elicit a toxic or immunological response. These tests are typically conducted according to USP <87> and <88> Class VI, and ISO 10993 standards.[12]

G Test Article Preparation Test Article Preparation In Vitro Cytotoxicity In Vitro Cytotoxicity Test Article Preparation->In Vitro Cytotoxicity Systemic Toxicity Systemic Toxicity Test Article Preparation->Systemic Toxicity Intracutaneous Reactivity Intracutaneous Reactivity Test Article Preparation->Intracutaneous Reactivity Implantation Implantation Test Article Preparation->Implantation Results Analysis Results Analysis In Vitro Cytotoxicity->Results Analysis Systemic Toxicity->Results Analysis Intracutaneous Reactivity->Results Analysis Implantation->Results Analysis Biocompatibility Assessment Biocompatibility Assessment Results Analysis->Biocompatibility Assessment

A simplified workflow for USP Class VI biocompatibility testing.
Physical Performance Testing

Physical tests are conducted to ensure the tubing meets the demands of the bioprocessing application.

G Tubing Sample Tubing Sample Dimensional Analysis Dimensional Analysis Tubing Sample->Dimensional Analysis Tensile Testing Tensile Testing Tubing Sample->Tensile Testing Burst Pressure Testing Burst Pressure Testing Tubing Sample->Burst Pressure Testing Pump Life Testing Pump Life Testing Tubing Sample->Pump Life Testing Performance Specification Performance Specification Dimensional Analysis->Performance Specification Tensile Testing->Performance Specification Burst Pressure Testing->Performance Specification Pump Life Testing->Performance Specification

References

Comparative

C-Flex® Tubing: A Comparative Analysis of Leachables and Extractables in Biopharmaceutical Applications

For researchers, scientists, and drug development professionals, selecting the appropriate tubing for biopharmaceutical manufacturing is a critical decision with significant implications for product purity, stability, an...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate tubing for biopharmaceutical manufacturing is a critical decision with significant implications for product purity, stability, and patient safety. C-Flex®, a family of thermoplastic elastomer (TPE) tubing from Saint-Gobain, is a widely used option in single-use systems. This guide provides an objective comparison of the leachables and extractables profile of C-Flex® tubing with other commercially available TPE alternatives, supported by available experimental data.

The migration of chemical compounds from processing equipment into a drug product, known as leaching, is a major concern for regulatory bodies and manufacturers alike. Extractables are compounds that can be forced to migrate from a material under aggressive laboratory conditions, representing a worst-case scenario of potential leachables. Understanding the extractables profile of a tubing material is therefore a crucial step in risk assessment.

Executive Summary

This guide summarizes available data on the extractable profiles of C-Flex® tubing, primarily focusing on the widely used C-Flex® 374 formulation, and compares it with other TPE tubing options such as Sartorius's Tuflux® TPE, Repligen's TPE, AdvantaPure's AdvantaFlex®, and DuPont's Liveo™ Pharma TPE Tubing. While a complete, directly comparable dataset across all formulations and manufacturers is not publicly available, this guide consolidates existing information to highlight key similarities and differences.

The data indicates that all compared TPE tubings, including C-Flex®, release a range of extractable compounds, primarily related to polymer additives such as antioxidants and plasticizers. The specific types and quantities of these compounds vary between different tubing brands and formulations. Notably, the BioPhorum Operations Group (BPOG) has established a standardized extractables testing protocol that is increasingly being adopted by manufacturers, facilitating more meaningful comparisons.

Comparison of Extractable Compounds

The following tables summarize the available quantitative and qualitative data on extractable compounds from C-Flex® 374 and its alternatives. It is important to note that the direct comparison of quantitative data is challenging due to variations in experimental conditions reported in different studies.

Table 1: Comparison of Major Extractable Compound Classes in C-Flex® 374 vs. Tuflux® TPE

Compound ClassC-Flex® 374Tuflux® TPE
Antioxidant Degradation Products PresentPresent
Fatty Acid Amides (e.g., Erucamide) PresentNot a major component
Phthalates Not a major componentNot a major component
Polymer-related Oligomers PresentPresent
Source: Sartorius Comparability Guide Tuflux® TPE vs C-Flex® 374

Table 2: Summary of Publicly Available Information on Extractables for Various TPE Tubing

TubingKey Findings on Extractables/LeachablesData Availability
C-Flex® 374 Contains extractables related to antioxidants and fatty acid amides. Performance comparisons on pump life and weld strength are available.Quantitative data available in a comparability guide from Sartorius. Validation and extractable profile testing reports are available from the manufacturer upon request.[1]
C-Flex® 072 Opaque formulation designed for peristaltic pump and light-sensitive applications. Full validation and extractable profile testing reports are available from the manufacturer upon request.[1][2]Specific public quantitative extractables data is limited.
Tuflux® TPE (Sartorius) Shows a different extractable profile compared to C-Flex® 374, with a lower presence of fatty acid amides.Quantitative data is available in a direct comparability guide with C-Flex® 374.
Repligen TPE Extractables testing is performed according to BPOG 2020 standards.[3] Validation report shows performance data against C-Flex® 374.A validation report with performance data is available. Extractables data summary is not publicly detailed.
AdvantaFlex® (AdvantaPure) Full BPOG standardized extractables test protocol has been performed.[4] Weld strength is reported to be stronger than C-Flex® 374.Test results are available upon request from the manufacturer.[4][5]
Liveo™ Pharma TPE Tubing (DuPont) Reported to have no detectable levels of bDtBPP (a cell growth-inhibiting compound) post-sterilization, unlike some other TPEs.[6][7] Extractables testing is performed according to USP <665>.A white paper provides comparative data on bDtBPP.

Experimental Protocols for Leachables and Extractables Testing

A standardized approach to extractables testing is crucial for meaningful comparisons between different materials. The BioPhorum Operations Group (BPOG) has developed a widely adopted protocol for single-use systems in biopharmaceutical manufacturing.

The BPOG Standardized Extractables Testing Protocol

The BPOG protocol provides a framework for sample preparation, extraction conditions, and analytical testing. The goal is to generate a comprehensive extractables profile that can be used for risk assessment.

Key aspects of the BPOG protocol include:

  • A range of extraction solvents: To simulate various process fluids, the protocol specifies a set of model solvents, typically including:

    • Water for Injection (WFI) or purified water

    • Acidic solution (e.g., 0.1 M phosphoric acid)

    • Alkaline solution (e.g., 0.5 N NaOH)

    • A polar organic solvent (e.g., 50% ethanol)

    • A non-polar organic solvent (e.g., hexane)

    • A surfactant solution (e.g., 1% Polysorbate 80)

  • Standardized extraction conditions: The protocol defines specific time and temperature conditions for extraction to simulate worst-case scenarios.

  • Comprehensive analytical techniques: A suite of analytical methods is employed to detect and identify a wide range of volatile, semi-volatile, and non-volatile organic compounds, as well as elemental impurities. These typically include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile organic compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile organic compounds.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental impurities.

Below is a generalized workflow for extractables testing based on the BPOG recommendations.

A generalized workflow for extractables testing.

Logical Relationship between Extractables and Leachables

It is important to understand the relationship between extractables and leachables to conduct a proper risk assessment. The following diagram illustrates this relationship.

Leachables_vs_Extractables Extractables Extractables (Potential Leachables) Leachables Leachables (Actual Migrants) Extractables->Leachables subset of Process_Conditions Normal Process Conditions (Time, Temperature, Product Formulation) Process_Conditions->Leachables result in Aggressive_Conditions Aggressive Laboratory Conditions (Harsh Solvents, High Temperature) Aggressive_Conditions->Extractables generate

Relationship between extractables and leachables.

Conclusion

The selection of TPE tubing for biopharmaceutical applications requires a thorough evaluation of its leachables and extractables profile. While C-Flex® remains a widely used and well-characterized option, several alternative TPE tubings are available with their own distinct performance and extractable characteristics.

The adoption of standardized testing protocols, such as the one developed by BPOG, is a positive step towards enabling more direct and meaningful comparisons between different products. However, end-users should always request and critically evaluate the specific extractables data from the manufacturer for the particular tubing formulation and sterilization method they intend to use. A comprehensive risk assessment should be performed based on the specific process conditions and drug product formulation to ensure product quality and patient safety. This guide serves as a starting point for researchers and drug development professionals to navigate the complex landscape of leachables and extractables testing for TPE tubing.

References

Validation

C-Flex® Tubing: A Performance Benchmark in Long-Term Pumping Applications

For researchers, scientists, and professionals in drug development, the integrity and reliability of fluid handling components are paramount. In long-term peristaltic pumping, the choice of tubing can significantly impac...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity and reliability of fluid handling components are paramount. In long-term peristaltic pumping, the choice of tubing can significantly impact process efficiency, product purity, and ultimately, patient safety. This guide provides an objective comparison of C-Flex® thermoplastic elastomer (TPE) tubing with alternative materials, focusing on critical performance parameters: pump life durability, spallation, and extractables and leachables. The information presented is supported by available experimental data to facilitate informed decision-making in biopharmaceutical applications.

Performance at a Glance: C-Flex® vs. Alternatives

The following tables summarize the performance of C-Flex® tubing in comparison to other commonly used materials in biopharmaceutical long-term pumping applications.

Table 1: Comparative Pump Life Performance

Tubing MaterialTest ConditionsAverage Pump Life (Hours to Failure)Source
C-Flex® 374 (Non-sterile) Masterflex I/P pump, 450 RPM34.3[1]
C-Flex® 374 (Gamma Irradiated) Masterflex I/P pump, 450 RPM45.0[1]
BioFlex® TPE (Non-sterile) Masterflex I/P pump, 450 RPM> 59.5 (no failure)[1]
BioFlex® TPE (Gamma Irradiated) Masterflex I/P pump, 450 RPM> 67.5 (no failure)[1]
C-Flex® 072 3-roller pump head, 300 RPM, 10 psi back pressureData not quantified in hours, noted for "prolonged pump life"[1]
Tuflux® TPE (Autoclaved) Watson Marlow 720 series pump, > 300 RPM~175[2]
Tuflux® TPE (Gamma Irradiated) Watson Marlow 720 series pump, > 300 RPM~150[2]
C-Flex® 374 (Autoclaved) Watson Marlow 720 series pump, > 300 RPM~125[2]
C-Flex® 374 (Gamma Irradiated) Watson Marlow 720 series pump, > 300 RPM~100[2]
Repligen TPE Masterflex® I/P and L/S pumps, 600 RPM> 96 (no failure)[3]
C-Flex® 374 Masterflex® I/P and L/S pumps, 600 RPM< 96[3]

Table 2: Spallation Characteristics

Tubing MaterialSpallation Performance SummarySource
C-Flex® ULTRA Claims lower spallation than other TPEs and silicone formulations.
Silicone Prone to damage and shedding of particulates.[4][5]
Tygon® Prone to damage and shedding of particulates.[4][5]
PharmaPure® Exhibits extremely low rates of spallation compared to silicone and other alternatives.[6]
Puri-Flex™ Offers lower spallation than silicone.[7]

Table 3: Extractables and Leachables Profile

Tubing MaterialExtractables and Leachables Profile SummarySource
C-Flex® 374 Main organic content includes hydrocarbons and related extractables from polyolefins, derived from natural paraffin-based hydrocarbons.[2]
Tuflux® TPE Main organic content includes hydrocarbons and related extractables from polyolefins, derived from well-defined synthetic hydrocarbons. Overall extractable profiles are considered comparable to C-Flex® 374.[2]
Silicone (Platinum-cured) Offers high purity with a low Extractable/Leachable profile.[8]
Silicone (Peroxide-cured) A potential leachable is the peroxide catalyst (2-4 dichlorobenzoyl acid).[8]

Experimental Protocols

Understanding the methodologies behind the performance data is crucial for its correct interpretation. Below are generalized experimental protocols for key performance tests based on industry practices.

Pump Life Testing

The objective of pump life testing is to determine the durability of tubing under continuous peristaltic pump operation.

  • Apparatus: A peristaltic pump (e.g., Masterflex® I/P or L/S, Watson Marlow) with a specified pump head and number of rollers.

  • Tubing Samples: Tubing of a specific internal diameter (ID) and outer diameter (OD) is used. Samples may be tested as non-sterile, gamma-irradiated, or autoclaved.

  • Procedure:

    • The tubing is installed in the peristaltic pump head according to the manufacturer's instructions.

    • A fluid, typically water or a buffer solution, is continuously pumped through the tubing at a set flow rate (RPM) and often against a defined back pressure.

    • The test is run continuously until the tubing fails, which is typically characterized by rupture or leaking.

    • The time to failure is recorded in hours.

Spallation Testing

Spallation testing quantifies the shedding of particulate matter from the inner surface of the tubing during pumping.

  • Apparatus: A peristaltic pump, a particle counter, and a fluid circulation loop.

  • Procedure:

    • A closed loop is created with the test tubing installed in the peristaltic pump.

    • A clean fluid (e.g., deionized water) is circulated through the loop for a predetermined duration.

    • Samples of the fluid are taken at specified time intervals.

    • The samples are analyzed using a particle counter to determine the number and size of shed particles.

    • The results are often reported as the number of particles per unit volume of fluid.

Extractables and Leachables (E&L) Testing

E&L studies are conducted to identify and quantify chemical compounds that may migrate from the tubing into the process fluid.

  • Extractables Study:

    • The tubing is exposed to a range of solvents with varying polarities (e.g., ethanol, water, hexane) under exaggerated conditions of time and temperature. This is designed to extract a wide range of potential leachables.

    • The resulting extracts are analyzed using various analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify the extracted compounds.

  • Leachables Study:

    • The tubing is exposed to the actual drug product or a placebo under normal process conditions (time and temperature).

    • Samples of the drug product are collected at different time points.

    • These samples are then analyzed to identify and quantify any compounds that have leached from the tubing into the product.

Visualizing the Workflow

To better illustrate the testing processes, the following diagrams, created using the DOT language, outline the typical experimental workflows.

PumpLifeTestingWorkflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis start Start install_tubing Install Tubing in Peristaltic Pump start->install_tubing prepare_fluid Prepare Pumping Fluid install_tubing->prepare_fluid run_pump Run Pump at Set RPM and Pressure prepare_fluid->run_pump monitor Monitor for Failure (Rupture/Leak) run_pump->monitor Continuous Operation monitor->run_pump No Failure record_time Record Time to Failure monitor->record_time Failure Detected end_point End record_time->end_point

Caption: Workflow for Peristaltic Pump Life Testing.

SpallationTestingWorkflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis start Start create_loop Create Closed Loop with Test Tubing start->create_loop fill_fluid Fill with Clean Fluid create_loop->fill_fluid run_pump Run Pump for Set Duration fill_fluid->run_pump collect_samples Collect Fluid Samples at Intervals run_pump->collect_samples particle_count Analyze Samples with Particle Counter collect_samples->particle_count report_data Report Particle Count and Size particle_count->report_data end_point End report_data->end_point

Caption: Workflow for Tubing Spallation Analysis.

EL_TestingWorkflow cluster_extractables Extractables Study cluster_leachables Leachables Study cluster_assessment Risk Assessment expose_solvents Expose Tubing to Aggressive Solvents analyze_extracts Analyze Extracts (GC-MS, LC-MS) expose_solvents->analyze_extracts identify_extractables Identify Potential Leachables analyze_extracts->identify_extractables toxicological_assessment Toxicological Risk Assessment identify_extractables->toxicological_assessment expose_product Expose Tubing to Actual Drug Product collect_samples Collect Product Samples Over Time expose_product->collect_samples analyze_samples Analyze Samples for Leached Compounds collect_samples->analyze_samples analyze_samples->toxicological_assessment

Caption: Workflow for Extractables and Leachables Testing.

References

Comparative

A Comparative Guide to the Biocompatibility of C-Flex® Tubing for Pharmaceutical and Research Applications

In the realms of research, drug development, and biopharmaceutical manufacturing, the materials that come into contact with sensitive biological fluids and active pharmaceutical ingredients must be inert and biocompatibl...

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of research, drug development, and biopharmaceutical manufacturing, the materials that come into contact with sensitive biological fluids and active pharmaceutical ingredients must be inert and biocompatible. C-Flex®, a unique thermoplastic elastomer (TPE), is a widely used tubing material specifically engineered to meet these stringent demands.[1][2] This guide provides an objective comparison of the biocompatibility of C-Flex tubing with other common alternatives, supported by experimental data and detailed testing protocols.

Key Biocompatibility Metrics: An Overview

The biocompatibility of a material is its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. For materials like C-Flex tubing, this is primarily assessed through a series of standardized in vitro and in vivo tests. The most critical of these are stipulated by the United States Pharmacopeia (USP) and the International Organization for Standardization (ISO).

Key assessments include:

  • USP Class VI: This is one of the most rigorous testing classifications for plastic materials and involves a series of biological reactivity tests.[3][4] Materials that pass are considered safe for use in medical applications that have direct or indirect contact with the human body.[3]

  • Cytotoxicity (ISO 10993-5): This in vitro test evaluates whether a material or its extracts have a toxic effect on cultured mammalian cells.[5][6] It is a fundamental screening test for all medical devices.[5]

  • Hemocompatibility (ISO 10993-4): This test assesses the effects of a material on blood and its components, which is crucial for applications involving blood contact.

  • Extractables and Leachables: Extractables are chemical compounds that can be drawn from a material under exaggerated conditions, while leachables are those that migrate into the drug product under normal conditions. Low levels of both are critical for product purity and patient safety.

Performance Comparison: C-Flex® vs. Alternatives

C-Flex® tubing is frequently compared to silicone and other thermoplastic elastomers. The following table summarizes their performance based on key biocompatibility and physical parameters.

Table 1: Biocompatibility and Performance Comparison

ParameterC-Flex® (TPE)Platinum-Cured SiliconeOther TPEs
USP Class VI Compliance Yes[7][8]Yes[9]Often, Varies by Grade
Cytotoxicity (ISO 10993-5) Non-cytotoxic[10][11]Non-cytotoxicGenerally Non-cytotoxic
Hemolysis (ISO 10993-4) Non-hemolytic[8][11]Non-hemolyticVaries by Formulation
Animal-Derived Component Free (ADCF) Yes[2][12]Varies by ManufacturerVaries by Manufacturer
Permeability Significantly less permeable than silicone[1][8]Higher PermeabilityVaries
Heat Sealable/Weldable Yes[1][13]NoYes
Spallation (particle release from pumping) Low[10]Higher than some TPEsVaries

Experimental Protocols in Detail

A thorough understanding of the methodologies behind these biocompatibility ratings is essential for researchers and drug development professionals.

The USP Class VI protocol is designed to assess the biological reactivity of materials in a living system.[14] It is comprised of three main tests performed on material extracts.[15]

Experimental Workflow for USP Class VI Testing

USP_Class_VI_Workflow cluster_Systemic Systemic Injection Test cluster_Intracutaneous Intracutaneous Test cluster_Implantation Implantation Test S1 Prepare material extract S2 Inject intravenously into mice S1->S2 S3 Observe for 72 hours for signs of toxicity S2->S3 I1 Prepare material extract I2 Inject intracutaneously into rabbits I1->I2 I3 Observe for 72 hours for local skin reactions I2->I3 M1 Implant material into muscle tissue of rabbits M2 Observe tissue reaction for at least 120 hours M1->M2 ISO_10993_5_Workflow prep Sample Preparation (Test Material) extract Extraction (e.g., in culture medium for 24h at 37°C) prep->extract expose Exposure (Replace medium with material extract) extract->expose culture Cell Culture (e.g., fibroblast monolayer) culture->expose incubate Incubation (For a specified period) expose->incubate assess Assessment (Evaluate cell viability and morphology) incubate->assess Extractables_Leachables cluster_extractables Extractables Study (Worst-Case Scenario) cluster_leachables Leachables Study (Real-Use Scenario) compound Chemical Compound in Tubing Material harsh Harsh Conditions (e.g., strong solvents, high temp) compound->harsh normal Normal Process Conditions (e.g., actual drug product, time, temp) compound->normal extractables Potential Leachables Identified harsh->extractables results in leachables Actual Leachables Measured extractables->leachables informs search for normal->leachables results in

References

Validation

C-Flex® Tubing in Vaccine Production: A Comparative Guide

In the landscape of vaccine manufacturing, the selection of fluid handling components is a critical determinant of product purity, process efficiency, and overall safety. C-Flex®, a thermoplastic elastomer (TPE) tubing,...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vaccine manufacturing, the selection of fluid handling components is a critical determinant of product purity, process efficiency, and overall safety. C-Flex®, a thermoplastic elastomer (TPE) tubing, has become a widely adopted material in single-use systems for biopharmaceutical applications, including vaccine production.[1][2] This guide provides a comprehensive comparison of C-Flex tubing with other materials commonly used in vaccine manufacturing, supported by experimental data and detailed protocols.

Performance Characteristics: C-Flex® vs. Alternatives

C-Flex® tubing is specifically designed to meet the stringent demands of the pharmaceutical and biopharmaceutical industries.[1] It is recognized for its sealable and weldable properties, which are crucial for maintaining aseptic conditions in fluid transfer pathways.[1][2] The material is available in various formulations, with C-Flex® 072 being optimized for peristaltic pump applications due to its extended pump life, and C-Flex® 374 serving as a versatile, cost-effective option for general fluid transfer.[3]

Physical and Mechanical Properties

A comparison of the physical properties of C-Flex® 374 with another TPE tubing, Tuflux®, reveals similarities in hardness and operating temperature ranges. However, Tuflux® TPE exhibits higher tensile strength and elongation at break under tested conditions.[4]

PropertyC-Flex® 374 (Saint-Gobain)Tuflux® TPE (Sartorius)Test Method
Hardness Shore A 5960 ± 5ASTM D2240 / ISO 868
Operating Temperature -45°C to +135°C-55°C to +135°C-
Tensile Strength at Break > 4.0 MPa> 6 MPaISO 527-3
Elongation at Break > 650 %> 750 %ISO 527

Table 1: Comparison of physical properties between C-Flex® 374 and Tuflux® TPE. Data sourced from a comparability guide by Sartorius.[4]

Peristaltic Pump Performance

The durability of tubing in peristaltic pumps is a critical factor in vaccine production to prevent process interruptions and potential contamination. C-Flex® 072 is specifically engineered for high-performance pumping efficiency.[1] In a comparative test, C-Flex® ULTRA was reported to operate for 1,400 hours continuously at 600 rpm with 15 pounds of back pressure.[5] Another study comparing Repligen TPE tubing to C-Flex® 374 in a Masterflex® I/P pump at 600 rpm showed that the Repligen tubing withstood 96 hours of testing without failure, whereas the C-Flex® 374 tubing failed before the 96-hour mark.[6]

TubingPumpSpeed (rpm)Back Pressure (psi)Result
C-Flex® ULTRA Not Specified60015Still pumping after 1,400 hours
C-Flex® 374 Masterflex® I/P600Not SpecifiedFailed before 96 hours
Repligen TPE Masterflex® I/P600Not SpecifiedWithstood 96 hours without failure

Table 2: Peristaltic pump performance comparison. Data sourced from BioSpace and a Repligen validation report.[5][6]

Biocompatibility and Extractables/Leachables

C-Flex® tubing is manufactured from pharmaceutical-grade thermoplastic materials and complies with USP Class VI and ISO standards.[1][4] It is certified to be free of animal-derived components (ADCF), phthalates, and bisphenol A.[3] The low profile of extractables and leachables is a key consideration in vaccine manufacturing to ensure the final product's safety and purity.[7][8]

An extractables study comparing C-Flex® 374 and Tuflux® TPE tubing after gamma irradiation (≥ 50 kGy) and extraction with ethanol for 70 days at 40°C identified several compound classes. The study provides a detailed breakdown of the types and quantities of extractable compounds.[4]

Compound ClassC-Flex® 374 (Range in µg/cm²)Tuflux® TPE (Range in µg/cm²)
Degradants of Polyolefin 0.1 - 1.00.1 - 1.0
Degradants of Polyamide Not Detected< 0.1
Fatty Acid Amides 1.0 - 101.0 - 10
Phenolic Antioxidants 0.1 - 1.00.1 - 1.0
Phosphorous Antioxidants < 0.1< 0.1

Table 3: Selected extractables comparison between C-Flex® 374 and Tuflux® TPE. Data sourced from a comparability guide by Sartorius.[4]

Experimental Protocols

Burst Pressure Test

Objective: To determine the pressure resistance of the tubing.[4]

Methodology:

  • A sample of the tubing is securely connected to a regulated pressurized source.[6]

  • The other end of the tubing is clamped off.[6]

  • The pressure is gradually increased at a defined rate (e.g., 0.2 psi per second) until the tubing either bursts or slips off the fitting.[6]

  • The maximum pressure reached is recorded as the burst pressure.[6]

Extractables Analysis

Objective: To identify and quantify compounds that can be extracted from the tubing under harsh conditions.[4]

Methodology:

  • The tubing is sterilized using a worst-case method, such as gamma irradiation at a high dose (≥ 50 kGy).[4]

  • A defined surface area of the tubing is exposed to a specific volume of an extraction solvent (e.g., ethanol) at a set ratio (e.g., 6 cm² to 1 mL).[4]

  • The extraction is carried out for a prolonged period at an elevated temperature (e.g., 70 days at 40°C).[4]

  • The resulting extract is then analyzed using a suite of orthogonal analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the extracted compounds.[4]

Visualizing Experimental Workflows

Burst_Pressure_Test_Workflow cluster_setup Test Setup cluster_procedure Procedure cluster_result Result Tubing_Sample Tubing Sample Connect Connect Tubing to Pressure Source Tubing_Sample->Connect Pressure_Source Regulated Pressure Source Pressure_Source->Connect Clamp Clamping Device Clamp_End Clamp Free End of Tubing Clamp->Clamp_End Connect->Clamp_End Increase_Pressure Increase Pressure (e.g., 0.2 psi/sec) Clamp_End->Increase_Pressure Observe Observe for Burst or Slippage Increase_Pressure->Observe Record_Pressure Record Maximum Pressure (Burst Pressure) Observe->Record_Pressure

Caption: Workflow for the Burst Pressure Test.

Extractables_Analysis_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tubing Tubing Sample Sterilization Gamma Irradiation (≥ 50 kGy) Tubing->Sterilization Solvent_Exposure Expose to Solvent (e.g., Ethanol, 70 days, 40°C) Sterilization->Solvent_Exposure Analytical_Methods GC-MS, LC-MS, etc. Solvent_Exposure->Analytical_Methods Identify_Quantify Identify & Quantify Extractables Analytical_Methods->Identify_Quantify

Caption: Workflow for Extractables Analysis.

Conclusion

C-Flex® tubing offers a reliable and well-characterized solution for fluid handling in vaccine production. Its established performance in terms of biocompatibility, weldability, and pump life makes it a suitable candidate for critical process steps.[1][3] However, as demonstrated, alternative TPEs may offer superior performance in specific mechanical tests, such as tensile strength and, in some cases, peristaltic pump durability.[4][6] The choice of tubing should therefore be based on a thorough risk assessment of the specific application, considering factors such as the nature of the process fluid, the mechanical stresses involved, and the regulatory requirements for extractables and leachables. The data and protocols presented in this guide provide a foundation for making an informed decision.

References

Validation

C-Flex® Tubing: A Comparative Guide to Shelf Life and Stability for Biopharmaceutical Applications

For researchers, scientists, and drug development professionals, selecting the appropriate tubing for fluid transport is a critical decision that directly impacts product quality, process efficiency, and regulatory compl...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate tubing for fluid transport is a critical decision that directly impacts product quality, process efficiency, and regulatory compliance. This guide provides an objective comparison of the shelf life and stability of C-Flex® thermoplastic elastomer (TPE) tubing with alternative materials, supported by available experimental data.

C-Flex® tubing, a widely used TPE in the biopharmaceutical industry, offers a unique combination of flexibility, weldability, and sealability.[1][2] However, understanding its long-term stability and performance in comparison to other materials like silicone and other TPEs is crucial for informed decision-making. This guide delves into key stability aspects, including physical properties, the effects of sterilization, and extractables and leachables profiles.

Comparative Analysis of Physical Properties and Shelf Life

The stability and shelf life of biopharmaceutical tubing are influenced by material composition, storage conditions, and exposure to sterilization processes. While manufacturers often provide validation packages, direct comparative data can be hard to find.[3][4] The following tables summarize available data to facilitate comparison.

Table 1: General Properties and Shelf Life of Biopharmaceutical Tubing

PropertyC-Flex® 374 (TPE)Tuflux® TPESilicone (Platinum-cured)
Material Type Thermoplastic ElastomerThermoplastic ElastomerThermoset Elastomer
Hardness (Shore A) 59 (ASTM D2240)[5]60 ± 5 (ISO 868)[5]Varies (typically 50-80)
Operating Temperature Range -45°C to 135°C[5]-55°C to 135°C[5]-60°C to 200°C+[6]
Sterilization Methods Gamma, X-ray, Autoclave[4]Gamma, Autoclave[5]Gamma, Autoclave, Ethylene Oxide (EtO)[6]
Weldable/Sealable Yes[4]Yes[5]No
Stated Shelf Life 3 years (based on accelerated aging)[5]3 years (based on accelerated aging)[5]10+ years (initial)[7][8]

Table 2: Post-Sterilization Performance Comparison

Performance MetricC-Flex® 374Alternative TPEs (BioFlex®, Repligen®)Silicone (Platinum-cured)
Pump Life (Post Gamma) Fails at 45.0 hours (vs. BioFlex®)[9], Fails before 96 hours (vs. Repligen®)[10]BioFlex®: No failure at 67.5 hours[9], Repligen®: Withstood 96 hours[10]Generally good, but can be affected by high radiation doses[11]
Tensile Strength (Post Gamma) Data not readily availableData not readily availableCan decrease with increasing radiation dose[11]
Elongation at Break (Post Gamma) Data not readily availableData not readily availableCan decrease significantly with increasing radiation dose[11][12]
Burst Pressure (Post Gamma) Good[13]Repligen® TPE showed failure in C-Flex® tubing, not at the weld, in co-welded burst tests[10]Generally stable, but can be affected by high radiation doses[11]

Experimental Protocols

Detailed methodologies are essential for interpreting and comparing stability data. Below are summaries of key experimental protocols relevant to tubing stability.

Accelerated Aging for Shelf-Life Determination (ASTM F1980)

Accelerated aging studies are widely used to estimate the shelf life of medical and pharmaceutical products. The protocol is based on the principle that the rate of chemical reactions, and thus material degradation, increases with temperature.

  • Sample Preparation: Tubing samples are sterilized using the intended method (e.g., gamma irradiation at a specified dose).

  • Aging Conditions: Samples are placed in a temperature-controlled chamber at an elevated temperature (e.g., 55°C). The duration of the study is calculated based on the desired shelf life and the chosen temperature, using the Arrhenius equation.

  • Time Points: Samples are removed from the chamber at various time points that correspond to specific real-time aging milestones (e.g., 1, 2, 3 years).

  • Testing: At each time point, the physical and chemical properties of the tubing are tested and compared to the initial (time zero) values. Key tests include tensile strength, elongation at break, burst pressure, and extractables profiling.

  • Data Analysis: The data is analyzed to determine if the tubing's properties remain within acceptable limits throughout the simulated shelf life.

Extractables and Leachables Testing (BioPhorum Operations Group - BPOG Protocol)

This standardized protocol is designed to identify and quantify compounds that may migrate from single-use systems into the process fluid.

  • Sample Preparation: The tubing is pre-treated according to its intended use, which may include sterilization.

  • Extraction Solvents: A range of solvents with different polarities (e.g., water, ethanol/water mixtures, acidic and basic solutions) are used to simulate various process fluids.

  • Extraction Conditions: The tubing is exposed to the solvents under controlled conditions of time and temperature (e.g., 70 days at 40°C) to facilitate the extraction of potential leachables.[5]

  • Analytical Methods: The resulting extracts are analyzed using a suite of sensitive analytical techniques to identify and quantify the extracted compounds. These methods include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile organic compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile organic compounds.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental impurities.

  • Toxicological Assessment: The identified extractables are evaluated for their potential toxicological risk.

Key Factors Influencing Tubing Stability

The following diagram illustrates the interplay of factors that affect the shelf life and stability of biopharmaceutical tubing.

cluster_factors Factors Affecting Tubing Stability cluster_outcomes Stability Outcomes material Material Properties (TPE, Silicone, etc.) physical Physical Properties (Tensile Strength, Elongation) material->physical chemical Chemical Properties (Extractables, Leachables) material->chemical sterilization Sterilization Method (Gamma, Autoclave) sterilization->physical sterilization->chemical storage Storage Conditions (Temperature, Humidity, Light) storage->physical storage->chemical application Application (Fluid, Pressure, Time) application->physical application->chemical shelf_life Shelf Life physical->shelf_life chemical->shelf_life

Key factors influencing the stability and shelf life of biopharmaceutical tubing.

Experimental Workflow for Tubing Stability Testing

The diagram below outlines a typical workflow for conducting a comprehensive stability study on biopharmaceutical tubing.

start Start: Select Tubing Samples (C-Flex vs. Alternatives) sterilize Sterilization (Gamma, Autoclave) start->sterilize aging Aging (Accelerated and Real-Time) sterilize->aging testing Physical & Chemical Testing (e.g., Tensile, E&L) aging->testing analysis Data Analysis & Comparison testing->analysis report Generate Stability Report & Shelf-Life Recommendation analysis->report end End report->end

A typical experimental workflow for assessing the stability of biopharmaceutical tubing.

Conclusion

The selection of tubing for biopharmaceutical applications requires a thorough evaluation of its long-term stability and compatibility with specific process conditions. C-Flex® tubing demonstrates a favorable profile for many applications, particularly due to its weldability and sealability. However, comparative data suggests that for applications demanding extended pump life, alternative TPEs may offer superior performance.[9][10] Silicone tubing, while not weldable, generally offers a longer shelf life and greater thermal stability.[6][7][8]

Ultimately, the choice between C-Flex® and its alternatives will depend on the specific requirements of the application, including the need for sterile welding, the duration of use in peristaltic pumps, and the chemical nature of the process fluids. It is imperative for end-users to review the manufacturer's validation data and, where necessary, conduct their own stability studies under conditions that mimic their specific processes to ensure the safety and efficacy of their final product.

References

Comparative

C-Flex® Tubing Performance After Gamma Irradiation: A Comparative Guide

For researchers, scientists, and professionals in drug development, selecting the appropriate tubing for single-use systems is critical to ensuring product integrity, process efficiency, and patient safety. Sterilization...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate tubing for single-use systems is critical to ensuring product integrity, process efficiency, and patient safety. Sterilization, most commonly achieved through gamma irradiation, is a mandatory step that can significantly alter the physical and chemical properties of polymers. This guide provides an objective comparison of C-Flex® thermoplastic elastomer (TPE) tubing's performance after gamma irradiation against other commonly used alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Comparison of Mechanical and Physical Properties

The most significant impact of gamma irradiation on tubing is on its mechanical and physical properties. These changes can affect the tubing's performance in critical applications such as peristaltic pumping, fluid transfer under pressure, and sterile connections.

Key Performance Indicators
  • Durometer (Shore A Hardness): Measures the indentation hardness of the material. A lower durometer indicates a softer, more flexible material. Gamma irradiation typically causes a slight decrease in the durometer of C-Flex® tubing.[1]

  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

  • Elongation at Break: The percentage increase in length that a material can achieve before it breaks.

  • Compression Set: The permanent deformation remaining after a material is subjected to a compressive stress. A lower percentage is desirable as it indicates better elastic recovery. Gamma irradiation typically improves (decreases) the compression set of C-Flex® tubing.[1]

Performance Data Tables

The following tables summarize the available quantitative data for C-Flex® 374 and its alternatives. Pre-irradiation data for C-Flex® is taken from manufacturer datasheets, while post-irradiation data is sourced from various validation and comparability guides.

Table 1: C-Flex® 374 Physical Properties (Pre- vs. Post-Gamma Irradiation)

PropertyTest MethodPre-Irradiation (Typical Value)Post-Irradiation (Trend)
Durometer, Shore AASTM D224060Decreases[1]
Tensile Strength, psi (MPa)ASTM D4121190 (8.2)[2][3][4]Stable / "Equivalent" to X-Ray[1]
Elongation at Break, %ASTM D412915[2][4]Stable / "Equivalent" to X-Ray[1]
Compression Set, %ASTM D395B83Decreases[1]
Yellowness IndexASTM E313-Increases[1]
Burst Pressure-Varies by sizeDecreases[1]
Bend Radius-Varies by sizeIncreases[1]

Note: Quantitative post-irradiation values for C-Flex® 374 are not consistently published in a consolidated format. The trends are based on manufacturer statements.

Table 2: Comparative Performance of Alternative Tubing (Post-Gamma Irradiation)

PropertyTest MethodRepligen TPE (28-38 kGy)Sartorius Tuflux® TPE (≥50 kGy)Platinum-Cured Silicone (75 kGy)
Durometer, Shore AASTM D224063[5]60 ± 5[6]~40 (Increases with dose)
Tensile Strength, psi (MPa)ASTM D4121230 (8.5)[5]> 870 (>6)[6]~1000 (6.9) (Decreases with dose)
Elongation at Break, %ASTM D412800[5]> 750[6]~450 (Decreases with dose)
Compression Set, % (22h @ 70°C)ASTM D395B27[5]Not AvailableNot Available

Extractables and Leachables Profile

Extractables are compounds that can be drawn from a material under aggressive conditions (e.g., strong solvents, high temperature), while leachables are compounds that migrate into the drug product under normal process conditions. Gamma irradiation is considered a "worst-case" scenario as the high energy can break down polymer chains and additives, potentially creating new extractable compounds.[6][11]

A key concern in the biopharmaceutical industry is the presence of bDtBPP (bis(2,4-di-tert-butylphenyl) phosphate), a degradation product of the common antioxidant Irgafos® 168, which has been shown to have a potential impact on cell growth.[12]

Studies have shown that different TPE tubings can have varying levels of extractables post-irradiation. For instance, a study on DuPont™ Liveo™ Pharma TPE Tubing reported no detectable bDtBPP after gamma irradiation, while other commercial TPEs showed varying amounts.[12] Sartorius also provides data indicating that both their Tuflux® TPE and C-Flex® 374 were tested for extractables after a high dose of gamma irradiation (≥ 50 kGy) to assess the worst-case scenario.[6]

A comprehensive extractables study should be conducted according to established protocols, such as the BioPhorum (BPOG) guidelines, which outline standardized extraction solvents, timeframes, and analytical techniques to ensure consistent and comparable data across different single-use components.[11]

Experimental Protocols and Methodologies

Accurate and reproducible data relies on standardized testing protocols. The methodologies for the key mechanical tests cited in this guide are detailed below.

Mechanical Testing Workflow

The general workflow for evaluating the mechanical properties of tubing after gamma irradiation involves receiving the material, subjecting it to a specified dose of radiation, conditioning the samples, and then performing the mechanical tests according to ASTM standards.

G cluster_prep Preparation cluster_testing Mechanical Testing cluster_analysis Analysis A Receive Tubing Samples B Gamma Irradiation (e.g., 25-50 kGy) A->B C Post-Irradiation Conditioning (ASTM D1349) B->C D Tensile Strength & Elongation (ASTM D412) C->D Test Irradiated Samples E Durometer Hardness (ASTM D2240) C->E Test Irradiated Samples F Compression Set (ASTM D395) C->F Test Irradiated Samples G Data Analysis & Comparison D->G E->G F->G

Caption: Workflow for Mechanical Property Testing of Gamma Irradiated Tubing.

Tensile Strength and Elongation (ASTM D412)

This test method measures the force required to stretch a dumbbell-shaped specimen of the tubing material to its breaking point.

  • Specimen Preparation: Samples are cut from the tubing or from a molded plaque of the same material using a die (Die C is common).

  • Gage Marks: Two marks are placed at a set distance apart on the narrow section of the specimen.

  • Testing: The specimen is placed in the grips of a tensometer. The grips are pulled apart at a constant rate (e.g., 500 mm/min) until the specimen ruptures.

  • Data Collection: The force at break (for tensile strength) and the distance between the gage marks at the point of rupture (for elongation) are recorded.

Durometer Hardness (ASTM D2240)

This method determines the indentation hardness of the material.

  • Apparatus: A durometer (Type A is used for soft elastomers) with a specific spring-loaded indentor is used.

  • Procedure: The indentor is pressed firmly and quickly onto a flat surface of the tubing material, ensuring the presser foot is parallel to the surface.

  • Reading: The hardness value is read from the durometer's scale (0-100) either immediately or after a specified time delay. Multiple readings are taken at different locations and averaged.

Compression Set (ASTM D395, Method B)

This test measures the ability of the material to return to its original thickness after being compressed at a specified temperature and time.

  • Specimen: A cylindrical disk (ply) of the material is used.

  • Procedure: The initial thickness of the specimen is measured. It is then placed in a fixture and compressed to a constant deflection (typically 25% of its original height) using spacers.

  • Conditioning: The fixture containing the compressed specimen is placed in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 22 hours).

  • Recovery and Measurement: The specimen is removed from the fixture and allowed to cool and recover at room temperature for 30 minutes. The final thickness is then measured. The compression set is calculated as a percentage of the amount it failed to recover.

Extractables Testing (BioPhorum Protocol)

The BioPhorum (formerly BPOG) protocol provides a standardized framework for evaluating extractables from single-use systems.

G cluster_prep Sample Preparation & Extraction cluster_analysis Analytical Characterization cluster_reporting Reporting A Pre-treatment (e.g., Gamma Irradiation) B Exposure to Solvents (e.g., Water, Ethanol, Acid, Base) A->B C Incubation (Specified Time & Temperature) B->C D LC-MS (Non-volatile organics) C->D Analyze Extracts E GC-MS (Volatile/Semi-volatile organics) C->E Analyze Extracts F ICP-MS (Elemental impurities) C->F Analyze Extracts G Identify & Quantify Compounds D->G E->G F->G H Toxicological Risk Assessment G->H

Caption: Standardized Workflow for Extractables Testing (BPOG).

The protocol involves:

  • Pre-Treatment: The tubing is sterilized using the intended method (gamma irradiation).

  • Extraction: The tubing is exposed to a range of model solvents (e.g., water, ethanol, acidic and basic buffers) under specified conditions of time and temperature to simulate worst-case process conditions.

  • Analysis: The resulting extracts are analyzed using a suite of orthogonal analytical techniques, such as LC-MS (for non-volatile compounds), GC-MS (for volatile and semi-volatile compounds), and ICP-MS (for elemental impurities), to identify and quantify the extracted compounds.

Conclusion and Recommendations

Gamma irradiation is an effective sterilization method for single-use tubing but can alter its physical and chemical properties. C-Flex® tubing remains a viable and widely used option, though users should be aware of potential changes such as a decrease in durometer and an increase in yellowness. For applications highly sensitive to mechanical properties, alternatives like Repligen TPE and Sartorius Tuflux® TPE offer robust, well-characterized post-irradiation performance.

It is imperative for researchers and drug development professionals to:

  • Request Validation Data: Always request comprehensive validation guides from suppliers that include quantitative data on physical properties after gamma irradiation at the relevant dose.

  • Evaluate Extractables Profiles: Assess the supplier's extractables data, preferably generated using the BPOG protocol, to perform a thorough risk assessment for the specific process and drug product.

  • Conduct Application-Specific Testing: The data presented in this guide is for comparison purposes. End-users should always conduct their own functional tests that simulate the actual process conditions to ensure the chosen tubing meets the specific requirements of their application.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for C-Flex® Tubing: A Guide for Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of C-Flex® tubing, a thermoplastic elastomer (TPE) commonly used in laboratory, pharmaceutical, and biopharmaceutical application...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of C-Flex® tubing, a thermoplastic elastomer (TPE) commonly used in laboratory, pharmaceutical, and biopharmaceutical applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Considerations

C-Flex® tubing is a non-pyrogenic, non-cytotoxic, and non-hemolytic material.[1][2] While generally considered safe to handle, proper personal protective equipment (PPE), including gloves and safety glasses, should be worn, especially when the tubing has been in contact with hazardous materials.

Used C-Flex® tubing must be decontaminated prior to disposal to mitigate biological and chemical hazards. The decontamination method should be chosen based on the nature of the contaminants the tubing was exposed to.

Decontamination and Disposal Methods

The primary recommended method for the final disposal of C-Flex® tubing is incineration.[1][2][3][4] Recycling may be a viable option in some cases, but it requires careful consideration of decontamination and the availability of specialized recycling facilities. Landfilling is the least preferred option and should only be considered when other methods are not available and after proper decontamination.

1. Decontamination:

Before disposal, all C-Flex® tubing must be thoroughly decontaminated.

  • For Biological Contamination: Autoclaving is a common and effective method for sterilizing C-Flex® tubing. A typical cycle of 121°C for 30 minutes is recommended.[5] However, it is important to note that repeated autoclaving can cause the tubing to deteriorate.

  • For Chemical Contamination: The tubing should be rinsed with a neutralizing or appropriate cleaning agent that is compatible with C-Flex®. Refer to the chemical compatibility data in Table 1. A common laboratory practice for decontaminating plasticware involves a "three-rinse test" to ensure no residual contaminants remain.

2. Disposal by Incineration:

Incineration is the most effective method for the complete and safe disposal of C-Flex® tubing, especially when it has been in contact with hazardous biological or chemical materials.[1]

  • Procedure:

    • Ensure the tubing is properly decontaminated.

    • Place the decontaminated tubing in a designated biohazard or chemical waste container labeled for incineration.

    • Follow your institution's specific procedures for the collection and transport of waste for incineration.

  • Safety Precautions: While C-Flex® is generally considered safe for incineration, the combustion of thermoplastic elastomers can potentially release hazardous byproducts. Therefore, incineration must be carried out in a licensed and properly equipped facility with appropriate emission controls.

3. Disposal by Recycling:

While TPEs are recyclable, the recycling of used laboratory-grade C-Flex® tubing presents challenges due to potential contamination. However, for uncontaminated or properly decontaminated tubing, recycling may be an option.

  • Procedure:

    • Confirm that the tubing is free from any biological or chemical contamination.

    • Contact your institution's waste management or environmental health and safety department to inquire about the availability of a recycling program for TPEs or laboratory plastics. Saint-Gobain, the manufacturer of C-Flex®, is actively involved in recycling partnerships, and your institution may be able to leverage these programs.[6]

    • If a recycling program is available, follow their specific guidelines for collection and segregation. C-Flex®, being a TPE, would likely fall under Plastic Recycling Code 7.

Quantitative Data for C-Flex® Disposal Planning

The following table summarizes key quantitative data to aid in the safe handling and disposal of C-Flex® tubing.

ParameterValue/RecommendationSource(s)
Sterilization Methods
AutoclaveOne-time cycle at 121°C for 30 minutes. Repeated autoclaving is not recommended as it can degrade the material.[5][7]
Gamma IrradiationUp to 40 kGy. This is the recommended method of sterilization for all C-Flex® thermoplastic materials.[7]
Ethylene Oxide (ETO)Compatible[1]
Chemical Resistance
Concentrated Acids & AlkalisChemically resistant[1][2][3]
AlcoholsNot recommended for continuous contact; brief or intermittent contact is acceptable.[7]
Organic SolventsNot recommended[7]
Disposal Parameters
Primary Recommended MethodIncineration[1][2][3][4]
Recycling CodeLikely #7 ("Other") for TPEs

C-Flex® Tubing Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of C-Flex® tubing in a laboratory setting.

C_Flex_Disposal_Workflow cluster_start cluster_decontamination Step 1: Decontamination cluster_assessment Step 2: Assess for Contamination cluster_disposal Step 3: Segregate for Disposal cluster_end start Used C-Flex® Tubing decontaminate Decontaminate Tubing (based on use) start->decontaminate autoclave Autoclave for Biohazards decontaminate->autoclave Biological rinse Chemical Rinse for Chemical Hazards decontaminate->rinse Chemical assess Is the tubing certifiably free of contamination? autoclave->assess rinse->assess recycle Segregate for Recycling (if program exists) assess->recycle Yes incinerate Segregate for Incineration assess->incinerate No end_recycle Recycling Facility recycle->end_recycle end_incinerate Licensed Incinerator incinerate->end_incinerate

C-Flex® Tubing Disposal Decision Workflow

This guide is intended to provide a framework for the safe disposal of C-Flex® tubing. Always consult your institution's specific waste management policies and procedures, as well as local, state, and federal regulations.

References

Handling

Essential Safety and Operational Guidance for Handling C-Flex®

This document provides immediate safety, handling, and disposal information for C-Flex® thermoplastic elastomers, a material widely utilized by researchers, scientists, and drug development professionals. C-Flex® is a un...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for C-Flex® thermoplastic elastomers, a material widely utilized by researchers, scientists, and drug development professionals. C-Flex® is a unique, patented thermoplastic elastomer specifically designed to meet the critical demands of the medical, pharmaceutical, research, biotech, and diagnostics industries.[1][2][3] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your work.

Personal Protective Equipment (PPE) and Safety Measures

When handling C-Flex® products, especially in forms other than finished tubing, appropriate personal protective equipment must be worn. The required PPE can vary based on the specific C-Flex® product and the handling procedure.

General Laboratory Handling of C-Flex® Tubing:

For routine handling of solid C-Flex® tubing under normal conditions, standard laboratory PPE is recommended.

PPE ItemSpecificationPurpose
Eye Protection Safety glassesTo protect against any accidental splashes of materials being transferred through the tubing.[4]
Hand Protection Standard laboratory glovesTo ensure cleanliness and prevent contamination of the tubing or the product.
Body Protection Lab coatTo protect clothing and skin from potential contact with materials.[4]

Handling C-Flex® in Liquid or Powder Form:

Some C-Flex® products may be in a liquid or powder form, which requires more stringent PPE due to different hazard profiles, such as flammability or respiratory irritation.[5]

PPE ItemSpecificationPurpose
Eye Protection Safety glasses, goggles, or face shieldTo protect against splashes, dust, and vapors.[4][5]
Hand Protection Impervious glovesTo prevent skin contact with potentially irritating or harmful substances.[4]
Respiratory Protection NIOSH-approved respiratorRequired when ventilation is inadequate to prevent inhalation of vapors, mists, or dust.[4][5]
Body Protection Lab coat or full suitTo prevent skin contact and contamination of clothing.[4]

First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist.[5]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]

Chemical Compatibility

C-Flex® tubing exhibits excellent chemical compatibility with many substances commonly used in laboratory and biopharmaceutical applications. However, it is crucial to verify compatibility before use to prevent tubing degradation and ensure safety.[6] The following table provides a general overview of compatibility. For a comprehensive list, always refer to the manufacturer's specific chemical compatibility chart.[6]

Chemical ClassCompatibility Rating
Acids, dilute/weak Acceptable[2]
Acids, strong/concentrated Acceptable[2]
Bases, dilute/weak Acceptable[2]
Bases, strong/concentrated Acceptable[2]
Alcohols Not Recommended[2]
Organic Solvents Not Recommended[2]

Compatibility Rating Key:

  • A (Excellent): No effect

  • B (Good): Minor effect (slight corrosion or discoloration)

  • C (Fair): Moderate effect (not recommended for continuous use)

  • D (Severe): Not recommended for use[6]

Operational Plans: Handling and Storage

Proper handling and storage are essential to maintain the integrity and performance of C-Flex® products.

Handling:

  • Use safe work practices to avoid eye or skin contact and inhalation of any dust or vapors.

  • Observe good personal hygiene, including washing hands before eating, drinking, or smoking in contaminated areas.

  • Ensure all equipment is electrically grounded before beginning transfer operations when handling flammable C-Flex® formulations.[5]

Storage:

  • Store in a dry, cool, and well-ventilated area.[4][5]

  • Keep containers tightly closed and protected from direct sunlight.[4][5]

  • Store away from incompatible materials and sources of heat or ignition.[5]

Disposal Plan

The disposal of C-Flex® products and any associated waste must comply with local, regional, and national regulations.

General Disposal:

  • The generation of waste should be minimized whenever possible.[4]

  • Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[4]

  • Empty containers should be disposed of as unused product and not be re-used.

Spill Containment and Cleanup:

  • For spills, contain the spillage and soak it up with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[5]

  • Transfer the absorbed material to a container for disposal according to local regulations.[5]

  • Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers.[4]

Sterilization Methods

C-Flex® tubing is suitable for various sterilization methods, making it ideal for aseptic applications.

Sterilization MethodNotes
Gamma and X-ray Irradiation Recommended method for all C-Flex® thermoplastic materials.[3][7][8][9]
Autoclave Suitable, but repeated autoclaving will cause deterioration.[3][7][8][9]
Ethylene Oxide (ETO) A viable sterilization method.[2]

C-Flex® Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of C-Flex® products, from initial preparation to final disposal.

C_Flex_Handling_Workflow C-Flex® Handling Workflow cluster_prep Preparation cluster_handling Handling & Operation cluster_post Post-Operation & Disposal a 1. Assess Hazards & Select Appropriate PPE b 2. Verify Chemical Compatibility a->b c 3. Handle in a Well- Ventilated Area b->c d 4. Follow Procedural Best Practices c->d e 5. Decontaminate or Sterilize as Needed d->e f 6. Segregate Waste e->f g 7. Dispose According to Regulations f->g

Caption: Logical workflow for handling C-Flex® products.

References

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